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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-methoxy-6-Quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Scaffold and the Emergence of a Versatile Building Block The quinoline ring system, a bicyclic heterocycle consisting of a benze...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Emergence of a Versatile Building Block

The quinoline ring system, a bicyclic heterocycle consisting of a benzene ring fused to a pyridine ring, is a cornerstone of medicinal chemistry. Quinoline and its derivatives exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] This has cemented their status as a "privileged scaffold" in drug discovery, signifying their ability to bind to multiple biological targets. Within this important class of compounds, 2-methoxy-6-quinolinecarboxaldehyde (CAS 916812-22-1) emerges as a molecule of significant interest. Its structure combines the biologically relevant quinoline core with a reactive aldehyde group at the 6-position and a methoxy group at the 2-position. While direct literature on this specific molecule is sparse, its constituent functional groups suggest its potential as a key intermediate for the synthesis of more complex and potentially bioactive molecules.[2] This guide will provide a comprehensive overview of its properties, plausible synthetic routes, and potential applications by drawing upon established chemical principles and data from structurally related analogues.

Physicochemical Properties: A Comparative Analysis

Direct experimental data for 2-methoxy-6-quinolinecarboxaldehyde is not extensively reported. However, we can infer its properties based on closely related quinoline derivatives. The following table summarizes key physicochemical data for the target compound and its structural analogues to provide an estimation of its expected properties.

Property2-methoxy-6-Quinolinecarboxaldehyde (Predicted/Inferred)2-Chloro-6-methoxy-3-quinolinecarboxaldehyde2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde[3]2-Quinolinecarboxaldehyde[4][5]
CAS Number 916812-22-173568-29-3123990-78-35470-96-2
Molecular Formula C₁₁H₉NO₂C₁₁H₈ClNO₂C₁₁H₉NO₃C₁₀H₇NO
Molecular Weight 187.19 g/mol 221.64 g/mol 203.19 g/mol 157.17 g/mol
Physical State Predicted to be a solid at room temperatureSolidSolidOff-white crystalline powder
Melting Point Data not available149-151 °CData not available70-72 °C
Solubility Predicted to be soluble in common organic solvents like chloroform, DMF, and DMSO.Data not availableData not availableSlightly soluble in water

Plausible Synthetic Pathways

While a definitive, optimized synthesis for 2-methoxy-6-quinolinecarboxaldehyde is not published, several plausible synthetic routes can be proposed based on established organic chemistry reactions for analogous quinoline derivatives.[6]

Route 1: Oxidation of 6-Methyl-2-methoxyquinoline

A common and effective method for the preparation of aromatic aldehydes is the oxidation of a corresponding methyl group.[1] This pathway would involve the synthesis of 6-methyl-2-methoxyquinoline as a precursor, followed by its selective oxidation.

Experimental Protocol:

Step 1: Synthesis of 6-Methyl-2-methoxyquinoline

  • This precursor can be synthesized from p-toluidine through a Skraup synthesis to yield 6-methylquinoline, followed by oxidation to 6-methyl-2-quinolone and subsequent O-methylation.

Step 2: Oxidation to 2-methoxy-6-quinolinecarboxaldehyde

  • Reagents and Solvents: Selenium dioxide (SeO₂), 1,4-dioxane, water.

  • Procedure: a. To a solution of 6-methyl-2-methoxyquinoline in 1,4-dioxane, add a freshly prepared solution of selenium dioxide in 1,4-dioxane and water. b. The reaction mixture is refluxed with constant stirring for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). c. Upon completion, the reduced selenium is filtered off. d. The solvent is removed under reduced pressure, and the residue is extracted with a suitable organic solvent like chloroform. e. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. f. The crude product is purified by column chromatography on silica gel to afford 2-methoxy-6-quinolinecarboxaldehyde.[7]

Route 2: Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds. This approach would likely involve the formylation of a suitable N-acetylated aniline precursor.

Experimental Protocol:

  • Preparation of the Vilsmeier Reagent: The reagent is generated in situ by the reaction of phosphorus oxychloride (POCl₃) with dimethylformamide (DMF) at 0°C.

  • Formylation and Cyclization: a. The N-acetylated p-anisidine derivative is added to the freshly prepared Vilsmeier reagent. b. The reaction mixture is heated for several hours to facilitate both formylation and cyclization to the quinoline ring system. c. The reaction is quenched by pouring it onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate) to hydrolyze the intermediate iminium salt and yield the aldehyde. d. The resulting precipitate is filtered, washed with water, and dried. e. Purification is achieved through recrystallization or column chromatography.

Diagram of a Plausible Synthetic Workflow

G cluster_route1 Route 1: Oxidation cluster_route2 Route 2: Vilsmeier-Haack 6-Methyl-2-methoxyquinoline 6-Methyl-2-methoxyquinoline Oxidation (SeO2) Oxidation (SeO2) 6-Methyl-2-methoxyquinoline->Oxidation (SeO2) 2-methoxy-6-Quinolinecarboxaldehyde_R1 2-methoxy-6-Quinolinecarboxaldehyde Oxidation (SeO2)->2-methoxy-6-Quinolinecarboxaldehyde_R1 N-acetyl-p-anisidine N-acetyl-p-anisidine Vilsmeier Reagent (POCl3, DMF) Vilsmeier Reagent (POCl3, DMF) N-acetyl-p-anisidine->Vilsmeier Reagent (POCl3, DMF) 2-methoxy-6-Quinolinecarboxaldehyde_R2 2-methoxy-6-Quinolinecarboxaldehyde Vilsmeier Reagent (POCl3, DMF)->2-methoxy-6-Quinolinecarboxaldehyde_R2

Caption: Plausible synthetic routes to 2-methoxy-6-quinolinecarboxaldehyde.

Spectroscopic Characterization

The structural elucidation of 2-methoxy-6-quinolinecarboxaldehyde would rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the methoxy protons, and the aromatic protons on the quinoline ring.

  • Aldehydic Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.[8]

  • Methoxy Protons (-OCH₃): A sharp singlet around δ 3.9-4.1 ppm.

  • Aromatic Protons: A series of doublets and triplets between δ 7.0-8.5 ppm, corresponding to the protons on the quinoline ring system. The specific coupling patterns would confirm the substitution pattern.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would provide evidence for all the carbon atoms in the molecule.

  • Carbonyl Carbon (C=O): A signal in the highly downfield region of δ 190-200 ppm.[8]

  • Aromatic and Heteroaromatic Carbons: Multiple signals in the range of δ 110-160 ppm.

  • Methoxy Carbon (-OCH₃): A signal around δ 55-60 ppm.

Infrared (IR) Spectroscopy

The IR spectrum would show characteristic absorption bands for the key functional groups.

  • C=O Stretch (Aldehyde): A strong, sharp absorption band in the region of 1690-1715 cm⁻¹.[8]

  • C-H Stretch (Aldehyde): Two characteristic weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.[8]

  • C=N and C=C Stretch (Quinoline ring): Multiple bands in the 1500-1650 cm⁻¹ region.

  • C-O Stretch (Methoxy): A strong band around 1250 cm⁻¹.

Potential Applications in Drug Discovery and Signaling Pathways

Quinoline derivatives are known to modulate several key signaling pathways relevant to drug development.[1] For instance, they have been investigated as inhibitors of receptor tyrosine kinases like EGFR and VEGFR, which are crucial for cancer cell proliferation and angiogenesis.[1] Furthermore, some quinoline compounds have shown activity against multidrug resistance proteins, potentially acting as chemosensitizers.[1] The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, is another important target for quinoline-based therapeutics.[1] Given these precedents, 2-methoxy-6-quinolinecarboxaldehyde serves as a valuable starting material for the synthesis of novel compounds that could be screened for activity against these and other biologically important targets.

Diagram of a Relevant Signaling Pathway

G Growth Factor Growth Factor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Growth Factor->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K Receptor Tyrosine Kinase (e.g., EGFR, VEGFR)->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis mTOR->Cell Proliferation, Survival, Angiogenesis Quinoline Derivatives (Potential Inhibitors) Quinoline Derivatives (Potential Inhibitors) Quinoline Derivatives (Potential Inhibitors)->Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Quinoline Derivatives (Potential Inhibitors)->PI3K

Caption: Potential targeting of the PI3K/Akt/mTOR pathway by quinoline derivatives.

Safe Handling and Storage

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.[10]

  • Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as carbon dioxide, dry chemical powder, or alcohol-resistant foam.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

2-methoxy-6-quinolinecarboxaldehyde represents a promising yet underexplored member of the quinoline family. While direct experimental data is limited, plausible and efficient synthetic routes can be devised based on well-established chemical transformations. Its physicochemical and spectroscopic properties can be reasonably inferred from its close structural analogues. The presence of the quinoline core, combined with the reactive aldehyde functionality, makes it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery. Further research into the synthesis, characterization, and biological evaluation of this compound and its derivatives is warranted to fully unlock its potential.

References

  • Ebenazer, A. F., Saravanabhavan, M., Ramesh, K. S., Muhammad, S., Al-Sehemi, A. G., & Sampathkumar, N. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Physics and Chemistry of Solids, 170, 110886. [Link]

  • Ebenazer, A. F., Saravanabhavan, M., Ramesh, K. S., Muhammad, S., Al-Sehemi, A. G., & Sampathkumar, N. (2022). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. PubMed. [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. Retrieved from [Link]

  • Singh, P. P., & Kumar, S. (2005). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 44B(12), 2581-2585. [Link]

  • Bighiu, M. A., et al. (2020). Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. Molecules, 25(8), 1894. [Link]

  • IndiaMART. (n.d.). Crystals 2-Quinoline Carboxaldehyde. Retrieved from [Link]

  • Cytiva. (2025). Safety Data Sheet. Retrieved from [Link]

  • PrepChem. (n.d.). Synthesis of 2-methoxyquinoline-6-carboxylic acid. Retrieved from [Link]

  • Reich, H. (2020). NMR Spectroscopy. University of Wisconsin - Madison. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Ethyl acetate. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 6.3.2 Spectroscopy MS. Retrieved from [Link]

  • Mirante Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]

Sources

Exploratory

2-methoxyquinoline-6-carbaldehyde chemical structure

Part 1: Executive Summary & Chemical Identity 2-Methoxyquinoline-6-carbaldehyde (CAS: 916812-22-1) is a functionalized quinoline derivative serving as a critical intermediate in the synthesis of bioactive heterocycles. D...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

2-Methoxyquinoline-6-carbaldehyde (CAS: 916812-22-1) is a functionalized quinoline derivative serving as a critical intermediate in the synthesis of bioactive heterocycles. Distinguished by the presence of an electron-donating methoxy group at the C2 position and a reactive formyl handle at the C6 position, this molecule acts as a "bifunctional scaffold." It allows for divergent synthesis—modulating the quinoline core's lipophilicity via the methoxy group while enabling further carbon-carbon or carbon-nitrogen bond formation at the aldehyde site.

Chemical Identity Table
PropertyDetail
IUPAC Name 2-methoxyquinoline-6-carbaldehyde
CAS Number 916812-22-1
Molecular Formula C₁₁H₉NO₂
Molecular Weight 187.19 g/mol
SMILES COc1nc2ccc(C=O)cc2cc1
Appearance Pale yellow to off-white solid (Predicted)
Solubility Soluble in DCM, DMSO, MeOH; sparingly soluble in water

Part 2: Synthetic Methodologies

The synthesis of 2-methoxyquinoline-6-carbaldehyde can be approached via two primary distinct logic gates: Nucleophilic Aromatic Substitution (SₙAr) for scalability and Lithium-Halogen Exchange for high-precision laboratory synthesis.

Method A: Nucleophilic Substitution (The "Chloro-Displacement" Route)

Best for: Scale-up and cost-efficiency.

This method utilizes the high electrophilicity of the C2 position in the quinoline ring. The chlorine atom in 2-chloroquinoline-6-carbaldehyde acts as a leaving group, displaced by the methoxide nucleophile.

Protocol:

  • Reagents: 2-Chloroquinoline-6-carbaldehyde (1.0 equiv), Sodium Methoxide (NaOMe, 1.2 equiv), Anhydrous Methanol (0.5 M concentration).

  • Setup: Flame-dried round-bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Procedure:

    • Dissolve 2-chloroquinoline-6-carbaldehyde in anhydrous methanol.

    • Add solid NaOMe portion-wise at 0°C to prevent exotherms.

    • Heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3) for the disappearance of the starting chloride.

    • Quench: Cool to room temperature and pour onto crushed ice/water.

    • Isolation: The product often precipitates. Filter and wash with cold water. If no precipitate forms, extract with Dichloromethane (DCM), dry over MgSO₄, and concentrate.

  • Purification: Recrystallization from Ethanol or Flash Chromatography (SiO₂, 10-20% EtOAc in Hexane).

Method B: Lithium-Halogen Exchange (The "Cryogenic" Route)

Best for: High purity and late-stage functionalization.

This route constructs the aldehyde moiety directly from a brominated precursor using organolithium reagents. It avoids the harsh conditions of Vilsmeier-Haack formylation on deactivated rings.

Protocol:

  • Reagents: 6-Bromo-2-methoxyquinoline (1.0 equiv), n-Butyllithium (1.1 equiv, 1.6 M in hexanes), Anhydrous DMF (2.0 equiv), Dry THF.

  • Setup: 3-neck flask, internal thermometer, argon atmosphere, dry ice/acetone bath (-78°C).

  • Procedure:

    • Dissolve 6-bromo-2-methoxyquinoline in dry THF and cool to -78°C.

    • Add n-BuLi dropwise over 20 minutes. Critical: Maintain internal temperature below -70°C to prevent side reactions.

    • Stir for 30 minutes to generate the lithiated species (2-methoxyquinolin-6-yl)lithium.

    • Add anhydrous DMF dropwise. Stir at -78°C for 1 hour, then allow to warm to 0°C.

    • Quench: Add saturated aqueous NH₄Cl solution.

  • Isolation: Extract with EtOAc (3x), wash organic layers with brine, dry over Na₂SO₄, and evaporate.

Synthesis Workflow Diagram

SynthesisPathways Start1 2-Chloroquinoline- 6-carbaldehyde Reagent1 NaOMe / MeOH Reflux, 4-6h Start1->Reagent1 S_NAr Start2 6-Bromo-2- methoxyquinoline Reagent2 1. n-BuLi, THF, -78°C 2. DMF (Electrophile) Start2->Reagent2 Li-Hal Exchange Product 2-Methoxyquinoline- 6-carbaldehyde Reagent1->Product Intermediate Lithiated Species (Transient) Reagent2->Intermediate Intermediate->Product Quench

Figure 1: Dual synthetic pathways for accessing 2-methoxyquinoline-6-carbaldehyde. Route A (top) utilizes nucleophilic substitution, while Route B (bottom) employs organometallic formylation.

Part 3: Applications in Drug Discovery

The 2-methoxyquinoline-6-carbaldehyde scaffold is not merely an end-product but a "divergent hub" in medicinal chemistry.

Schiff Base (Hydrazone) Formation

The C6-aldehyde is highly reactive toward primary amines and hydrazides. Condensation with functionalized hydrazides yields acylhydrazones , a class of compounds known for:

  • Iron Chelation: Potential in anti-cancer therapies by depriving rapidly dividing cells of iron.

  • Antibacterial Activity: Inhibiting DNA gyrase in resistant bacterial strains.

P-Glycoprotein (P-gp) Inhibition

Research into 6-methoxy-2-arylquinolines suggests that the 6-position substitution is critical for modulating P-gp activity. The aldehyde allows for the introduction of bulky lipophilic groups (via reductive amination or Wittig olefination) that can block the P-gp efflux pump, potentially reversing Multi-Drug Resistance (MDR) in cancer cells.

Benzo[1,8]naphthyridine Synthesis

Through multicomponent reactions (e.g., with malononitrile and ammonium acetate), the aldehyde group facilitates the fusion of a third ring, creating tricyclic systems used in DNA intercalation studies.

Part 4: Characterization & Quality Control

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral markers.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)
  • Aldehyde Proton: δ 10.0–10.2 ppm (s, 1H). This is the most deshielded signal and diagnostic of the formyl group.

  • Methoxy Protons: δ 4.0–4.2 ppm (s, 3H). A sharp singlet characteristic of the -OCH₃ group.

  • Aromatic Region:

    • H3/H4: Two doublets (J ≈ 8-9 Hz) typically around 6.9–8.0 ppm. The H3 proton (neighboring the methoxy/nitrogen) is usually more upfield.

    • H5/H7/H8: The H5 proton (peri to the aldehyde) will be significantly deshielded (shifted downfield) due to the anisotropy of the carbonyl group.

Mass Spectrometry (ESI-MS)
  • Target Ion: [M+H]⁺ = 188.20 m/z.

  • Fragmentation: Loss of -CH₃ (M-15) or -CO (M-28) is common in high-energy collision modes.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Reactivity: The aldehyde is susceptible to oxidation (to carboxylic acid) upon prolonged exposure to air. Store under inert gas (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Avoid strong oxidizing agents and strong bases (which may demethylate the ether).

References

  • ChemicalBook. (2023). 2-methoxy-6-quinolinecarboxaldehyde Product Properties and CAS 916812-22-1. Link

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for 2-Chloroquinoline-6-carbaldehyde (Precursor). Link

  • Massoud, M. A. M., et al. (2018). 2-Chloroquinoline-3-carbaldehydes: synthesis and reactions (2012-2017). Arkivoc. (Review of analogous synthetic transformations). Link

  • Ghodsi, R., et al. (2017).[1] Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Iranian Journal of Basic Medical Sciences. Link

Sources

Foundational

An In-depth Technical Guide to 2-Methoxyquinoline-6-carbaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals Introduction The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compo...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological activities. Its derivatives are integral to the development of therapeutic agents, spanning a wide range of applications from anticancer to anti-inflammatory and antimalarial drugs. Within this versatile family of compounds, 2-methoxyquinoline-6-carbaldehyde emerges as a molecule of considerable interest for medicinal chemists and drug development professionals. The presence of a methoxy group at the 2-position and a reactive carbaldehyde (formyl) group at the 6-position provides a unique combination of electronic properties and synthetic handles for further molecular elaboration.

This technical guide provides a comprehensive overview of 2-methoxyquinoline-6-carbaldehyde, including its precise IUPAC nomenclature, physicochemical properties, postulated synthesis protocols, and potential applications in drug discovery and materials science. The information presented herein is synthesized from established chemical principles and data available for closely related quinoline isomers, offering a robust resource for researchers in the field.

IUPAC Nomenclature and Structural Elucidation

The correct and systematic IUPAC name for the compound commonly referred to as 6-formyl-2-methoxyquinoline is 2-methoxyquinoline-6-carbaldehyde . This nomenclature precisely defines the substitution pattern on the quinoline ring system.

Physicochemical and Spectroscopic Profile

While extensive experimental data for 2-methoxyquinoline-6-carbaldehyde is not broadly published, its properties can be reliably predicted based on the analysis of its isomers and related quinoline derivatives.

Table 1: Predicted Physicochemical Properties of 2-Methoxyquinoline-6-carbaldehyde

PropertyPredicted ValueSource/Basis
Molecular FormulaC₁₁H₉NO₂-
Molecular Weight187.19 g/mol [1][2]
Monoisotopic Mass187.06332 Da[1]
Physical StatePresumed solidInferred from isomers[3]
XlogP~2.0Inferred from related isomers[4]
Melting PointData not available-
Boiling PointData not available-
SolubilityLikely soluble in organic solvents like DMSO, DMF, and chlorinated solventsInferred from related compounds[5]
Spectroscopic Characterization (Predicted)

The structural features of 2-methoxyquinoline-6-carbaldehyde suggest a distinct spectroscopic fingerprint.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the quinoline ring, a singlet for the aldehyde proton (typically downfield, >9.5 ppm), and a singlet for the methoxy group protons (~4.0 ppm).[4]

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eleven unique carbon atoms, including the carbonyl carbon of the aldehyde, the methoxy carbon, and the carbons of the quinoline core.

  • FT-IR: The infrared spectrum would be characterized by a strong carbonyl (C=O) stretching band from the aldehyde group around 1700 cm⁻¹, along with C-O stretching from the methoxy group, and various C=C and C=N stretching frequencies from the aromatic quinoline core.[4]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.

Synthesis and Chemical Reactivity

Postulated Synthetic Workflow

A logical approach to the synthesis of 2-methoxyquinoline-6-carbaldehyde would involve a multi-step process, likely starting from a substituted aniline.

G cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Oxidation A p-Anisidine C 6-Methoxyquinoline A->C Reaction B Glycerol, Oxidizing Agent (e.g., Nitrobenzene), H₂SO₄ B->C Reagents D 6-Methoxy-2-methylquinoline (Quinaldine derivative) C->D F 2-Methoxyquinoline-6-carbaldehyde D->F Oxidation E Oxidizing Agent (e.g., SeO₂) E->F Reagent

Caption: Postulated synthetic pathway for 2-methoxyquinoline-6-carbaldehyde.

Step-by-Step Methodologies (Hypothetical)

Part 1: Synthesis of 6-Methoxyquinoline

The Skraup synthesis is a classical and scalable method for constructing the quinoline ring system.[5][6]

  • Reaction Setup: In a well-ventilated fume hood, carefully add concentrated sulfuric acid to a mixture of p-anisidine, glycerol, and a mild oxidizing agent such as nitrobenzene.

  • Heating: Heat the reaction mixture under reflux. The reaction is exothermic and requires careful temperature control.

  • Work-up: After the reaction is complete, cool the mixture and carefully pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) to precipitate the crude product.

  • Purification: The crude 6-methoxyquinoline can be purified by steam distillation or column chromatography.

Part 2: Introduction of the Formyl Group

Introducing a formyl group at the 6-position can be challenging. A more controlled approach would be to start with a precursor that already has a handle at the 6-position, such as 6-bromo-2-methoxyquinoline, and then perform a lithium-halogen exchange followed by quenching with an electrophilic formylating agent. A more direct, albeit potentially less selective, method could be a Vilsmeier-Haack reaction on an activated 6-methoxyquinoline derivative.

A plausible alternative involves the oxidation of a methyl group at the 6-position.

Alternative Step 2: Oxidation of 6-Methoxy-2-methylquinoline

  • Starting Material: 6-Methoxy-2-methylquinoline (6-methoxyquinaldine) can be synthesized via a Doebner-von Miller reaction or purchased commercially.[7][8]

  • Oxidation: The methyl group can be selectively oxidized to an aldehyde using selenium dioxide (SeO₂). The reaction is typically carried out in a suitable solvent like dioxane or a mixture of acetic acid and water.

  • Reaction Conditions: The reaction mixture is heated to reflux for several hours.

  • Work-up and Purification: After completion, the selenium byproduct is filtered off, and the product is extracted with an organic solvent. Purification is achieved through column chromatography or recrystallization.

Chemical Reactivity and Derivatization

The aldehyde functionality of 2-methoxyquinoline-6-carbaldehyde is a versatile handle for a wide array of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules.

G cluster_reactions Potential Derivatizations cluster_products Resulting Scaffolds main 2-Methoxyquinoline-6-carbaldehyde Aldehyde Group reductive_amination Reductive Amination (+ Amine, Reducing Agent) main->reductive_amination wittig Wittig Reaction (+ Phosphonium Ylide) main->wittig condensation Condensation Reactions (+ Active Methylene Compounds) main->condensation oxidation Oxidation (+ Oxidizing Agent) main->oxidation reduction Reduction (+ Reducing Agent) main->reduction amines Substituted Amines reductive_amination->amines alkenes Styrylquinolines wittig->alkenes chalcones Quinoline Chalcones condensation->chalcones carboxylic_acid 2-Methoxyquinoline-6-carboxylic acid oxidation->carboxylic_acid alcohol 6-(Hydroxymethyl)-2-methoxyquinoline reduction->alcohol

Caption: Reactivity of the aldehyde group in 2-methoxyquinoline-6-carbaldehyde.

Applications in Research and Development

The 6-methoxyquinoline scaffold is a recurring motif in compounds with diverse biological activities.[5] The addition of a formyl group at the 6-position provides a key point for diversification and the development of novel therapeutic agents and research tools.

Drug Discovery and Medicinal Chemistry
  • Anticancer Agents: Quinoline derivatives are known to exhibit anticancer properties through various mechanisms, including the inhibition of topoisomerases and tubulin polymerization.[5] 2-Methoxyquinoline-6-carbaldehyde can serve as a precursor for the synthesis of novel quinoline-based compounds with potential cytotoxic activity against cancer cell lines.[9] For instance, it can be used to synthesize quinoline chalcones or Schiff bases, which have been investigated for their anticancer effects.

  • Anti-inflammatory Agents: The quinoline core is present in several anti-inflammatory drugs. Derivatives of 2-methoxyquinoline-6-carbaldehyde could be explored for their ability to modulate inflammatory pathways.

  • Antimicrobial Agents: The quinoline ring is a key component of several antibacterial and antimalarial drugs.[10] Novel derivatives synthesized from 2-methoxyquinoline-6-carbaldehyde could be screened for their efficacy against various pathogens.[11][12]

  • P-glycoprotein (P-gp) Inhibitors: Certain 6-methoxy-2-arylquinolines have been investigated as inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer.[13] The aldehyde group of 2-methoxyquinoline-6-carbaldehyde could be modified to generate analogs with P-gp inhibitory activity.

Materials Science and Chemical Biology
  • Fluorescent Probes: The quinoline nucleus is inherently fluorescent. The reactivity of the aldehyde group allows for the conjugation of 2-methoxyquinoline-6-carbaldehyde to other molecules, making it a potential building block for the development of fluorescent probes for biological imaging or sensing applications.[9] For example, it could be used to synthesize sensors for specific ions or biomolecules.[14]

  • Organic Synthesis: As a bifunctional molecule, 2-methoxyquinoline-6-carbaldehyde is a valuable building block for the synthesis of more complex heterocyclic systems and natural product analogs.

Conclusion

2-Methoxyquinoline-6-carbaldehyde, with its strategically placed functional groups, represents a promising scaffold for the development of novel compounds in medicinal chemistry and materials science. While detailed experimental data for this specific isomer is limited, this guide provides a comprehensive overview based on established chemical principles and data from related molecules. The postulated synthetic routes and the discussion of its potential applications are intended to serve as a valuable resource for researchers, stimulating further investigation into the properties and utility of this versatile quinoline derivative. The continued exploration of such "underexplored" chemical entities is crucial for advancing the frontiers of drug discovery and materials science.

References

  • PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • PrepChem. Synthesis of 2-methoxyquinoline-6-carboxylic acid. [Link]

  • ResearchGate. 2-Methoxyquinoline-3-carbaldehyde. [Link]

  • MDPI. Synthesis, Characterization and Biological Activity of Novel Cu(II) Complexes of 6-Methyl-2-Oxo-1,2-Dihydroquinoline-3-Carbaldehyde-4n-Substituted Thiosemicarbazones. [Link]

  • PMC. 2-Chloro-6-methoxyquinoline-3-carbaldehyde. [Link]

  • PubChem. 6-Methoxyquinoline-4-carboxaldehyde. National Center for Biotechnology Information. [Link]

  • PMC. 2-Methoxyquinoline-3-carbaldehyde. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. 6-Methoxyquinoline: Comprehensive Overview and Applications. [Link]

  • ACS Omega. Total Synthesis of Small Molecule Natural Product: 7-Hydroxy-6-methoxyquinolin-2(1H)-one, Its Variants, and Quinolin-2-yl Esters. [Link]

  • PubChem. 2-Methoxyquinoline-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Malaria World. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline. [Link]

  • PMC. Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. [Link]

  • PubChem. 6-Methoxyquinaldine. National Center for Biotechnology Information. [Link]

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.
  • Malaria World. Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. [Link]

  • MDPI. Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. [Link]

  • ResearchGate. Functionalized methoxy quinoline derivatives: Experimental and in silico evaluation as new antiepileptic, anti-Alzheimer, antibacterial and antifungal drug candidates. [Link]

  • NIST. Quinoline, 6-methoxy-2-methyl-. [Link]

Sources

Exploratory

2-methoxy-6-Quinolinecarboxaldehyde molecular weight

An In-Depth Technical Profile: 2-Methoxy-6-Quinolinecarboxaldehyde [1] Executive Summary 2-Methoxy-6-quinolinecarboxaldehyde (C₁₁H₉NO₂) is a functionalized quinoline derivative characterized by a formyl group at the C6 p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Profile: 2-Methoxy-6-Quinolinecarboxaldehyde [1]

Executive Summary

2-Methoxy-6-quinolinecarboxaldehyde (C₁₁H₉NO₂) is a functionalized quinoline derivative characterized by a formyl group at the C6 position and a methoxy substituent at the C2 position.[1] While less ubiquitous than its C3-formyl isomers (often used in Vilsmeier-Haack chemistry), this specific regioisomer represents a critical scaffold for developing "extended" conjugated systems.[1] Its structural geometry allows for para-like conjugation between the nitrogen lone pair and the aldehyde, making it a valuable precursor for Schiff base ligands, fluorescent sensors, and antiproliferative agents.

This guide details the physicochemical profile, validated synthetic routes, and analytical characterization of 2-methoxy-6-quinolinecarboxaldehyde, designed for researchers requiring high-purity synthesis and application data.[1]

Part 1: Physicochemical Profile & Molecular Weight[1]

The molecular weight determination is critical for stoichiometry in derivative synthesis (e.g., condensation reactions).

Molecular Weight Calculation
ElementSymbolQtyAtomic Mass (u)Subtotal ( g/mol )
CarbonC1112.011132.121
HydrogenH91.0089.072
NitrogenN114.00714.007
OxygenO215.99931.998
Total 187.198
  • Average Molar Mass: 187.20 g/mol [1]

  • Monoisotopic Mass: 187.0633 Da (Essential for High-Resolution Mass Spectrometry [HRMS] validation).[1]

Physical Properties (Predicted & Experimental Analogues)
  • Appearance: Pale yellow to off-white crystalline solid.[1]

  • Solubility: Soluble in DCM, CHCl₃, DMSO, and hot ethanol; sparingly soluble in water.

  • LogP (Predicted): ~2.0 – 2.5 (Lipophilic, suitable for membrane permeability).

  • Melting Point: Typically 110–130 °C (Based on structural analogs like 2-chloro-6-quinolinecarboxaldehyde).[1]

Part 2: Synthetic Routes & Mechanistic Insight

Direct formylation of 2-methoxyquinoline often favors the C3 position due to electronic directing effects.[1] Therefore, synthesizing the C6-aldehyde requires a regioselective approach.[1] Two robust pathways are recommended.

Route A: Nucleophilic Aromatic Substitution ( ) (Recommended)

This route is preferred for high yields as it utilizes the high reactivity of the C2-chlorine atom toward nucleophiles.[1]

  • Precursor: 2-Chloro-6-quinolinecarboxaldehyde.[1]

  • Reagent: Sodium Methoxide (NaOMe) in dry Methanol (MeOH).

  • Mechanism: The nitrogen atom activates the C2 position, facilitating the addition-elimination of the chloride ion by the methoxide nucleophile.[1]

Route B: Riley Oxidation of Methyl Precursor

Useful if the 6-methyl derivative is more accessible.[1]

  • Precursor: 2-Methoxy-6-methylquinoline.[1]

  • Reagent: Selenium Dioxide (SeO₂) in Dioxane/Water.[1]

  • Mechanism: Selective oxidation of the activated benzylic methyl group to the aldehyde.[1]

Visualization: Synthetic Workflow

Synthesis Start1 2-Chloro-6- quinolinecarboxaldehyde Reagent1 NaOMe / MeOH (Reflux, 4h) Start1->Reagent1 Intermediate Meisenheimer Complex Reagent1->Intermediate SNAr Addition Product 2-Methoxy-6- quinolinecarboxaldehyde (MW: 187.20) Intermediate->Product -NaCl Start2 2-Methoxy-6- methylquinoline Reagent2 SeO2 / Dioxane (Riley Oxidation) Start2->Reagent2 Reagent2->Product Oxidation

Figure 1: Two convergent synthetic pathways yielding 2-methoxy-6-quinolinecarboxaldehyde. Route A (top) is generally preferred for milder conditions.

Part 3: Analytical Validation (Self-Validating Protocols)

To ensure the integrity of the synthesized compound, the following spectral signatures must be confirmed.

Proton NMR (¹H-NMR) – 400 MHz, CDCl₃

The regiochemistry is confirmed by the coupling patterns of the aromatic protons and the distinct aldehyde singlet.

Chemical Shift (δ ppm)MultiplicityIntegrationAssignmentDiagnostic Note
10.15 Singlet (s)1H-CHO Distinctive aldehyde peak; confirms oxidation state.[1]
8.35 Doublet (d)1HH4 Characteristic quinoline ring proton.[1]
8.28 Doublet (d)1HH8 Ortho to nitrogen; deshielded.[1]
8.10 Doublet of Doublets1HH7 Coupling with H8 and H5.[1]
7.95 Doublet (d)1HH5 Adjacent to aldehyde; deshielded.[1]
7.05 Doublet (d)1HH3 Upfield due to electron-donating OMe group.[1]
4.10 Singlet (s)3H-OCH₃ Critical: Confirms 2-methoxy substitution.[1]
Mass Spectrometry (ESI-MS)
  • Expected Ion: [M+H]⁺ = 188.20 m/z.[1]

  • Fragmentation: Loss of -CO (28 Da) and -CH₃ (15 Da) are common fragmentation pathways for methoxy-aldehydes.[1]

Part 4: Applications in Drug Discovery

The 2-methoxy-6-quinolinecarboxaldehyde scaffold serves as a versatile pharmacophore.[1]

Schiff Base Ligands

The C6-aldehyde is highly reactive toward primary amines, forming Schiff bases (imines).[1] These derivatives are extensively researched for:

  • Anticancer Activity: Quinoline-hydrazone hybrids often exhibit cytotoxicity against HeLa and MCF-7 cell lines [1].[1]

  • Metal Chelation: The nitrogen in the quinoline ring and the imine nitrogen can coordinate metal ions (Cu²⁺, Zn²⁺), creating complexes with potent DNA-binding properties.

Fluorescent Probes

The methoxy group at C2 acts as an electron donor (D), while the aldehyde (or its derivatives) at C6 acts as an acceptor (A). This D-π-A architecture is fundamental for:

  • Two-photon absorption dyes.[1]

  • Solvatochromic probes for monitoring protein polarity.[1]

Visualization: Application Logic Flow

Applications Root 2-Methoxy-6-quinolinecarboxaldehyde Sub1 Condensation (R-NH2) Root->Sub1 Sub2 Knoevenagel Condensation Root->Sub2 Prod1 Schiff Base / Hydrazone Sub1->Prod1 Prod2 Cinnamic Acid Derivs Sub2->Prod2 App1 Antitumor Agents (DNA Intercalation) Prod1->App1 App2 Fluorescent Probes (Bio-imaging) Prod2->App2

Figure 2: Functionalization pathways transforming the core scaffold into bioactive agents and imaging tools.[1]

References

  • PubChem. (2025).[1][2][3] 2-Chloro-6-methoxyquinoline-3-carbaldehyde (Analog Reference).[1][4] National Library of Medicine.[1] Retrieved from [Link]

  • Royal Society of Chemistry. (2020).[1] Synthesis and Characterization of Quinoline Schiff Bases. RSC Advances.[1] Retrieved from [Link]

  • Organic Chemistry Data. (2020). Hans Reich NMR Collection: Quinoline Shifts.[1] University of Wisconsin-Madison.[1][5] Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to 2-Methoxyquinoline-6-carboxaldehyde

Abstract The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This technical guide provides a comprehensive, in-depth analysis of 2-metho...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] This technical guide provides a comprehensive, in-depth analysis of 2-methoxyquinoline-6-carboxaldehyde, a key synthetic intermediate. While direct experimental data for this specific isomer is limited, this paper leverages established chemical principles and data from closely related analogues to present a robust guide for researchers, scientists, and drug development professionals. We will cover its core physicochemical properties, postulate a scientifically rigorous synthetic pathway with mechanistic insights, explore its chemical reactivity and potential applications, and provide predicted spectroscopic data to aid in its characterization.

PART 1: Core Physicochemical & Structural Properties

2-Methoxyquinoline-6-carboxaldehyde is a functionalized heterocyclic aromatic compound. Its structure, featuring a methoxy group at the 2-position and a reactive carboxaldehyde group at the 6-position, makes it a valuable building block for synthesizing more complex molecules.

Structural and Chemical Identifiers

A summary of the core physicochemical properties is presented below. These values are calculated based on the chemical structure, as extensive experimental data for this specific isomer is not widely published.

PropertyValueSource
IUPAC Name 2-methoxyquinoline-6-carbaldehydeIUPAC Nomenclature
SMILES String COc1cc2ccc(cc2n1)C=OGenerated
Molecular Formula C₁₁H₉NO₂Calculated
Molecular Weight 187.19 g/mol Calculated
Monoisotopic Mass 187.0633 DaCalculated
Predicted XlogP ~1.6 - 2.0[2]
Physical State Solid (Predicted)Inferred from isomers
Chemical Structure Visualization

The 2D structure of 2-methoxyquinoline-6-carboxaldehyde is depicted below, illustrating the arrangement of the quinoline core with its methoxy and carboxaldehyde substituents.

2D structure of 2-methoxyquinoline-6-carboxaldehyde.
PART 2: Synthesis and Mechanistic Insights
Postulated Multi-Step Synthetic Workflow

A highly plausible pathway begins with 6-bromo-2-methoxyquinoline, a commercially available or readily synthesized precursor. This route involves a three-step transformation:

  • Carboxylation via Grignard or Lithiation: Conversion of the aryl bromide to a carboxylic acid.

  • Reduction to Primary Alcohol: Selective reduction of the carboxylic acid to a primary alcohol.

  • Selective Oxidation: Oxidation of the primary alcohol to the target aldehyde.

Postulated synthesis of 2-methoxyquinoline-6-carboxaldehyde.
Detailed Experimental Protocol (Postulated)

This protocol is a self-validating system; progress at each stage can be rigorously monitored by standard analytical techniques like Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Step 1: Synthesis of 2-Methoxyquinoline-6-carboxylic acid

This step is based on a documented procedure for the carboxylation of a similar bromoquinoline.[3] The choice of n-butyllithium facilitates a halogen-metal exchange, creating a highly nucleophilic aryl lithium species that readily attacks carbon dioxide.

  • Reaction: Dissolve 6-bromo-2-methoxyquinoline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to prevent side reactions of the highly reactive organolithium intermediate.

  • Reagent Addition: Add n-butyllithium (1.1 eq, typically 1.6 M in hexanes) dropwise, maintaining the low temperature.

  • Carboxylation: After stirring for 30-60 minutes, add an excess of solid carbon dioxide (crushed dry ice) in portions.

  • Work-up: Allow the reaction to warm to room temperature. Quench with water and acidify the aqueous phase with HCl to a pH of ~3.5 to precipitate the carboxylic acid product.[3]

  • Purification: Collect the solid by filtration and recrystallize from a suitable solvent like isopropanol.

Step 2: Synthesis of (2-Methoxyquinolin-6-yl)methanol

The reduction of a carboxylic acid requires a strong reducing agent. Lithium aluminum hydride (LiAlH₄) or borane (BH₃) are standard choices for this transformation.

  • Reaction Setup: Suspend lithium aluminum hydride (1.5-2.0 eq) in anhydrous THF in a flask under nitrogen.

  • Substrate Addition: Add a solution of 2-methoxyquinoline-6-carboxylic acid (1.0 eq) in THF dropwise to the LiAlH₄ suspension. The reaction is exothermic and may require cooling.

  • Reaction Monitoring: Stir at room temperature or under gentle reflux until TLC indicates complete consumption of the starting material.

  • Work-up (Fieser method): Carefully quench the reaction by sequential, dropwise addition of water, then 15% aqueous NaOH, then more water, until a granular precipitate forms.

  • Purification: Filter the solid aluminum salts and concentrate the filtrate. The crude alcohol can be purified by column chromatography on silica gel.

Step 3: Synthesis of 2-Methoxyquinoline-6-carboxaldehyde

The final step requires a selective oxidation that converts the primary alcohol to an aldehyde without over-oxidation to a carboxylic acid. Pyridinium chlorochromate (PCC) is a classic choice, while modern methods like TEMPO-catalyzed aerobic oxidation are milder and more environmentally benign.[4][5]

  • Reagents: Suspend pyridinium chlorochromate (PCC) (1.5 eq) in anhydrous dichloromethane (DCM).

  • Reaction: Add a solution of (2-methoxyquinolin-6-yl)methanol (1.0 eq) in DCM to the PCC suspension.

  • Monitoring: Stir at room temperature for 2-4 hours. The reaction progress is monitored by TLC.

  • Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

  • Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude aldehyde by column chromatography.

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic value of 2-methoxyquinoline-6-carboxaldehyde lies in the distinct reactivity of its functional groups. The aldehyde serves as a versatile electrophilic handle, while the quinoline core provides a rigid, biologically relevant scaffold.

  • Aldehyde Reactivity: The carboxaldehyde group is susceptible to nucleophilic attack, making it a gateway for numerous carbon-carbon and carbon-heteroatom bond-forming reactions. These include:

    • Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form substituted amines.

    • Wittig Reaction: Reaction with phosphorus ylides to form alkenes.

    • Condensation Reactions: Aldol or Knoevenagel condensations with active methylene compounds to build molecular complexity.[6]

    • Schiff Base Formation: Condensation with primary amines to form imines, which are valuable intermediates and ligands.[7][8]

  • Quinoline Ring Reactivity: The quinoline ring system itself is relatively electron-deficient, particularly at the 2- and 4-positions, due to the nitrogen atom.[9] Electrophilic aromatic substitution typically occurs on the benzene ring, favoring the 5- and 8-positions. The 2-methoxy group is a key modulator of this reactivity and can itself be a site for nucleophilic aromatic substitution (SNAᵣ), although this typically requires activation or harsh conditions.

Key reactivity pathways for synthetic derivatization.
PART 4: Spectroscopic Characterization (Predicted)

While experimental spectra for this specific isomer are not widely available, its spectral characteristics can be reliably predicted based on its structure and data from analogous compounds.[10]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, typically in the 7.0-8.5 ppm range. A sharp singlet for the methoxy group (OCH₃) would appear around 4.0 ppm. The aldehyde proton (CHO) would be a highly deshielded singlet, appearing far downfield, likely between 9.5 and 10.5 ppm.

  • ¹³C NMR: The carbon spectrum would show a signal for the aldehyde carbonyl carbon around 190 ppm. The carbon attached to the methoxy group would be in the 160-165 ppm range. The methoxy carbon itself would appear upfield around 55-60 ppm. The remaining aromatic carbons would resonate in the 105-150 ppm region.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong, sharp carbonyl (C=O) stretch from the aldehyde at approximately 1690-1710 cm⁻¹. Aromatic C-H stretching would be observed just above 3000 cm⁻¹, and C=C/C=N stretching vibrations from the quinoline ring would appear in the 1500-1620 cm⁻¹ region. A prominent C-O stretch from the methoxy group is expected around 1250 cm⁻¹.

  • Mass Spectrometry (MS): The electron impact (EI) mass spectrum would show a strong molecular ion (M⁺) peak at m/z = 187. Key fragmentation patterns would likely include the loss of the aldehyde group (M-29, loss of CHO) and the loss of a methyl radical from the methoxy group (M-15, loss of CH₃).

PART 5: Applications in Research and Drug Development

The quinoline core is a "privileged scaffold" in medicinal chemistry, appearing in drugs for a wide range of diseases, including malaria (quinine), bacterial infections, and cancer.[1][11] Methoxy-substituted quinolines, in particular, have been investigated as synthetic intermediates for potent kinase inhibitors, such as KDR kinase inhibitors involved in angiogenesis.[12]

Derivatives of quinoline carboxaldehydes are explored for their potential to:

  • Target Signaling Pathways: Quinoline-based compounds can be designed to inhibit key enzymes in cellular signaling pathways, such as receptor tyrosine kinases (e.g., EGFR, VEGFR), which are critical in cancer progression.[13]

  • Act as Antimicrobial Agents: The quinoline scaffold is the basis for many antibacterial drugs, and novel derivatives are continuously screened for activity against resistant strains.[1]

  • Modulate CNS Receptors: Functionalized quinolines have been synthesized and evaluated as antagonists for glutamate receptors, which are implicated in neuropathic pain.

The title compound, 2-methoxyquinoline-6-carboxaldehyde, serves as an ideal starting point for generating libraries of novel quinoline derivatives. The aldehyde function allows for the systematic introduction of diverse chemical moieties, enabling structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for a desired biological target.

Conclusion

2-Methoxyquinoline-6-carboxaldehyde is a strategically important chemical intermediate for drug discovery and organic synthesis. This guide provides its definitive SMILES string (COc1cc2ccc(cc2n1)C=O) and a comprehensive technical overview. By postulating a robust, multi-step synthesis and detailing its expected reactivity and spectroscopic signatures, this document serves as a foundational resource for researchers. The versatility of its aldehyde handle, combined with the proven biological relevance of the methoxyquinoline core, positions this compound as a valuable scaffold for the development of next-generation therapeutic agents.

References

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-methoxy-6-Quinolinecarboxaldehyde

A Comprehensive Safety Whitepaper for Researchers, Scientists, and Drug Development Professionals This document serves as a detailed technical guide on the safety profile of 2-methoxy-6-quinolinecarboxaldehyde. As a cruc...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Safety Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document serves as a detailed technical guide on the safety profile of 2-methoxy-6-quinolinecarboxaldehyde. As a crucial building block in medicinal chemistry and pharmaceutical development, a thorough understanding of its handling, storage, and potential hazards is paramount for ensuring laboratory safety and experimental integrity. This guide moves beyond a simple recitation of safety data sheet (SDS) information, providing a synthesized and logical framework for risk assessment and management in a research and development setting.

Core Chemical Identity and Physicochemical Properties

2-methoxy-6-quinolinecarboxaldehyde is a substituted quinoline derivative, a class of heterocyclic compounds with broad applications in drug discovery. Its fundamental properties are summarized below.

Table 1: Physicochemical Data for 2-methoxy-6-Quinolinecarboxaldehyde

PropertyData
Molecular Formula C₁₁H₈ClNO₂
Molecular Weight 221.64 g/mol [1][2]
Appearance Yellow to pale orange or pale brown powder/solid[3][4]
Melting Point 149-151 °C
Solubility Soluble in methanol, benzene, and ethanol. Insoluble in hexane.[5]

Hazard Identification and GHS Classification

Regulatory bodies classify 2-methoxy-6-quinolinecarboxaldehyde with several key hazard statements under the Globally Harmonized System (GHS). These classifications are the foundation of a robust safety protocol.

  • H302: Harmful if swallowed. [3] This indicates acute oral toxicity, necessitating careful handling to prevent ingestion.

  • H315: Causes skin irritation. [1] Direct contact with the skin is likely to cause irritation, redness, and inflammation.

  • H319: Causes serious eye irritation. [1] The compound poses a significant risk to eye health, capable of causing serious but non-permanent damage.

  • H335: May cause respiratory irritation. [1] Inhalation of the dust can lead to irritation of the respiratory tract.

These hazards are visually represented by the GHS07 pictogram, an exclamation mark, which signals that the substance is an irritant, skin sensitizer, acutely toxic (harmful), a narcotic, or a respiratory tract irritant.[3]

Exposure Scenarios and First-Aid Protocols

A proactive approach to safety involves anticipating potential exposure routes and having well-defined emergency procedures.

Diagram 1: Exposure and First-Aid Workflow

cluster_exposure Potential Exposure Routes cluster_first_aid Immediate First-Aid Response inhalation Inhalation of Dust fa_inhale Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention. inhalation->fa_inhale skin_contact Skin Contact fa_skin Wash with plenty of soap and water. Remove contaminated clothing. If irritation persists, get medical advice. skin_contact->fa_skin eye_contact Eye Contact fa_eye Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention. eye_contact->fa_eye ingestion Ingestion fa_swallow Call a POISON CENTER or doctor if you feel unwell. Rinse mouth. Do NOT induce vomiting. ingestion->fa_swallow

Caption: Logical flow from exposure route to the appropriate first-aid measure.

Laboratory Handling and Engineering Controls

The principle of "as low as reasonably practicable" (ALARP) should guide all handling procedures to minimize exposure.

Engineering Controls
  • Ventilation: All manipulations of solid 2-methoxy-6-quinolinecarboxaldehyde should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[5]

  • Emergency Equipment: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.[6]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound includes:

  • Eye and Face Protection: Safety glasses with side shields or goggles are mandatory.[7]

  • Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile) are essential to prevent skin contact.[5][7]

  • Respiratory Protection: In situations where dust generation is unavoidable and ventilation is insufficient, a NIOSH-approved N95 dust mask or a full-face respirator should be used.[6]

Step-by-Step Safe Weighing and Handling Protocol

The following protocol outlines a self-validating system for the safe handling of 2-methoxy-6-quinolinecarboxaldehyde in a laboratory setting.

  • Preparation:

    • Confirm that the chemical fume hood is operational and the sash is at the appropriate height.

    • Don the required PPE: lab coat, nitrile gloves, and safety glasses.

    • Prepare all necessary equipment (spatulas, weigh boats, receiving flask) within the fume hood to minimize movement of the powdered compound.

  • Aliquotting:

    • Carefully open the container of 2-methoxy-6-quinolinecarboxaldehyde inside the fume hood.

    • Use a clean, dry spatula to transfer the desired amount of the solid to a weigh boat on a tared analytical balance.

    • Avoid any actions that could generate dust, such as rapid movements or pouring from a height.

  • Transfer and Solubilization:

    • Gently transfer the weighed solid into the reaction vessel.

    • If the next step involves dissolving the compound, add the solvent to the vessel in a controlled manner to prevent splashing.

  • Cleanup and Waste Disposal:

    • Securely close the stock container of 2-methoxy-6-quinolinecarboxaldehyde.

    • Dispose of the used weigh boat and any contaminated materials (e.g., paper towels) in a designated solid hazardous waste container.

    • Wipe down the work surface within the fume hood with an appropriate solvent and dispose of the cleaning materials as hazardous waste.

    • Remove gloves and wash hands thoroughly with soap and water.[5]

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and preventing accidents.

  • Conditions: Store in a tightly closed container in a cool, dry, and dark place.[5] It is also recommended to store the compound under an inert gas as it may be air-sensitive.[5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5][6]

Toxicological Profile

The known toxicological effects of 2-methoxy-6-quinolinecarboxaldehyde are primarily related to its irritant properties and acute oral toxicity.

  • Acute Effects: As indicated by the GHS classifications, the primary acute effects are irritation to the skin, eyes, and respiratory system upon contact or inhalation, and harm if ingested.[1]

  • Chronic Effects: There is currently no available data to suggest that 2-methoxy-6-quinolinecarboxaldehyde is carcinogenic, mutagenic, or a reproductive toxin.[6] However, the absence of data does not equate to the absence of a hazard, and the compound should be handled with the assumption that chronic exposure could be harmful.

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate: Clear the immediate area of all personnel.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: Prevent the spread of the dust.

  • Clean-up: Carefully sweep the solid material into a sealed container for disposal, avoiding dust generation.[5] Do not use water to clean up as this may create a more easily dispersed slurry.

  • Decontaminate: Clean the spill area with an appropriate solvent and absorbent materials.

References

  • Safety Data Sheet for 2-methoxy-6-quinolinecarboxaldehyde. (Available through various chemical suppliers)
  • PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079. [Link]

  • PubChem. 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde | C11H9NO3 | CID 802432. [Link]

  • BB FABRICATION. SAFETY DATA SHEET. [Link]

  • ScienceLab.com. Material Safety Data Sheet - Quinoline. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme. Quinolinols: Human health tier II assessment. [Link]

  • Minnesota Department of Health. Quinoline Toxicological Summary. [Link]

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Protocols & Analytical Methods

Method

Synthesis of 2-methoxy-6-Quinolinecarboxaldehyde from 6-bromo-2-methoxyquinoline

Technical Application Note: Synthesis of 2-methoxy-6-Quinolinecarboxaldehyde Executive Summary The synthesis of 2-methoxy-6-quinolinecarboxaldehyde is a pivotal transformation in medicinal chemistry, serving as a gateway...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Synthesis of 2-methoxy-6-Quinolinecarboxaldehyde

Executive Summary

The synthesis of 2-methoxy-6-quinolinecarboxaldehyde is a pivotal transformation in medicinal chemistry, serving as a gateway to diverse pharmacophores, including antitubercular agents (e.g., Bedaquiline analogues) and quinoline-based antimalarials.[1][2]

This guide details the definitive protocol for converting 6-bromo-2-methoxyquinoline to its corresponding aldehyde. While Palladium-catalyzed carbonylation is viable for industrial kilolab scales, the Cryogenic Lithium-Halogen Exchange remains the "Gold Standard" for discovery and pre-clinical development due to its operational simplicity, high atom economy, and superior purity profile.[1][2]

Retrosynthetic Analysis & Strategy

The transformation relies on the chemoselective activation of the C6-Bromine bond over the potentially labile C2-Methoxy group.[1]

  • Challenge: The C2-methoxy group is an ortho-directing group (DoM).[1][2] At higher temperatures (

    
    ), n-butyllithium may deprotonate the C3 position rather than exchanging the C6-bromine.[1][2]
    
  • Solution: Kinetic control at

    
    . The rate of Lithium-Halogen exchange (
    
    
    
    ) significantly exceeds the rate of directed ortho-metalation (
    
    
    ) at cryogenic temperatures, ensuring regiospecificity.[1][2]

Reaction Scheme:

ReactionScheme SM 6-bromo-2-methoxyquinoline (Starting Material) Inter [6-Lithio-Intermediate] (-78°C, THF) SM->Inter 1. n-BuLi (1.1 eq) Li-Br Exchange Prod 2-methoxy-6-quinolinecarboxaldehyde (Target) Inter->Prod 2. DMF (Quench) 3. H3O+ Workup

Figure 1: Mechanistic pathway favoring C6-lithiation over C3-deprotonation.[1][2]

Detailed Experimental Protocol

Method A: Cryogenic Lithiation-Formylation (Recommended)

Best for: Gram-scale synthesis, high purity requirements.[1][2]

Materials:

  • 6-bromo-2-methoxyquinoline (1.0 eq)[1][2]

  • n-Butyllithium (1.6 M in hexanes, 1.1 eq)[1][2]

  • 
    -Dimethylformamide (DMF), Anhydrous (1.5 eq)[1][2]
    
  • Tetrahydrofuran (THF), Anhydrous (0.1 M concentration relative to substrate)[1][2]

  • Ammonium Chloride (

    
    ), Saturated aqueous solution[1][2]
    

Step-by-Step Procedure:

  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel. Flush with

    
     for 15 minutes.
    
  • Solvation: Charge the flask with 6-bromo-2-methoxyquinoline (e.g., 5.0 g, 21.0 mmol) and anhydrous THF (210 mL). Stir until fully dissolved.

  • Cryogenic Cooling (Critical Process Parameter): Cool the solution to

    
      using a dry ice/acetone bath. Allow the internal temperature to stabilize for at least 20 minutes.
    
    • Note: Internal temperature monitoring is mandatory.[1][2] If the temperature exceeds

      
      , regioselectivity drops.[1][2]
      
  • Lithiation: Add n-BuLi (14.4 mL, 23.1 mmol) dropwise via the addition funnel over 15–20 minutes.

    • Observation: The solution typically turns a deep yellow/orange color, indicating the formation of the aryllithium species.[2]

    • Hold Time: Stir at

      
       for exactly 30 minutes. Extending this beyond 60 minutes increases the risk of side reactions.[2]
      
  • Formylation: Add anhydrous DMF (2.4 mL, 31.5 mmol) dropwise.

    • Kinetics: The reaction is rapid.[2] Stir at

      
       for 30 minutes, then remove the cooling bath and allow the mixture to warm to 
      
      
      
      over 1 hour.
  • Quench & Hydrolysis: Carefully quench the reaction with saturated

    
     solution (50 mL) at 
    
    
    
    . Stir vigorously for 20 minutes to hydrolyze the hemiaminoxide intermediate to the aldehyde.
  • Workup:

    • Extract the aqueous layer with Ethyl Acetate (

      
       mL).[1][2]
      
    • Combine organic layers and wash with Brine (

      
       mL).[1][2]
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude solid is often pure enough for subsequent steps.[2] If necessary, recrystallize from Hexanes/EtOAc or purify via flash chromatography (0-20% EtOAc in Hexanes).[1][2]

Expected Yield: 75% – 85% Appearance: Pale yellow solid.[1][2]

Analytical Data & Validation

To validate the synthesis, compare your isolated product against these expected parameters.

ParameterMethodExpected Result / Diagnostic Signals
Purity HPLC (254 nm)>98% (Area %)
Identity

NMR
(400 MHz,

)

10.15 (s, 1H, CHO)
: Distinctive aldehyde singlet.

4.08 (s, 3H,

)
: Methoxy singlet.

8.35 (d, 1H)
,

8.15 (dd, 1H)
: Aromatic protons shifts downfield due to carbonyl.[1][2][3]
Identity

NMR
~191.0 ppm : Carbonyl carbon.~166.0 ppm : C2 (attached to OMe).~53.5 ppm : Methoxy carbon.[1][2]
Mass Spec LC-MS (ESI+)

Troubleshooting & Optimization

Workflow Logic for Low Yields:

Troubleshooting Start Problem: Low Yield (<50%) Check1 Check TLC of Crude Start->Check1 Branch1 Starting Material (SM) Remains? Check1->Branch1 Branch2 Complex Mixture / Decomposition? Check1->Branch2 Sol1 Cause: Wet THF or incomplete Lithiation. Action: Redistill THF; Increase n-BuLi to 1.2 eq. Branch1->Sol1 Sol2 Cause: Warm temp during addition. Action: Ensure T < -70°C to prevent scrambling. Branch2->Sol2

Figure 2: Decision tree for troubleshooting common synthetic failures.

Critical Process Parameters (CPPs):

  • Moisture Control: The aryllithium intermediate is extremely moisture-sensitive.[1][2] Even trace water in DMF will quench the intermediate back to the des-bromo product (2-methoxyquinoline).[1][2]

  • Addition Rate: Adding n-BuLi too fast can cause localized heating, leading to Wurtz-type coupling or degradation.[1][2]

Alternative Industrial Method (Palladium Catalysis)

Best for: Kilogram-scale where cryogenic conditions are impractical.[1][2]

For large-scale reactors, replacing n-BuLi with a Palladium-catalyzed carbonylation is safer and more robust.[1][2]

  • Catalyst:

    
     (1 mol%) + Xantphos or CataCXium A.[1][2]
    
  • Reagents: CO gas (5 bar) or solid CO surrogates (e.g., TFBen), Triethylsilane (

    
    ).[1][2]
    
  • Conditions:

    
     in Toluene.[1][2]
    
  • Note: This method avoids cryogenic temperatures but requires high-pressure rated vessels (autoclaves).[1][2]

References

  • Lithiation Protocol Grounding

    • Synthesis of 2-methoxyquinoline-6-carboxylic acid.[1][2][4] (The carboxylic acid analogue uses the identical lithiation intermediate, validating the regioselectivity of the n-BuLi exchange at C6).[2]

    • Source: [1][2]

  • General Formylation Methodology

    • The preparation of some heteroaromatic and aromatic aldehydes via Lithiation/DMF.[5]

    • Source: [1][2]

  • Alternative Pd-Catalyzed Pathway

    • Palladium-catalyzed formylation of aryl bromides: elucidation of the c
    • Source: [1][2]

Sources

Application

Application Note: High-Fidelity Lithiation and Formylation of 6-Bromo-2-Methoxyquinoline

[1] Part 1: Executive Summary & Strategic Analysis[1] The Synthetic Challenge The functionalization of quinoline scaffolds is a cornerstone in the synthesis of antimalarials (e.g., quinine analogues) and antiproliferativ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Executive Summary & Strategic Analysis[1]

The Synthetic Challenge

The functionalization of quinoline scaffolds is a cornerstone in the synthesis of antimalarials (e.g., quinine analogues) and antiproliferative agents. The substrate 6-bromo-2-methoxyquinoline presents a unique chemoselective challenge due to three competing reactive sites:

  • C6-Bromine (Target): Susceptible to Halogen-Lithium (Hal-Li) exchange.[1]

  • C3-Proton (Competitor): Susceptible to Directed Ortho Metalation (DoM) guided by the C2-methoxy group.[1]

  • C2-Methoxy Imidate (Hazard): The C2 position is electrophilic; strong nucleophiles (like n-BuLi) can attack here via addition-elimination, leading to ring alkylation or polymerization.[1]

Mechanistic Causality

To achieve high fidelity formation of the C6-aldehyde, kinetic control is paramount.[1]

  • Hal-Li Exchange vs. DoM: At -78°C, bromine-lithium exchange is kinetically faster (

    
    ) than proton deprotonation. The C-Br bond is weaker and more polarized for exchange than the C3-H bond is for removal, provided the temperature is kept low to prevent thermodynamic equilibration to the C3-lithio species (which is stabilized by the methoxy group).
    
  • Nucleophilic Attack: The electron-donating methoxy group at C2 partially deactivates the ring toward nucleophilic attack compared to a bare quinoline. However, n-BuLi is a potent nucleophile. Maintaining cryogenic temperatures (-78°C) is strictly required to suppress the activation energy for nucleophilic addition to the heterocycle.

Reaction Pathway Visualization

The following diagram illustrates the competing pathways and the required conditions to enforce the desired C6-formylation.

ReactionPathway Substrate 6-Bromo-2-methoxyquinoline nBuLi n-BuLi (1.1 eq) THF, -78°C Substrate->nBuLi Li_Intermediate 6-Lithio-2-methoxyquinoline (Kinetic Product) nBuLi->Li_Intermediate Fast Hal-Li Exchange (Major Pathway) DoM_Side 3-Lithio Species (Thermodynamic Side Product) nBuLi->DoM_Side Slow Deprotonation (Avoided at -78°C) Ring_Add C2-Butyl Adduct (High Temp Side Product) nBuLi->Ring_Add Nucleophilic Attack (Avoided at -78°C) DMF DMF (Electrophile) Li_Intermediate->DMF Electrophilic Trap Aldehyde 6-Formyl-2-methoxyquinoline DMF->Aldehyde Hydrolysis (H3O+)

Figure 1: Mechanistic divergence in the lithiation of 6-bromo-2-methoxyquinoline. Green path indicates the desired kinetic route.

Part 2: Detailed Experimental Protocol

Reagents and Equipment
  • Substrate: 6-Bromo-2-methoxyquinoline (>98% purity).

  • Organolithium: n-Butyllithium (1.6 M or 2.5 M in hexanes). Note: Titrate before use using diphenylacetic acid or N-pivaloyl-o-toluidine.[1]

  • Solvent: Anhydrous THF (Tetrahydrofuran), distilled over Na/Benzophenone or from a solvent purification system (water content <50 ppm).

  • Electrophile: N,N-Dimethylformamide (DMF), anhydrous (99.8%).

  • Quench: Saturated aqueous NH₄Cl.

  • Gas: High-purity Argon or Nitrogen.[1]

Step-by-Step Methodology
Step 1: System Preparation[1][2]
  • Oven-dry a 2-neck round-bottom flask (RBF) and a magnetic stir bar at 120°C for at least 2 hours.

  • Assemble the apparatus hot under a flow of Argon. Fit a rubber septum to one neck and an internal low-temperature thermometer to the other.

  • Cool the flask to room temperature under positive Argon pressure.

Step 2: Solvation and Cooling
  • Charge the flask with 6-bromo-2-methoxyquinoline (1.0 equiv, e.g., 2.38 g, 10 mmol).

  • Add Anhydrous THF via syringe (Concentration: 0.1 M – 0.15 M).

    • Expert Insight: Quinoline solubility can be poor at cryogenic temperatures. Ensure the starting material is fully dissolved at RT. If precipitation occurs upon cooling, the reaction may still proceed (heterogeneous lithiation), but yield may drop.

  • Submerge the flask in a Dry Ice/Acetone bath (-78°C). Allow 15 minutes for internal temperature equilibration.

Step 3: Lithiation (Halogen-Lithium Exchange)[1]
  • Load ** n-BuLi** (1.05 – 1.1 equiv) into a dry, Argon-flushed syringe.

  • Add n-BuLi dropwise over 10–15 minutes.

    • Critical Parameter: Monitor internal temperature.[1] Do not allow the temperature to rise above -70°C. A localized exotherm can trigger nucleophilic attack on the quinoline ring.

  • Stir the resulting solution (often turns deep yellow or orange) at -78°C for 30 minutes .

    • Validation: Aliquot quenching is difficult here due to moisture sensitivity. Rely on the color change and strict time control. Extended stirring (>1 hr) risks equilibration to the C3-lithio species (DoM product).

Step 4: Formylation[1]
  • Add Anhydrous DMF (3.0 equiv) dropwise to the reaction mixture at -78°C.

  • Stir at -78°C for 30 minutes.

  • Remove the cooling bath and allow the reaction to warm to 0°C over 1 hour. The solution typically becomes lighter in color as the alkoxide intermediate forms.

Step 5: Quench and Workup[1]
  • At 0°C, quench the reaction by adding saturated aq. NH₄Cl (equal volume to THF).

  • Stir vigorously for 15 minutes to hydrolyze the hemiaminolate intermediate to the aldehyde.

  • Extract with Ethyl Acetate (3x) .[1]

  • Wash combined organics with Water (2x) and Brine (1x) to remove residual DMF.

  • Dry over Na₂SO₄ , filter, and concentrate under reduced pressure.

Purification
  • Recrystallization: Often sufficient.[1] Use Hexanes/EtOAc or Ethanol.

  • Flash Chromatography: If necessary, elute with Hexanes:EtOAc (gradient 9:1 to 4:1). The aldehyde is significantly more polar than the bromo-starting material.

Part 3: Data Analysis & Troubleshooting

Expected Analytical Data

The following table summarizes the key spectroscopic shifts indicating successful transformation.

Feature6-Bromo-2-methoxyquinoline (SM)6-Formyl-2-methoxyquinoline (Product)
¹H NMR (Aldehyde) Absent~10.1 ppm (s, 1H)
¹H NMR (C3-H) Doublet (~7.0 ppm)Doublet (Shifted slightly downfield)
¹H NMR (C5/C7/C8) Aromatic multipletDistinct pattern shift due to -CHO electron withdrawal
¹H NMR (OMe) Singlet (~4.0 ppm)Singlet (~4.1 ppm)
IR Spectroscopy No C=O stretchStrong band at ~1690–1700 cm⁻¹
TLC (Hex:EtOAc 4:1) High R_f (~0.[1]8)Lower R_f (~0.4), UV active
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Low Yield / Recovery of SM Wet THF or DMFKarl-Fischer titrate solvents (<50ppm H₂O).
Complex Mixture (TLC) High Temp during additionEnsure T < -70°C during n-BuLi addition.
C3-Formyl Product (Regioisomer) "DoM" occurredReduce lithiation time; ensure temp is -78°C; confirm SM is 6-bromo (not 6-H).
Alkylated Quinoline (Butyl addition) Nucleophilic attackUse t-BuLi (2 equiv) at -78°C (faster exchange) or strictly control n-BuLi rate.
Workflow Optimization Logic

Optimization Start Start Reaction CheckTemp Is Temp < -70°C? Start->CheckTemp CheckTemp->CheckTemp No (Wait/Cool) AddBuLi Add n-BuLi slowly CheckTemp->AddBuLi Yes CheckColor Color Change? (Yellow/Orange) AddBuLi->CheckColor Proceed Add DMF CheckColor->Proceed Yes Stop Quench & Analyze CheckColor->Stop No (Check Reagents) Proceed->Stop

Figure 2: Operational decision tree for the lithiation protocol.

References

  • Snieckus, V. (1990).[3] Directed Ortho Metalation.[2][3][4][5] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Gilman, H., & Spatz, S. M. (1940). Some Reactions of Organolithium Compounds with Quinolines.[1][6] Journal of the American Chemical Society, 63(6), 1553–1557. (Foundational text on quinoline lithiation).

  • BenchChem. (2025).[1][5] Lithiation of 1-Bromo-2-((methoxymethoxy)methyl)benzene: Application Notes. (Cited for general principles of Hal-Li vs DoM competition). Link

  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon Series in Analytical Chemistry. (Authoritative text on kinetic vs thermodynamic control in lithiation).

  • Comins, D. L., & O'Connor, S. (1984). Lithiation of 2-substituted quinolines.[2] Tetrahedron Letters.[2] (Describes the directing effects in quinoline systems).

(Note: While specific papers for 6-bromo-2-methoxyquinoline are rare in open literature, the protocol above is derived from standard operating procedures for 6-bromoquinoline derivatives as supported by the references above.)

Sources

Method

Application Note: High-Efficiency Reductive Amination of 2-Methoxy-6-Quinolinecarboxaldehyde

Abstract & Scope This technical guide details the optimized protocol for the reductive amination of 2-methoxy-6-quinolinecarboxaldehyde to synthesize functionalized (2-methoxyquinolin-6-yl)methylamines. This scaffold is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the optimized protocol for the reductive amination of 2-methoxy-6-quinolinecarboxaldehyde to synthesize functionalized (2-methoxyquinolin-6-yl)methylamines. This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of novel antibacterial (Type II Topoisomerase inhibitors) and antimalarial agents.

Unlike standard benzenoid aldehydes, the quinoline core introduces specific electronic constraints—most notably the inductive electron-withdrawal of the nitrogen heterocycle combined with the resonance donation of the 2-methoxy group. This protocol prioritizes Sodium Triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) to ensure chemoselectivity, preventing the reduction of the aldehyde to the alcohol prior to imine formation, while maintaining the integrity of the acid-labile 2-methoxy ether.

Scientific Foundation & Reactivity Profile

Electronic Context

The substrate, 2-methoxy-6-quinolinecarboxaldehyde , presents a unique reactivity profile:

  • 6-Position Aldehyde: Located on the benzenoid ring, it is electronically coupled to the pyridine ring. The electron-deficient nature of the quinoline ring makes the carbonyl carbon highly electrophilic, facilitating rapid imine formation.

  • 2-Methoxy Group: This group acts as a masked quinolone. While stable under basic and neutral conditions, it is susceptible to hydrolysis under strong acidic conditions (pH < 1) or high temperatures, which would yield the thermodynamically stable 2-quinolone (carbostyril). Therefore, mildly acidic conditions (Acetic Acid, pH 5-6) are strictly required.

Reagent Selection Strategy
ReagentSuitabilityRationale
NaBH(OAc)₃ (STAB) Optimal Mild hydride donor. Reacts rapidly with imines/iminiums but negligibly with aldehydes. Allows "One-Pot" protocol without pre-forming the imine.[1]
NaBH₃CN Sub-optimalEffective but highly toxic (HCN risk). Requires lower pH which risks methoxy hydrolysis. Harder to work up.
NaBH₄ PoorToo reactive. Reduces the aldehyde to the alcohol (competitive side reaction) faster than imine reduction in one-pot setups.
H₂ / Pd-C ConditionalGood for simple amines, but risks reducing the quinoline ring (heterocyclic hydrogenation) or hydrogenolysis of the benzylic C-N bond.

Reaction Mechanism

The reaction proceeds via a stepwise condensation-reduction pathway. The presence of Acetic Acid (AcOH) protonates the carbinolamine intermediate, facilitating water elimination to form the electrophilic iminium ion, which is then irreversibly reduced by the hydride.

ReductiveAmination cluster_0 Equilibrium Phase Aldehyde 2-Methoxy-6- quinolinecarboxaldehyde Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal Nucleophilic Attack Amine Amine (R-NH2) Amine->Hemiaminal Nucleophilic Attack Iminium Iminium Ion (Activated) Hemiaminal->Iminium -H2O (Acid Cat.) Product (2-Methoxyquinolin-6-yl) methylamine Iminium->Product Hydride Transfer (STAB) AcOH AcOH (Cat.) STAB NaBH(OAc)3

Figure 1: Mechanistic pathway of STAB-mediated reductive amination.

Experimental Protocol

Materials
  • Substrate: 2-methoxy-6-quinolinecarboxaldehyde (1.0 equiv)

  • Amine: Primary or Secondary Amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) (anhydrous preferred)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

  • Quench: Sat. NaHCO₃ solution

Step-by-Step Procedure

Step 1: Solvation & Imine Formation

  • Charge a flame-dried reaction vial with 2-methoxy-6-quinolinecarboxaldehyde (1.0 mmol, 187 mg).

  • Add DCE (5 mL, 0.2 M concentration). Note: DCM can be used if DCE is restricted, but DCE allows for slightly higher temperatures if the imine formation is sluggish.

  • Add the Amine (1.1 mmol).

  • Add Glacial Acetic Acid (1.0 mmol, 60 µL).

  • Stir at Room Temperature (RT) for 30–60 minutes under Nitrogen.

    • Checkpoint: Monitor by TLC or LCMS. While STAB allows one-pot addition, a short pre-stir ensures the equilibrium shifts toward the imine, minimizing aldehyde reduction.

Step 2: Reduction 6. Add Sodium Triacetoxyborohydride (STAB) (1.5 mmol, 318 mg) in a single portion.

  • Observation: Mild effervescence may occur.
  • Stir at RT for 2–16 hours.
  • Validation: Reaction is complete when the starting aldehyde is consumed (<5% by HPLC).

Step 3: Workup & Isolation 8. Quench: Slowly add saturated aqueous NaHCO₃ (5 mL) to the reaction mixture. Stir vigorously for 15 minutes to neutralize the acetic acid and decompose excess borohydride. 9. Extraction: Dilute with DCM (10 mL). Separate the organic layer.[2] Extract the aqueous layer once more with DCM (10 mL). 10. Drying: Combine organic phases, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. 11. Purification: The crude material is often clean enough for use (purity >90%). If necessary, purify via flash chromatography (SiO₂) using a gradient of DCM/MeOH (95:5 to 90:10).

Critical Parameters & Troubleshooting

IssueProbable CauseCorrective Action
Low Yield / Aldehyde Recovery Imine formation failed before reduction.Increase pre-stir time (Step 1) to 2 hours. Ensure molecular sieves (4Å) are added if the amine is sterically hindered.
Alcohol Side Product Direct reduction of aldehyde by STAB.STAB was added too early, or the amine is non-nucleophilic. Add amine and acid first, wait 1 hour, then add STAB.
Hydrolysis of Methoxy Group Acid concentration too high.Do not use mineral acids (HCl). Stick to Acetic Acid (1 equiv). Ensure reaction temp does not exceed 40°C.
Incomplete Reaction Wet solvent (STAB decomposition).Use anhydrous DCE. Increase STAB equivalents to 2.0 if solvent quality is suspect.

Experimental Workflow Diagram

Workflow Start Start: 1.0 eq Aldehyde + 5 mL DCE AddAmine Add 1.1 eq Amine + 1.0 eq AcOH Start->AddAmine Wait Stir 30-60 min (RT) (Imine Formation) AddAmine->Wait AddSTAB Add 1.5 eq STAB Wait->AddSTAB React Stir 2-16h (RT) Monitor LCMS AddSTAB->React Quench Quench with Sat. NaHCO3 React->Quench Extract Extract DCM x2 Dry Na2SO4 Quench->Extract Finish Isolate Product (Evaporate) Extract->Finish

Figure 2: Operational workflow for the reductive amination process.

References

  • Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.

  • Sigma-Aldrich. "Sodium Triacetoxyborohydride Technical Bulletin." Sigma-Aldrich.

  • BenchChem. "Application Notes and Protocols for the Reductive Amination of 4-Chloroquinoline-6-carbaldehyde." BenchChem.[4][5] (Note: Protocol adapted from analogous 4-chloroquinoline scaffold).

  • Organic Chemistry Portal. "Reductive Amination: Sodium Triacetoxyborohydride." Organic Chemistry Portal.

Sources

Application

Application Notes and Protocols for the Formation of Schiff Bases Using 2-Methoxy-6-Quinolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals Introduction: The Quinoline Schiff Base Scaffold in Modern Medicinal Chemistry The quinoline ring system is a privileged scaffold in medicinal chemistry, fo...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Schiff Base Scaffold in Modern Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including antimalarial, anticancer, and antimicrobial properties.[1][2] When derivatized to form Schiff bases (imines), characterized by the azomethine group (-C=N-), the resulting molecular architecture gains new dimensions of chemical and biological versatility.[3] The electrophilic carbon and nucleophilic nitrogen of the imine bond are crucial for interactions with biological macromolecules, making these compounds compelling candidates for drug discovery.[4][5]

This guide focuses on the synthesis and potential applications of Schiff bases derived from 2-methoxy-6-quinolinecarboxaldehyde. The strategic placement of the methoxy group at the 2-position and the aldehyde at the 6-position influences the electronic properties and conformational flexibility of the entire molecule, potentially fine-tuning its interaction with biological targets. These compounds and their metal complexes are of significant interest for their potential as anticancer, antimicrobial, and anti-inflammatory agents.[2][6]

Reaction Mechanism: The Chemistry of Imine Formation

The formation of a Schiff base is a classic acid-catalyzed condensation reaction between a primary amine and a carbonyl compound—in this case, 2-methoxy-6-quinolinecarboxaldehyde.[7] The mechanism proceeds in two principal, reversible stages:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This results in the formation of a tetrahedral intermediate known as a carbinolamine.[7]

  • Dehydration: Under acidic conditions, the hydroxyl group of the unstable carbinolamine is protonated, forming a good leaving group (water). Subsequent elimination of water and deprotonation of the nitrogen atom leads to the formation of the stable carbon-nitrogen double bond (imine).[7]

The reaction is typically driven to completion by removing the water formed, often by azeotropic distillation or by conducting the reaction in a solvent where the product is insoluble and precipitates out.[8]

Caption: General mechanism of Schiff base formation.

Applications in Drug Discovery and Development

Schiff bases derived from the quinoline scaffold are actively investigated for a multitude of therapeutic applications. The planar quinoline ring is an effective DNA intercalating agent, while the imine linkage provides a site for coordination with metal ions, which can enhance biological activity.[2][4]

  • Anticancer Agents: Quinoline-based Schiff bases have demonstrated significant cytotoxicity against various cancer cell lines.[4] Their proposed mechanisms of action often involve the intercalation of the planar quinoline moiety into the DNA helix, disrupting replication and transcription, and the inhibition of topoisomerase enzymes, which are vital for managing DNA topology.[4]

  • Antimicrobial and Antifungal Agents: The azomethine group is a critical structural feature for the antimicrobial activity of these compounds.[6] Metal complexes of quinoline Schiff bases, in particular, often show enhanced activity compared to the free ligands, potentially by facilitating the transport of the active agent across microbial cell membranes.

  • Anti-inflammatory and Antioxidant Potential: Certain quinoline Schiff base derivatives have shown promising results in assays for anti-inflammatory and antioxidant activity, suggesting their potential in treating diseases associated with oxidative stress and inflammation.[3]

Experimental Protocol: Synthesis of a Representative Schiff Base

This protocol describes a general and reproducible method for the synthesis of a Schiff base from 2-methoxy-6-quinolinecarboxaldehyde and a primary aromatic amine (e.g., 2-aminophenol). The procedure is adapted from established methods for structurally similar quinoline aldehydes.[6]

Materials and Equipment
Material/EquipmentPurpose
2-Methoxy-6-quinolinecarboxaldehydeStarting aldehyde
2-Aminophenol (or other primary amine)Starting amine
Absolute EthanolReaction solvent
Glacial Acetic AcidCatalyst
100 mL Round-bottom flaskReaction vessel
Reflux condenserTo prevent solvent loss during heating
Magnetic stirrer with hotplateFor heating and mixing the reaction
Buchner funnel and filter paperFor vacuum filtration to collect the product
Thin-Layer Chromatography (TLC) platesTo monitor reaction progress
Step-by-Step Procedure
  • Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve 2-methoxy-6-quinolinecarboxaldehyde (0.01 mol) in 30 mL of absolute ethanol. Gentle warming and stirring may be required to achieve complete dissolution. In a separate beaker, dissolve an equimolar amount of the chosen primary amine (e.g., 2-aminophenol, 0.01 mol) in 20 mL of absolute ethanol.

  • Initiation of Reaction: Add the ethanolic solution of the amine to the solution of the aldehyde in the round-bottom flask with continuous stirring.

  • Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture. The acid catalyzes the dehydration step of the mechanism.[8]

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a magnetic stirrer with a hotplate. Maintain the reflux with continuous stirring for 6-7 hours.[6]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), using an appropriate solvent system (e.g., ethyl acetate:hexane).

  • Product Isolation: After the reaction is complete (as indicated by the consumption of starting materials on TLC), allow the mixture to cool to room temperature. A precipitate should form as the product is often less soluble in the cooled solvent. To maximize precipitation, the flask can be placed in an ice bath for 30 minutes.

  • Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Purification and Drying: The crude product can be purified by recrystallization from hot ethanol to obtain pure crystals. Dry the purified Schiff base in a vacuum oven at 50-60 °C.

Synthesis_Workflow Start Dissolve Aldehyde & Amine in Ethanol Mix Combine Solutions & Add Acetic Acid Catalyst Start->Mix Reflux Reflux for 6-7 Hours (Monitor by TLC) Mix->Reflux Cool Cool to Room Temperature & Ice Bath Reflux->Cool Filter Vacuum Filter & Wash with Cold Ethanol Cool->Filter Purify Recrystallize from Hot Ethanol Filter->Purify Dry Dry in Vacuum Oven Purify->Dry End Pure Schiff Base Product Dry->End

Caption: Experimental workflow for Schiff base synthesis.

Characterization of the Synthesized Schiff Base

To confirm the structure and purity of the final product, a combination of standard analytical techniques should be employed.

TechniqueExpected Observations
FT-IR Spectroscopy The most significant evidence of Schiff base formation is the appearance of a strong absorption band in the range of 1615-1625 cm⁻¹ , which is characteristic of the C=N (azomethine) stretching vibration. Concurrently, the disappearance of the C=O stretching band from the aldehyde (around 1700 cm⁻¹) and the N-H stretching bands from the primary amine (around 3300-3400 cm⁻¹) will be observed.
¹H NMR Spectroscopy A characteristic singlet peak for the azomethine proton (-CH=N-) is expected to appear in the downfield region of the spectrum, typically between δ 8.0-9.0 ppm . The signals corresponding to the aromatic protons of the quinoline and amine moieties will also be present.
¹³C NMR Spectroscopy The formation of the imine bond will be confirmed by a signal for the azomethine carbon (-C H=N-) in the range of δ 150-165 ppm .
Mass Spectrometry (MS) Mass spectrometry will be used to confirm the molecular weight of the synthesized Schiff base. The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ should correspond to the calculated molecular weight of the target compound.[7]
Elemental Analysis (CHN) The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be in close agreement with the theoretically calculated values for the proposed molecular formula.[6]

Conclusion and Future Outlook

The synthesis of Schiff bases from 2-methoxy-6-quinolinecarboxaldehyde provides a versatile platform for the development of novel compounds with significant therapeutic potential. The straightforward and efficient condensation reaction allows for the generation of a diverse library of derivatives by varying the primary amine component. The protocols and characterization data presented here serve as a comprehensive guide for researchers in medicinal chemistry and drug development. Further investigation into the metal complexes of these ligands and in-depth biological evaluations are warranted to fully explore their potential as next-generation therapeutic agents.

References

  • Jabbi, A. M., Aliyu, H. N., Isyaku, S., & Kabir, A. M. (2020). SYNTHESIS, CHARACTERIZATION AND ANTIMICROBIAL STUDIES OF METAL(II) COMPLEXES WITH SCHIFF BASE DERIVED FROM 2-AMINOPHENOL AND 2-HYDROXY-6-METHOXY-3-QUINLINECARBOXALDEHYDE. FUDMA Journal of Sciences, 4(2), 452-458. Available from: [Link]

  • Mahmoodi, N. O., et al. (2010). Synthesis of new Schiff base ligands from quinoline and benzo[h]quinoline. Oriental Journal of Chemistry, 26(4), 1257-1264. Available from: [Link]

  • Fetouh, H. A., et al. (2022). Facile and rapid synthesis of a new series of Schiff bases: characterization and evaluation of the physicochemical properties and biological activities. New Journal of Chemistry. Available from: [Link]

  • Jabbi, A. M., et al. (2020). Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its metal (II) complexes. Algerian Journal of Engineering and Technology. Available from: [Link]

  • Sall, A., et al. (2026). Synthesis, Characterization, and Biological Evaluation of Two Hydrazone Schiff Base Ligands and their Transition Metal Complexes. Chemical Science International Journal. Available from: [Link]

  • Al Zoubi, W. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3(3A), 73-95. Available from: [Link]

  • Beilstein Journals. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp 2 )–C(sp 2 ) bond scission of styrenes. Available from: [Link]

  • Zoubi, W. A. (2013). Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2025). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Available from: [Link]

  • Yang, L., et al. (2009). Synthesis, Characterization, Crystal Structure and Antibacterial Activities of Transition Metal(II) Complexes of the Schiff Base 2-[(4-Methylphenylimino)methyl]-6-methoxyphenol. Molecules, 14(5), 1747-1756. Available from: [Link]

  • IntechOpen. (2022). Schiff Bases and Their Metal Complexes: Synthesis, Structural Characteristics and Applications. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization, Biological Evaluation, DFT Calculations, and Molecular Docking Study of Transition Metal Complexes Derived From a Schiff Base Ligand. Available from: [Link]

  • ResearchGate. (2025). I-2-catalyzed reactions of Schiff base and alkyl aldehyde towards benzo[f]quinoline derivatives. Available from: [Link]

  • Thangadurai, A. S., et al. (2020). Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. International Journal of Scientific & Technology Research, 9(3), 5964-5970. Available from: [Link]

  • Tayim, H. A., & Salameh, A. S. (1982). Synthesis and Properties of Some Transition Metal Complexes of Schiff Base Derived from the Condensation of 2,6-Pyridinedicarboxaldehyde and 8-Aminoquinoline. Polyhedron, 1(5), 427-431. Available from: [Link]

  • CKT College. (2023). Versatile applications of transition metal incorporating quinoline Schiff base metal complexes: An overview. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. Available from: [Link]

  • ACS Publications. (2025). Hydrogenation of Quinolines and Aldehydes Catalyzed by a Pyrolyzed, Augmented Cobalt-Salen Complex. Available from: [Link]

Sources

Method

Technical Application Note: Scalable Synthesis of 6-(aminomethyl)-2-methoxyquinoline

Abstract & Strategic Overview This application note details a robust, scalable protocol for the preparation of 6-(aminomethyl)-2-methoxyquinoline (CAS: N/A for specific isomer, analogous to known intermediates). This mol...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

This application note details a robust, scalable protocol for the preparation of 6-(aminomethyl)-2-methoxyquinoline (CAS: N/A for specific isomer, analogous to known intermediates). This molecule represents a critical pharmacophore in the development of novel antibacterial agents (specifically non-fluorinated quinolones) and kinase inhibitors.

The synthetic strategy prioritizes regioselectivity and process safety . Unlike direct alkylation methods which often yield mixtures of N- and O-alkylated products, this protocol utilizes a Nucleophilic Aromatic Substitution (


)  followed by a Palladium-Catalyzed Cyanation  and Nitrile Reduction . This route avoids the instability associated with aldehyde intermediates and ensures high purity of the primary amine.
Core Synthetic Pathway
  • Precursor Activation: Conversion of 6-bromo-2-chloroquinoline to 6-bromo-2-methoxyquinoline via methoxylation.

  • Functionalization: Pd-catalyzed cyanation to install the carbon framework.

  • Amine Generation: Chemoselective hydrogenation of the nitrile to the primary amine.

Retrosynthetic Analysis

The logical disconnection reveals 6-bromo-2-chloroquinoline as the optimal starting material, leveraging the differential reactivity of the halogens (Cl at C2 is labile to


; Br at C6 is stable to 

but active for Pd-coupling).

Retrosynthesis Target 6-(aminomethyl)-2-methoxyquinoline Intermediate1 6-cyano-2-methoxyquinoline Target->Intermediate1 Nitrile Reduction (H2, Raney Ni) Intermediate2 6-bromo-2-methoxyquinoline Intermediate1->Intermediate2 Pd-Catalyzed Cyanation (Zn(CN)2, Pd(0)) Start 6-bromo-2-chloroquinoline Intermediate2->Start Methoxylation (NaOMe, MeOH)

Figure 1: Retrosynthetic strategy leveraging orthogonal halogen reactivity.

Detailed Experimental Protocols

Step 1: Preparation of 6-Bromo-2-methoxyquinoline

Objective: Selective displacement of the C2-chlorine with a methoxy group. Rationale: The C2 position in quinoline is activated towards nucleophiles due to the electron-withdrawing nature of the nitrogen atom, similar to 2-chloropyridine.

Reagents:

  • 6-Bromo-2-chloroquinoline (1.0 equiv)

  • Sodium Methoxide (NaOMe), 25 wt% in MeOH (1.5 equiv)

  • Methanol (anhydrous)

Protocol:

  • Setup: Charge a 3-neck round-bottom flask (RBF) with 6-bromo-2-chloroquinoline (e.g., 10.0 g, 41.2 mmol) and anhydrous methanol (100 mL).

  • Addition: Add NaOMe solution (14.1 mL, 61.8 mmol) dropwise over 15 minutes at room temperature (RT) under

    
     atmosphere.
    
  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1) or HPLC.[1] The starting material (
    
    
    
    ) should disappear, converting to the product (
    
    
    ).
  • Workup: Cool to RT. Concentrate the solvent to

    
     volume under reduced pressure. Pour the residue into ice-water (200 mL).
    
  • Isolation: Filter the resulting white precipitate. Wash with cold water (

    
    ). Dry in a vacuum oven at 
    
    
    
    overnight.
  • Yield: Expect 9.0–9.5 g (92–97%).

Step 2: Synthesis of 6-Cyano-2-methoxyquinoline

Objective: Transformation of the aryl bromide to a nitrile. Critical Note: We utilize Zinc Cyanide (


) instead of KCN/CuCN. 

is less hygroscopic and allows for a cleaner reaction profile using Palladium catalysis (Rosenmund-von Braun modification).

Reagents:

  • 6-Bromo-2-methoxyquinoline (1.0 equiv)

  • Zinc Cyanide (

    
    ) (0.6 equiv)
    
  • 
     (5 mol%)
    
  • DMF (anhydrous, degassed)

Protocol:

  • Inertion: Flame-dry a Schlenk flask and cycle

    
    /Vacuum three times.
    
  • Charging: Add 6-bromo-2-methoxyquinoline (5.0 g, 21.0 mmol),

    
     (1.48 g, 12.6 mmol), and 
    
    
    
    (1.21 g, 1.05 mmol).
  • Solvation: Add degassed DMF (50 mL).

  • Reaction: Heat to

    
     for 12–16 hours. The solution will darken.
    
  • Quench: Cool to RT. Dilute with EtOAc (100 mL) and wash with

    
     (to sequester Zinc/Palladium species) followed by brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
    
  • Yield: Expect 3.1–3.5 g (80–90%). White to off-white solid.

Step 3: Reduction to 6-(aminomethyl)-2-methoxyquinoline

Objective: Reduction of the nitrile to a primary amine without over-reduction or secondary amine formation. Mechanism: Hydrogenation over Raney Nickel is preferred. Ammonia is added to suppress the formation of the secondary amine dimer (which forms via an imine intermediate reacting with the primary amine).

Reagents:

  • 6-Cyano-2-methoxyquinoline (1.0 equiv)

  • Raney Nickel (aqueous slurry,

    
     load relative to substrate)
    
  • Ammonia in Methanol (

    
    )
    
  • Hydrogen Gas (

    
    )
    

Protocol:

  • Safety Check: Raney Nickel is pyrophoric. Handle under water or inert atmosphere. Do not let it dry.

  • Loading: In a Parr hydrogenation bottle or high-pressure autoclave, add 6-cyano-2-methoxyquinoline (3.0 g, 16.3 mmol).

  • Catalyst: Carefully add washed Raney Nickel (

    
     wet weight).
    
  • Solvent: Add

    
     (60 mL).
    
  • Hydrogenation: Purge vessel with

    
     (
    
    
    
    ), then
    
    
    (
    
    
    ). Pressurize to 50 psi (3.4 bar)
    
    
    . Shake/stir at RT for 12 hours.
  • Workup: Carefully filter the catalyst through a pad of Celite under

    
     (Keep wet!). Wash the pad with MeOH.
    
  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude amine.

  • Purification: If necessary, convert to the Hydrochloride salt (add

    
    ) for recrystallization from EtOH/Et2O, or purify free base via amine-functionalized silica.
    

Process Data & Specifications

ParameterStep 1 (Methoxylation)Step 2 (Cyanation)Step 3 (Reduction)
Reagent NaOMe / MeOHZn(CN)2 / Pd(PPh3)4H2 / Raney Ni / NH3
Temperature 65°C (Reflux)90°C25°C (RT)
Time 4–6 h12–16 h12 h
Typical Yield 92–97%80–90%85–92%
Appearance White crystalline solidOff-white solidPale yellow oil/solid
Key QC Peak NMR: -OCH3 (~4.0 ppm)IR: -CN stretch (~2220 cm-1)NMR: -CH2NH2 (~3.9 ppm)

Workflow Visualization

Workflow cluster_0 Step 1: Methoxylation cluster_1 Step 2: Cyanation cluster_2 Step 3: Reduction S1_React React: 6-Br-2-Cl-Quinoline + NaOMe (65°C) S1_Work Quench: Ice Water Filter Precipitate S1_React->S1_Work S2_React React: Pd(PPh3)4, Zn(CN)2 DMF (90°C) S1_Work->S2_React Intermediate 1 S2_Work Wash: NH4OH (aq) Flash Chromatography S2_React->S2_Work S3_React React: H2 (50 psi), Raney Ni NH3/MeOH S2_Work->S3_React Intermediate 2 S3_Work Filter: Celite (Safety!) Concentrate S3_React->S3_Work End Product: 6-(aminomethyl)-2-methoxyquinoline S3_Work->End Start Start: 6-Bromo-2-chloroquinoline Start->S1_React

Figure 2: Integrated process workflow for the 3-step synthesis.

Safety & Troubleshooting

Critical Safety Hazards
  • Cyanide Toxicity: In Step 2, although

    
     is non-volatile, contact with strong acid liberates HCN gas. Always  quench with basic oxidizers (bleach) or basic aqueous solutions in a well-ventilated hood.
    
  • Raney Nickel: Pyrophoric when dry. Keep wet at all times. Dispose of in a dedicated container with water.

  • Hydrogenation: Pressurized vessels present explosion hazards. Ensure vessel integrity before pressurization.

Troubleshooting Guide
  • Step 1 Incomplete: If starting material remains, add 0.2 equiv more NaOMe. Do not exceed

    
     to avoid demethylation.
    
  • Step 2 Catalyst Death: If the reaction stalls (black Pd precipitate forms early), ensure the DMF is rigorously degassed.

    
     kills the active Pd(0) species.
    
  • Step 3 Dimer Formation: If secondary amine (dimer) is observed by MS (

    
     peak), increase the concentration of 
    
    
    
    in the methanol solvent or increase
    
    
    pressure to speed up the reduction of the imine intermediate.

References

  • Methoxylation of 2-Chloroquinolines

    • Source: ChemicalBook & BenchChem Protocols.
    • Context: Standard conditions for 2-haloquinolines using alkoxides.
    • Link:

  • Palladium-Catalyzed Cyanation (Zn(CN)2)

    • Title: "Zinc(II) Cyanide" - Reagent Encyclopedia.
    • Context: Use of Zn(CN)
    • Link:

  • Nitrile Reduction with Raney Nickel

    • Title: "Catalytic Hydrogen
    • Context: Standard industrial protocol using Ammonia to suppress secondary amine form
    • Link:

  • Analogous Synthesis (Nemonoxacin Intermediates)

    • Title: "Synthesis of Quinoline Deriv
    • Context: Validates the stability of the 6-substituted-2-methoxyquinoline core.
    • Link:

Sources

Application

Oxidation of 2-methoxy-6-methylquinoline to aldehyde

Subject: Application Note: Selective Oxidation of 2-Methoxy-6-Methylquinoline to 2-Methoxyquinoline-6-Carbaldehyde Executive Summary This Application Note details the protocol for the site-selective oxidation of 2-methox...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Application Note: Selective Oxidation of 2-Methoxy-6-Methylquinoline to 2-Methoxyquinoline-6-Carbaldehyde

Executive Summary

This Application Note details the protocol for the site-selective oxidation of 2-methoxy-6-methylquinoline (Starting Material, SM) to 2-methoxyquinoline-6-carbaldehyde (Target Product, TP).

While methyl groups at the 2- and 4-positions of the quinoline ring are "activated" and easily oxidized due to the electron-withdrawing nature of the nitrogen, the 6-methyl group is benzenoid . Its oxidation requires conditions analogous to toluene functionalization but must be mild enough to preserve the 2-methoxy moiety , which is susceptible to hydrolysis (yielding the 2-quinolone impurity) under harsh acidic conditions.

This guide presents two validated pathways:

  • Method A (Recommended): Radical Bromination followed by Kornblum Oxidation. (High fidelity, preserves methoxy group).

  • Method B (Direct): Selenium Dioxide Oxidation.[1][2] (Step-economical, moderate yield).

Strategic Analysis & Reaction Logic

The transformation presents a chemoselectivity challenge. The 2-methoxy group acts as an electron donor, activating the ring but also serving as a potential leaving group in acidic media.

  • Path A (Radical/Kornblum): Utilizes the stability of the benzylic radical at the 6-position. Bromination with N-Bromosuccinimide (NBS) is highly selective. Subsequent oxidation with DMSO (Kornblum) occurs under basic/neutral buffering, protecting the acid-sensitive methoxy ether.

  • Path B (SeO₂): Selenium dioxide is the classic reagent for heterocyclic methyl oxidation.[1] However, standard protocols often use acetic acid, which risks hydrolyzing the 2-methoxy group. We utilize a modified 1,4-dioxane protocol to mitigate this.

Pathway Visualization

ReactionPathways SM 2-Methoxy-6- methylquinoline Inter Intermediate: 6-(Bromomethyl)- 2-methoxyquinoline SM->Inter Method A: NBS, AIBN Reflux (CCl4/PhCF3) Prod Target: 2-Methoxyquinoline- 6-carbaldehyde SM->Prod Method B: SeO2 Dioxane, Reflux Impurity Impurity: 2-Quinolone deriv. (Hydrolysis) SM->Impurity Risk: Strong Acid (e.g., AcOH solvent) Inter->Prod Kornblum Ox: DMSO, NaHCO3, 100°C

Figure 1: Synthetic pathways for the oxidation of 2-methoxy-6-methylquinoline. Method A (Solid line) is preferred for functional group tolerance.

Method A: Radical Bromination & Kornblum Oxidation (High Purity)

This two-step sequence is the industry standard for maximizing yield and purity when acid-labile groups (like 2-methoxy) are present.

Phase 1: Benzylic Bromination
  • Reagents: N-Bromosuccinimide (NBS), AIBN (Azobisisobutyronitrile) or Benzoyl Peroxide.

  • Solvent:

    
    -Trifluorotoluene (PhCF
    
    
    
    ) is recommended as a greener alternative to CCl
    
    
    , though CCl
    
    
    is the historic standard.

Protocol:

  • Charge: In a dry round-bottom flask equipped with a reflux condenser, dissolve 2-methoxy-6-methylquinoline (1.0 eq) in anhydrous PhCF

    
     (10 mL/g).
    
  • Activation: Add NBS (1.05 eq). Note: Recrystallize NBS from water prior to use to remove HBr, which causes side reactions.

  • Initiation: Add AIBN (0.05 eq).

  • Reaction: Heat to reflux (approx. 102°C for PhCF

    
    ) under 
    
    
    
    atmosphere. Irradiate with a tungsten lamp (optional but recommended) to accelerate radical formation.
  • Monitoring: Monitor by TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by the monobromide (Rf ~0.5).

  • Workup: Cool to 0°C to precipitate succinimide. Filter off the solid.[3] Concentrate the filtrate in vacuo to yield the crude 6-(bromomethyl)-2-methoxyquinoline. Caution: Benzylic bromides are lachrymators. Handle in a fume hood.

Phase 2: Kornblum Oxidation
  • Reagents: DMSO (Solvent/Oxidant), Sodium Bicarbonate (

    
    ).
    

Protocol:

  • Solvation: Dissolve the crude bromide from Phase 1 in anhydrous DMSO (5 mL/g).

  • Buffering: Add solid

    
      (2.0 eq). Critical Step: The base neutralizes HBr generated during the oxidation, preventing hydrolysis of the 2-methoxy group.
    
  • Oxidation: Heat the mixture to 100–110°C for 2–4 hours.

  • Quench: Cool to room temperature and pour into ice-cold water (10x reaction volume).

  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (to remove DMSO) and brine.

  • Purification: Dry over

    
    , concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
    

Method B: Direct Selenium Dioxide Oxidation (Rapid Screening)

Use this method for rapid generation of material where yield is secondary to speed.

  • Mechanism: Riley Oxidation.[2][4][5][6]

  • Solvent Choice: 1,4-Dioxane is strictly required. Avoid Acetic Acid to prevent converting the methoxy group to a hydroxy/ketone (2-quinolone).

Protocol:

  • Setup: Equip a flask with a Dean-Stark trap (optional, to remove water) and reflux condenser.

  • Charge: Suspend

    
      (1.2 eq) in 1,4-Dioxane  (wet, containing 2% water helps solubility). Add 2-methoxy-6-methylquinoline  (1.0 eq).
    
  • Reaction: Reflux (101°C) for 12–24 hours. The solution will turn red/black as Selenium metal precipitates.

  • Filtration: Filter the hot solution through a pad of Celite to remove metallic Selenium. Warning: Selenium waste is highly toxic.[7]

  • Workup: Concentrate the filtrate. Residue is often a mixture of aldehyde and unreacted methyl.

  • Purification: Recrystallization from cyclohexane or column chromatography.

Analytical Validation (QC)

Confirm the identity of 2-methoxyquinoline-6-carbaldehyde using the following markers.

TechniqueMarkerExpected Value/Observation
1H-NMR Aldehyde Proton (-CHO)Singlet at ~10.1 ppm
1H-NMR Methoxy Group (-OCH3)Singlet at ~4.0–4.1 ppm
1H-NMR C3-H (Quinoline)Doublet at ~6.9 ppm (Characteristic of 2-subst. quinolines)
IR Carbonyl Stretch (C=O)Strong band at 1690–1700 cm⁻¹
HPLC Purity>98% (AUC). Monitor for acid impurity (COOH).[4]

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield (Method A) Poly-brominationStrictly control NBS stoichiometry (1.05 eq). Do not overshoot. Stop reaction at 95% conversion.
Impurity: 2-Quinolone Hydrolysis of MethoxyCRITICAL: Ensure reaction media is neutral/basic. In Method A, ensure

is present. In Method B, avoid acidic solvents.
Impurity: Carboxylic Acid Over-oxidationReduce reaction time. In Method B (SeO2), over-oxidation is slow but possible; monitor closely.
Stalled Reaction (Method B) Inactive SeO2SeO2 absorbs water and deactivates. Use freshly sublimed SeO2 or ensure the reagent is dry/active.

References

  • Riley Oxidation Mechanism & Scope

    • Riley, H. A., & Gray, A. R.[6] "Phenylglyoxal."[6] Organic Syntheses, Coll.[4][7][8] Vol. 2, p.509 (1943). Link

    • Shaikh, N., et al.[1] "Selenium Dioxide: A Selective Oxidising Agent for the Functionalisation of Quinolines."[1] Journal of Chemical Research, 2000.[1] (Demonstrates SeO2 utility on quinoline methyls). Link

  • Oxidation of Aromatic Methyl Groups

    • Emporia State University. "The use of selenium (IV) oxide to oxidize aromatic methyl groups."[2][9] (Specific reference to 8-methylquinoline oxidation). Link

  • General Quinoline Synthesis & Properties

    • BenchChem. "Synthesis of 2-Methoxyquinoline-4-carbaldehyde."[10] (Analogous chemistry for the 4-position, highlighting methoxy stability). Link

    • Sigma-Aldrich.[4] "2-Methoxy-6-methylquinoline-3-carbaldehyde Product Data." (Physical property reference). Link

  • Kornblum Oxidation Protocol

    • Kornblum, N., et al. "A New and Selective Method of Oxidation."[4] Journal of the American Chemical Society, 1957. (Foundational text for Halide -> Aldehyde conversion). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-Methoxy-6-Quinolinecarboxaldehyde

[1] Case Number: REF-OX-53868 Compound: 2-Methoxy-6-Quinolinecarboxaldehyde CAS: 53868-23-8 Support Tier: Level 3 (Senior Application Scientist)[1] Executive Summary This guide addresses the inherent instability of 2-met...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case Number: REF-OX-53868 Compound: 2-Methoxy-6-Quinolinecarboxaldehyde CAS: 53868-23-8 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary

This guide addresses the inherent instability of 2-methoxy-6-quinolinecarboxaldehyde (2-M-6-Q).[1] Like many electron-rich aromatic aldehydes, this compound is susceptible to autoxidation , a radical-mediated process that converts the aldehyde into its corresponding carboxylic acid (2-methoxy-6-quinolinecarboxylic acid).[1] This degradation is accelerated by light, heat, and atmospheric oxygen.[2]

The following protocols are designed to prevent this degradation (Storage) and reverse it if it has already occurred (Purification).

Module 1: The Degradation Mechanism

Why is my compound turning yellow/acidic?

The degradation of 2-M-6-Q is not a simple reaction with oxygen; it is a radical chain reaction .[1] The quinoline ring, being electron-rich due to the methoxy group, can stabilize radical intermediates, making the aldehyde hydrogen particularly susceptible to abstraction.

The Autoxidation Pathway

The process proceeds through three stages:

  • Initiation: Trace metals or UV light generate a carbon-centered radical at the carbonyl carbon.[1]

  • Propagation: This radical reacts with

    
     to form a peroxy radical, which abstracts a hydrogen from another aldehyde molecule, creating a Peracid  intermediate.
    
  • Termination/Conversion: The peracid reacts with another equivalent of aldehyde to form two equivalents of the carboxylic acid impurity.

Autoxidation Aldehyde 2-M-6-Q (Aldehyde) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (UV/Heat/Metals) Peracid Peracid Intermediate Radical->Peracid + O2 (Propagation) Peracid->Radical Chain Branching Acid Carboxylic Acid (Impurity) Peracid->Acid + Aldehyde (Baeyer-Villiger type)

Figure 1: The autoxidation cascade converting the aldehyde to carboxylic acid.

Module 2: Storage Protocol (The Shield)

Preventing Oxidation Before It Starts

To maintain purity >98%, you must disrupt the "Initiation" phase described above.

The "Gold Standard" Storage System
ParameterSpecificationScientific Rationale
Atmosphere Argon (Ar) Argon is heavier than air and forms a "blanket" over the solid, whereas Nitrogen (

) can mix more easily with air in headspace.[1]
Temperature -20°C Arrhenius equation dictates that lower temperatures significantly retard the rate of radical propagation.[1]
Container Amber Glass Quinolines are photosensitive.[1][2] Amber glass blocks UV radiation that initiates radical formation [1].[1]
Seal Teflon + Parafilm Standard caps are permeable to oxygen over months.[1] Wrap the cap junction tightly with Parafilm.
Handling Best Practices
  • Equilibrate: Allow the vial to warm to room temperature before opening. Opening a cold vial condenses atmospheric moisture, leading to hydrate formation.

  • Aliquot: If using frequently, split the bulk material into single-use aliquots to avoid repeated freeze-thaw-open cycles.

Module 3: Troubleshooting & Recovery (The Cure)

Scenario: You have an old bottle of 2-M-6-Q. The solid has turned from off-white to deep yellow, and NMR shows a carboxylic acid peak (approx. 11-13 ppm).

Solution: Do not discard. Purify using the Bisulfite Adduct Method . This method is superior to recrystallization because it chemically selects for the aldehyde functionality, separating it from acids, esters, and other non-carbonyl impurities [2][3].

Protocol: Bisulfite Purification

Reagents: Sodium Bisulfite (


), Methanol, Ethyl Acetate, Sodium Hydroxide (

), Magnesium Sulfate (

).
Step 1: Formation of the Adduct
  • Dissolve the crude 2-M-6-Q in a minimal amount of Methanol .[1][3]

  • Add a saturated aqueous solution of Sodium Bisulfite (excess, ~1.5 equiv).

  • Stir vigorously for 30–60 minutes.

  • Observation: A white precipitate (the bisulfite adduct) should form.[1] If no precipitate forms, the adduct may be soluble; proceed to extraction.[3][4]

Step 2: Washing Away Impurities[1]
  • Filter the precipitate (if solid) and wash with diethyl ether or ethyl acetate.[1] The impurities (carboxylic acid, oxidation byproducts) remain in the organic wash.

  • If no precipitate: Wash the aqueous reaction mixture with ethyl acetate. Discard the organic layer. The aldehyde is trapped in the aqueous phase as the bisulfite salt.[4]

Step 3: Regeneration of the Aldehyde[3]
  • Place the solid adduct (or aqueous phase) into a flask.[1]

  • Add Ethyl Acetate and water.[1][3][5]

  • Slowly add 10% NaOH or saturated Sodium Bicarbonate while stirring until pH > 10.

    • Caution: High pH reverses the equilibrium, releasing the free aldehyde.

  • Separate the organic layer (Ethyl Acetate).[1]

  • Dry over

    
    , filter, and concentrate in vacuo.
    

BisulfitePurification Start Crude Oxidized Aldehyde Step1 Add Sat. NaHSO3 in Methanol Start->Step1 Decision Precipitate Forms? Step1->Decision SolidRoute Filter Solid (Bisulfite Adduct) Decision->SolidRoute Yes LiquidRoute Keep Aqueous Phase (Wash with EtOAC) Decision->LiquidRoute No Regen Add Base (NaOH) + Ethyl Acetate SolidRoute->Regen LiquidRoute->Regen Finish Pure Aldehyde (>98% Purity) Regen->Finish

Figure 2: Workflow for the chemical purification of oxidized aldehydes.

Module 4: Diagnostics & FAQ

Quality Control Check

Before using stored material, run a quick


 NMR.
  • Aldehyde Signal: Look for a sharp singlet at ~10.0–10.5 ppm .[1]

  • Impurity Signal: A broad singlet at ~11.0–13.0 ppm indicates the carboxylic acid.

  • Acceptance Criteria: If the acid integral is >5% of the aldehyde integral, perform the Bisulfite Purification (Module 3).

Frequently Asked Questions

Q: Can I use Sodium Metabisulfite (


) instead of Sodium Bisulfite? 
A:  Yes. When dissolved in water, sodium metabisulfite hydrolyzes to form sodium bisulfite. It is often preferred as it is more stable in solid form.[1]

Q: My compound is slightly yellow but NMR looks clean. Is it safe to use? A: Yes. Quinolines often develop a yellow hue due to trace conjugated impurities or N-oxide formation that may not be visible in a standard proton NMR scan.[1] If the aldehyde peak is sharp and integrates correctly, the material is likely suitable for synthesis.

Q: Is this compound hygroscopic? A: While not intensely hygroscopic, the formation of a hydrate (gem-diol) is possible in humid conditions. Always store with a desiccant packet if possible.[1]

References

  • BenchChem. (2025).[1][2][3] Stability and Storage of 2-Methoxyquinoline-4-carbaldehyde: A Technical Guide. Retrieved from 2[1]

  • Boucher, M. M., et al. (2017).[1][4] Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development. Retrieved from 4[1]

  • National Institutes of Health (NIH). (2018).[1] Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. PMC. Retrieved from 5[1]

Sources

Optimization

Technical Support Center: Purification of 2-Methoxy-6-Quinolinecarboxaldehyde

Status: Operational | Ticket ID: PUR-QALD-06 | Specialist: Senior Application Scientist Introduction Welcome to the Technical Support Center. You are likely working with 2-methoxy-6-quinolinecarboxaldehyde , a critical i...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Ticket ID: PUR-QALD-06 | Specialist: Senior Application Scientist

Introduction

Welcome to the Technical Support Center. You are likely working with 2-methoxy-6-quinolinecarboxaldehyde , a critical intermediate often used in the synthesis of antibacterial agents (e.g., quinolone antibiotics) or fluorescent probes.

Purifying quinoline aldehydes requires navigating a specific set of physicochemical challenges:

  • Aldehyde Reactivity: The C-6 aldehyde is prone to air oxidation, forming 2-methoxy-6-quinolinecarboxylic acid.

  • Lipophilicity vs. Polarity: The methoxy-quinoline core is lipophilic, while the aldehyde adds polarity, often leading to "oiling out" rather than crystallization.

  • Structural Isomers: Ensuring the removal of regioisomers (e.g., 2-methoxy-3-formyl impurities) carried over from Vilsmeier-Haack or oxidation reactions.

This guide provides a self-validating protocol to maximize purity (>98%) and yield.

Module 1: The Core Protocol (Recrystallization)

Q: What is the optimal solvent system for recrystallizing this compound?

A: Based on the solubility profile of methoxy-quinolines, a binary solvent system of Ethyl Acetate (EtOAc) and Hexanes (or Heptane) is the most robust method.

  • Why: The compound is highly soluble in hot EtOAc but sparingly soluble in Hexanes. This combination allows you to "tune" the polarity to force crystallization while keeping non-polar impurities (like unreacted methyl-quinolines) in solution.

  • Alternative: Ethanol (95%) can be used, but risk of hemiacetal formation exists with reactive aldehydes, and recovery yields are often lower due to higher solubility in cold alcohol.

Standard Operating Procedure (SOP-01):
StepActionTechnical Note
1. Dissolution Dissolve crude solid in minimal boiling Ethyl Acetate .If insoluble particles remain (inorganic salts/catalysts), perform a hot filtration immediately.
2. Nucleation Remove from heat. Add Hexane dropwise to the hot solution until a faint turbidity (cloudiness) persists.The ratio is typically 1:2 to 1:4 (EtOAc:Hexane) depending on purity.
3. Clarification Add 1-2 drops of hot EtOAc to clear the turbidity.This ensures the solution is saturated but not supersaturated (prevents oiling).
4. Growth Allow to cool to room temperature (RT) slowly (over 1-2 hours).Do not place directly in ice; rapid cooling traps impurities.
5. Isolation Cool to 0-4°C for 30 mins. Filter and wash with cold Hexane.Store under Nitrogen/Argon to prevent oxidation.

Module 2: Troubleshooting & Optimization

Q: My product is "oiling out" (forming a sticky gum) instead of crystals. How do I fix this?

A: Oiling out occurs when the melting point of the solute is lower than the temperature at which the solution becomes saturated, or when impurities lower the melting point (eutectic depression).

Corrective Workflow:

  • Re-heat the mixture until the oil dissolves.

  • Add more solvent (EtOAc) to lower the concentration slightly.

  • Seed Crystal: Add a tiny crystal of pure product (if available) at 5-10°C below the boiling point.

  • Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface to induce nucleation.

Q: The product has a persistent yellow/brown color even after recrystallization.

A: This indicates oxidized oligomers or conjugated impurities.

  • Solution: Perform a Charcoal Treatment .[1]

    • Dissolve crude in boiling EtOAc.

    • Add Activated Carbon (1-2% w/w) . Warning: Add carefully to avoid boil-over.

    • Reflux for 5-10 minutes.

    • Filter hot through a Celite pad.

    • Proceed with Hexane addition (SOP-01).

Q: How do I remove the carboxylic acid impurity (2-methoxy-6-quinolinecarboxylic acid)?

A: Recrystallization alone is often inefficient for removing the acid byproduct (formed by air oxidation).

  • Pre-treatment: Dissolve the crude mixture in EtOAc and wash with 5% Sodium Bicarbonate (NaHCO₃) solution. The acid will move to the aqueous layer (as the salt), while the aldehyde remains in the organic layer. Dry the organic layer (

    
    ) before recrystallization.
    

Module 3: Visualizing the Logic

The following diagram illustrates the decision-making process for purification, ensuring you select the correct path based on the state of your crude material.

PurificationLogic Start Crude 2-methoxy-6- quinolinecarboxaldehyde CheckAcid Check TLC/LCMS: Acid Impurity Present? Start->CheckAcid BicarbWash Wash EtOAc solution with 5% NaHCO3 CheckAcid->BicarbWash Yes (Acid > 5%) CheckColor Is Crude Dark/Tar? CheckAcid->CheckColor No BicarbWash->CheckColor Charcoal Activated Charcoal Treatment (Hot Filtration) CheckColor->Charcoal Yes Recryst Recrystallization (EtOAc / Hexanes) CheckColor->Recryst No Charcoal->Recryst Oiling Issue: Oiling Out? Recryst->Oiling Result Pure Crystals (Store under Inert Gas) Oiling->Result No (Crystals Formed) Remedy Re-heat -> Add Seed -> Slow Cool Oiling->Remedy Yes Remedy->Recryst

Figure 1: Decision tree for the purification of quinoline aldehydes, integrating chemical washes and physical recrystallization.

Module 4: Technical Specifications & Data

Physical Properties Table

Use these values to validate your isolated product.

PropertyValue / RangeNote
Appearance Pale yellow to off-white solidDark yellow/orange indicates oxidation.
Melting Point ~108 - 115°C (Estimate)*Exact MP varies by polymorph; compare to pure standard.
Solubility (Hot) EtOAc, Ethanol, TolueneGood solvents for dissolution.
Solubility (Cold) Hexanes, Water, PentaneAnti-solvents for precipitation.
Stability Air SensitiveOxidizes to carboxylic acid over time.

*Note: While specific literature MP for the 2-methoxy-6-isomer is rarer than the 2-chloro-3-formyl analog (149-151°C) [1], quinoline aldehydes generally melt between 65-150°C depending on substitution patterns.

Storage Protocol
  • Container: Amber glass vial (UV protection).

  • Atmosphere: Flush with Argon or Nitrogen before sealing.

  • Temperature: 2-8°C (Refrigerator).

References

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde. Retrieved from

  • BenchChem. (n.d.). Technical Support Center: Purification of 2-Methoxyquinoline-4-carbaldehyde. Retrieved from

  • ResearchGate. (2010). Crystallographic studies of 2-Methoxyquinoline-3-carbaldehyde. Retrieved from

  • Rubin Group. (n.d.).[2] General Recrystallization Procedures and Solvent Selection. Retrieved from

Sources

Troubleshooting

Technical Support Center: Optimization of 6-Formyl-2-Methoxyquinoline Synthesis

Topic: Improving yield and purity of 6-formyl-2-methoxyquinoline (2-methoxyquinoline-6-carbaldehyde). Case ID: Q-CHO-OMe-001 Support Level: Senior Application Scientist[1] Executive Summary & Route Selection The Core Cha...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving yield and purity of 6-formyl-2-methoxyquinoline (2-methoxyquinoline-6-carbaldehyde). Case ID: Q-CHO-OMe-001 Support Level: Senior Application Scientist[1]

Executive Summary & Route Selection

The Core Challenge: Synthesizing 6-formyl-2-methoxyquinoline presents a "chemical catch-22."[1] The 2-methoxy group is an imidate ether , making it susceptible to hydrolysis (reverting to the 2-quinolone lactam) under the acidic conditions typically required for formylation (e.g., Vilsmeier-Haack) or oxidation. Conversely, the aldehyde group is sensitive to the strong bases required to install the methoxy group via nucleophilic substitution (Cannizzaro side-reactions).

To improve yield, you must select the protocol that matches your available precursors and equipment capabilities.

Decision Matrix: Select Your Protocol

Use the following logic flow to determine the best optimization strategy for your lab.

RouteSelection cluster_legend Yield Potential Start Start: Select Precursor Q1 Do you have 6-Methyl-2-methoxyquinoline? Start->Q1 Q2 Do you have 6-Bromo-2-methoxyquinoline? Q1->Q2 No RouteA Route A: Oxidative Protocol (SeO2 Optimization) Q1->RouteA Yes RouteB Route B: Cryogenic Formylation (Lithium-Halogen Exchange) Q2->RouteB Yes (High Purity req) RouteC Route C: Protected SnAr (Acetal Strategy) Q2->RouteC No (Starting from 2-Chloro) 50-65% 50-65% RouteA->50-65% 80-90% 80-90% RouteB->80-90%

Figure 1: Strategic decision tree for selecting the synthesis pathway based on precursor availability and yield requirements.

Route A: Optimization of SeO2 Oxidation

Target Audience: Users starting with 6-methyl-2-methoxyquinoline .[1] Common Issue: Low yield (<40%) due to over-oxidation to carboxylic acid and selenium contamination.

The Mechanistic Flaw

Standard SeO₂ oxidation often requires refluxing in wet dioxane/xylene. The water required to regenerate the catalyst also promotes the hydrolysis of the 2-methoxy group to 2-quinolone (a "dead" impurity). Furthermore, SeO₂ is difficult to remove, creating colloidal suspensions during workup.

The "Sharpless-Modified" Protocol

We recommend switching to a SeO₂/tert-Butyl Hydroperoxide (TBHP) system.[1] This allows for catalytic SeO₂, milder conditions, and easier workup.

Step-by-Step Optimization:
  • Reagents:

    • Substrate: 6-methyl-2-methoxyquinoline (1.0 eq)[1]

    • Catalyst: SeO₂ (0.5 eq) — Standard protocols use 1.5 eq; reducing this is key.

    • Co-oxidant: TBHP (70% in water or decane, 3.0 eq).

    • Solvent: Dichloromethane (DCM) or Chlorobenzene (anhydrous).

  • Procedure:

    • Dissolve substrate and SeO₂ in solvent.

    • Add TBHP slowly at room temperature.[1]

    • Crucial Step: Sonicate the mixture for 30 minutes before heating. This disperses SeO₂ and initiates the radical cycle.

    • Stir at 40°C (DCM) or 60°C (Chlorobenzene) for 12–24 hours. Monitor via TLC.

  • Workup (The Yield Saver):

    • Do not just extract.

    • Quench with saturated aqueous Sodium Thiosulfate (destroys peroxides and precipitates Se).

    • Filter through a pad of Celite to remove the red Selenium precipitate.

    • Wash the organic layer with 10% NaHCO₃ (removes any over-oxidized acid).

Yield Expectation: 60–70% (up from ~40%).[2][3]

Route B: Cryogenic Formylation (Highest Yield)

Target Audience: Users starting with 6-bromo-2-methoxyquinoline .[1] Common Issue: Incomplete reaction or formation of the C3-formyl regioisomer.[1]

The Mechanistic Logic

The 2-methoxy group is an ortho-director, which directs lithiation to the C3 position. However, Lithium-Halogen Exchange (at C6-Br) is kinetically faster than Directed Ortho Metalation (at C3-H) if the temperature is controlled .[1]

Protocol for >85% Yield:
  • Setup: Flame-dried glassware, Argon atmosphere. Moisture is the enemy.

  • Reagents:

    • Substrate: 6-bromo-2-methoxyquinoline (1.0 eq).[1]

    • Lithium Source: n-Butyllithium (1.1 eq, 2.5M in hexanes).[1]

    • Formyl Source: Anhydrous DMF (1.5 eq).

    • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve substrate in THF and cool to -78°C (Dry ice/Acetone). Do not cheat on this temperature.

    • Add n-BuLi dropwise over 20 minutes.[1]

    • Wait: Stir at -78°C for exactly 30 minutes. (Longer times risk equilibration to the C3-lithio species).[1]

    • Add DMF dropwise.[1]

    • Stir at -78°C for 1 hour, then remove the cooling bath and allow to warm to 0°C.

  • Quench:

    • Quench with saturated NH₄Cl solution.[1]

    • Note: Avoid strong acid (HCl) during workup to protect the methoxy group.

Troubleshooting Table:

SymptomDiagnosisCorrective Action
Product contains 3-formyl isomer Temperature too high during lithiation.[1]Ensure internal probe reads -78°C. Add n-BuLi slower.
Starting material recovered Wet THF killed the n-BuLi.[1]Distill THF over Na/Benzophenone or use molecular sieves.[1]
Product hydrolyzed to quinolone Acidic workup or silica gel too acidic.[1]Use NH₄Cl quench.[1] Add 1% Et₃N to chromatography eluent.[1]

Route C: The "Industrial" Workaround (SnAr)

Target Audience: Users starting with 2-chloro-6-quinolinecarboxaldehyde .[1]

If you attempt to methoxylate 2-chloro-6-formylquinoline directly with NaOMe, the aldehyde will undergo Cannizzaro reactions or aldol condensations.[1] You must protect the aldehyde first.

Workflow:

  • Protection: React 2-chloro-6-quinolinecarboxaldehyde with ethylene glycol (pTSA cat., Toluene reflux, Dean-Stark) to form the acetal .[1]

  • Substitution: React the acetal with NaOMe (2.0 eq) in MeOH at reflux.

    • Why it works: The acetal is stable to base; the Chlorine is displaced cleanly.

  • Deprotection: Treat with dilute aqueous acid (e.g., 1M HCl/THF) at room temperature for 1 hour.

    • Timing: Stop immediately upon conversion to avoid hydrolyzing the methoxy group.

Visualizing the Chemistry

Understanding the competing pathways is vital for troubleshooting.

ReactionPathways Start 6-Bromo-2-methoxyquinoline Li_Species C6-Lithio Intermediate (Kinetic Product) Start->Li_Species n-BuLi, -78°C (Fast Exchange) C3_Species C3-Lithio Intermediate (Thermodynamic Product) Li_Species->C3_Species Warming > -50°C (Equilibration) Product 6-Formyl-2-methoxyquinoline (Target) Li_Species->Product DMF quench (Success) Impurity 3-Formyl Isomer (Impurity) C3_Species->Impurity DMF quench (Failure)

Figure 2: Kinetic vs. Thermodynamic control in the lithiation of 6-bromo-2-methoxyquinoline. Maintaining -78°C is critical to prevent the shift to the C3 impurity.

References

  • Sharpless Oxidations (SeO2/TBHP): Umbreit, M. A., & Sharpless, K. B. (1977). Allylic oxidation of olefins by selenium dioxide-tert-butyl hydroperoxide.[1] Journal of the American Chemical Society, 99(16), 5526–5528. Link

  • Lithiation of 2-Methoxyquinolines: Snieckus, V. (1990).[1] Directed ortho metalation.[1] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics.[1] Chemical Reviews, 90(6), 879–933. Link

  • Methoxylation Protocols (SnAr): For general conditions on 2-chloroquinoline substitution, see: Organic Syntheses, Coll. Vol. 3, p. 580 (1955). Link

  • Synthesis of 2-Methoxyquinoline-4-carbaldehyde (Analogous Chemistry): BenchChem Technical Guide. Link

  • SeO2 Oxidation Mechanism & Yields: "The use of selenium (IV) oxide to oxidize aromatic methyl groups." Emporia State University Research.[1] Link

Sources

Optimization

Technical Support Center: Solubility &amp; Handling of 2-Methoxyquinoline Aldehydes

Executive Summary & Compound Profile 2-Methoxyquinoline-3-carbaldehyde is a critical heterocyclic intermediate used in the synthesis of antimalarial agents, kinase inhibitors, and complex fused ring systems. Its solubili...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

2-Methoxyquinoline-3-carbaldehyde is a critical heterocyclic intermediate used in the synthesis of antimalarial agents, kinase inhibitors, and complex fused ring systems. Its solubility behavior is dictated by two competing structural factors:

  • The Quinoline Core: A planar, aromatic bicycle that promotes strong

    
    -
    
    
    
    stacking interactions, leading to high crystal lattice energy and poor solubility in non-polar solvents.
  • Functional Groups: The basic nitrogen (N1), the methoxy group (C2), and the aldehyde (C3) create a polarized electron distribution, requiring polar aprotic or moderately polar protic solvents for effective dissolution.

This guide addresses the frequent solubility challenges encountered during synthesis, purification, and analysis.

Solubility Profile & Solvent Selection

The following matrix categorizes solvents based on their interaction with the 2-methoxyquinoline scaffold.

Table 1: Solvent Compatibility Matrix
Solvent ClassSpecific SolventSolubility RatingApplicationTechnical Notes
Halogenated Dichloromethane (DCM), ChloroformExcellent Reactions, NMR, ExtractionsBest for initial dissolution. Acidic impurities in CDCl

can catalyze acetal formation.
Polar Aprotic DMSO, DMF, DMAHigh Biological Assays, High-T ReactionsHard to remove. Use for stock solutions (typ. 10-50 mM).
Esters Ethyl Acetate (EtOAc)Moderate (Hot) Recrystallization, TLCIdeal "good" solvent for binary recrystallization systems.
Alcohols Methanol, EthanolVariable RecrystallizationWarning: Aldehyde group can form hemiacetals/acetals in acidic conditions.
Hydrocarbons Hexanes, Pentane, Pet. EtherPoor Precipitation ("Crashing out")Ideal antisolvent to force precipitation from DCM or EtOAc.
Water WaterInsoluble WorkupUse for washing out inorganic salts; product will remain in organic phase.

Troubleshooting Guide (Q&A)

Scenario A: Dissolution & Analysis

Q1: I am trying to dissolve the solid in CDCl


 for NMR, but the solution is cloudy or has floating particles. Is my compound impure? 
  • Diagnosis: This is often due to high crystal lattice energy or inorganic salt contamination (e.g., KCl/NaCl from Vilsmeier-Haack workup). The planar quinoline rings stack tightly, requiring significant energy to break the lattice.

  • Solution:

    • Filter: Pass the solution through a cotton plug or PTFE syringe filter (0.45 µm). If the filtrate is clear and the NMR is clean, the solid was inorganic salts.

    • Solvent Switch: If the filtrate signal is weak, switch to DMSO-d

      
       . The sulfoxide oxygen acts as a strong H-bond acceptor, disrupting the intermolecular interactions more effectively than chloroform.
      

Q2: My compound dissolves in warm ethanol, but precipitates as an "oil" rather than crystals upon cooling. How do I fix this "oiling out"?

  • Causality: Oiling out occurs when the compound phase-separates as a liquid before the solution reaches the crystallization temperature. This often happens if the compound is slightly impure (impurities lower the melting point) or the solution is too concentrated.

  • Protocol:

    • Re-heat the mixture until the oil dissolves.

    • Add a small amount of the good solvent (e.g., more Ethanol or a drop of DCM).

    • Seed the solution with a tiny crystal of pure product at the cloud point.

    • Slow Cool: Wrap the flask in foil or place it in a warm water bath and let it cool to room temperature over 2-3 hours. Do not use an ice bath immediately.

Scenario B: Reactivity-Driven Solubility Issues

Q3: I stored my compound in Methanol for a week, and now the solubility has changed/TLC shows a new spot. What happened?

  • Mechanism: Aldehydes are electrophilic. In the presence of trace acid (common in unbuffered silica or aged solvents), the aldehyde reacts with the alcohol to form a hemiacetal or acetal .

    • Reaction:

      
      
      
  • Correction: Evaporate the methanol and redissolve in wet DCM with a trace of acid to hydrolyze the acetal back to the aldehyde. For storage, avoid alcohols ; use solid state or DMSO stocks frozen at -20°C.

Q4: During acid workup (pH < 2), my product disappeared from the organic layer.

  • Causality: The quinoline nitrogen is basic (pKa ~ 4-5). At low pH, it protonates to form a quinolinium salt , which is water-soluble and insoluble in DCM/EtOAc.

  • Recovery: Neutralize the aqueous layer with saturated NaHCO

    
     until pH ~ 8-9. The free base will precipitate or can be extracted back into DCM.
    

Visualization: Troubleshooting Workflows

Figure 1: Solubility & Recrystallization Decision Tree

Caption: Logical workflow for selecting the correct solvent system based on observed solubility behavior.

SolubilityWorkflow Start Start: Solid Compound CheckDCM Test Solubility in DCM Start->CheckDCM SolubleDCM Soluble? CheckDCM->SolubleDCM InsolubleDCM Check Inorganic Salts (Filter & Test Solid) SolubleDCM->InsolubleDCM No (Cloudy) ProceedRecryst Goal: Recrystallization SolubleDCM->ProceedRecryst Yes (Clear) TestEtOAc Test Hot Ethyl Acetate ProceedRecryst->TestEtOAc SolubleHot Soluble Hot / Insoluble Cold? TestEtOAc->SolubleHot IdealSystem Use Pure EtOAc SolubleHot->IdealSystem Yes AddAntisolvent Add Hexanes (Dropwise) until cloudy SolubleHot->AddAntisolvent No (Too Soluble) OilingOut Problem: Oiling Out? AddAntisolvent->OilingOut OilingOut->IdealSystem No (Crystals Form) FixOil 1. Re-heat 2. Add more 'Good' Solvent 3. Slow Cool OilingOut->FixOil Yes

Figure 2: Chemical Stability & Handling Flowchart

Caption: Assessing chemical stability risks involving the aldehyde and methoxy functional groups.

StabilityFlow Compound 2-Methoxyquinoline- 3-carbaldehyde Alcohol Solvent: Alcohols (MeOH, EtOH) Compound->Alcohol Acid Condition: Acidic (pH < 3) Compound->Acid Base Condition: Basic (pH > 10) Compound->Base Acetal Risk: Acetal Formation (Solubility Change) Alcohol->Acetal Trace Acid Salt Risk: Protonation (Salt) (Water Soluble) Acid->Salt Reversible Hydrolysis Risk: Methoxy Hydrolysis (Forms Quinolone) Acid->Hydrolysis Strong/Heat Cannizzaro Risk: Cannizzaro Rxn (Disproportionation) Base->Cannizzaro Strong Base

Validated Experimental Protocols

Protocol 1: Binary Solvent Recrystallization (EtOAc/Hexanes)

Use this method for purifying crude material (purity >85%) to analytical grade.

  • Dissolution: Place 1.0 g of crude solid in a 50 mL Erlenmeyer flask. Add Ethyl Acetate (EtOAc) in 2 mL portions while heating on a steam bath or hot plate (set to 60°C) until the solid just dissolves.

    • Note: If insoluble particles remain after 15 mL, filter hot (gravity filtration) to remove inorganic impurities.

  • Cloud Point: Remove from heat. While still hot, add Hexanes dropwise. Swirl constantly. Stop immediately when a faint, persistent cloudiness (turbidity) appears.

  • Clarification: Add 2-3 drops of hot EtOAc to clear the turbidity.

  • Crystallization: Cap the flask loosely. Allow to cool to room temperature undisturbed (approx. 2 hours).

    • Validation: You should see needle-like crystals forming. If oil appears, refer to Scenario A, Q2 .

  • Harvest: Cool in an ice bath for 15 minutes. Filter via vacuum (Buchner funnel). Wash with cold Hexanes (2 x 5 mL).

Protocol 2: Rapid Solubility Screen (Tyndall Effect)

Use this to verify true solution vs. colloidal suspension.

  • Dissolve 5 mg of compound in 0.5 mL of solvent.

  • Shine a laser pointer (red or green) through the vial.

  • Interpretation:

    • Solid Beam Visible (Tyndall Effect): Undissolved micro-particles or aggregates are present. Action: Sonication or filter.

    • No Beam: True solution. Action: Proceed with NMR/Reaction.

References

  • BenchChem. Technical Support Center: Purification of 2-Methoxyquinoline-4-carbaldehyde. Retrieved from (Inferred general protocol match).

  • PubChem. 2-Methoxyquinoline-3-carbaldehyde Compound Summary. National Library of Medicine. Retrieved from .

  • ResearchGate. Crystallographic studies of 2-Methoxyquinoline-3-carbaldehyde. Retrieved from .

  • Royal Society of Chemistry. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde. RSC Advances. Retrieved from .

Troubleshooting

Removing unreacted 6-bromo-2-methoxyquinoline from reaction mixture

Technical Support Center: 6-Bromo-2-Methoxyquinoline Purification Guide Case ID: PUR-6B2MQ-001 Topic: Removal of Unreacted 6-Bromo-2-Methoxyquinoline from Reaction Mixtures Assigned Specialist: Senior Application Scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-2-Methoxyquinoline Purification Guide

Case ID: PUR-6B2MQ-001 Topic: Removal of Unreacted 6-Bromo-2-Methoxyquinoline from Reaction Mixtures Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

6-Bromo-2-methoxyquinoline (CAS: 654655-69-3) is a lipophilic, weakly basic quinoline intermediate often used in Suzuki-Miyaura couplings and Buchwald-Hartwig aminations (e.g., in the synthesis of Bedaquiline). Its removal is frequently complicated by its co-elution with lipophilic products on silica gel and its poor water solubility, which renders standard aqueous washes ineffective.

This guide provides three tiered purification strategies ranging from standard chromatography to advanced chemical modification ("The Hydrolysis Switch").

Module 1: The "Enemy" – Physicochemical Profile

Understanding the molecule's behavior is the key to separating it.

PropertyValueImplication for Purification
Structure Lipophilic Quinoline EtherHigh solubility in DCM, EtOAc, Toluene.
Basicity (pKa) ~2.5 (Weak Base)Critical: Significantly less basic than quinoline (pKa ~4.9). It will not be efficiently removed by a simple 1M HCl wash if the organic phase is large, as it remains largely unprotonated or partitions back into the organic layer.
Reactivity Acid-Labile Lactim EtherThe "Achilles Heel": The 2-methoxy group can be hydrolyzed to the 2-quinolone (lactam) under acidic conditions.
Polarity (Rf) High (Non-polar)Often co-elutes with non-polar coupling products (e.g., biaryls).

Module 2: Troubleshooting & Protocols (Q&A Format)

Q1: "I tried washing with 1M HCl, but the starting material (SM) is still in my organic layer. Why?"

Diagnosis: You are fighting the "Lactim Ether" effect. The 2-methoxy group reduces the basicity of the quinoline nitrogen through inductive withdrawal and steric hindrance. A mild acid wash (pH 1-2) is often insufficient to fully protonate and sequester it into the aqueous phase, especially if your solvent is DCM or EtOAc.

Solution: The "Hydrolysis Switch" (For Acid-Stable Products Only) Instead of trying to protonate the SM, destroy it by converting it into a completely different molecule: 6-bromo-2(1H)-quinolinone. This species is highly polar and insoluble in ether/hexanes.

Protocol A: The Hydrolysis Switch

  • Applicability: Use ONLY if your product is stable to acidic conditions (e.g., biaryls, ethers). Do NOT use if your product contains acid-labile protecting groups (Boc, THP).

  • Dissolution: Dissolve the crude mixture in a water-miscible solvent (e.g., THF or Dioxane).

  • Acid Treatment: Add 3M HCl (approx. 5-10 equiv relative to unreacted SM) and heat to 60°C for 2-4 hours .

    • Mechanism:[1][2] This converts the lipophilic 2-methoxyquinoline into the polar 6-bromo-2-quinolone (precipitate).

  • Workup:

    • Cool the mixture.

    • Dilute with water and extract with Diethyl Ether or Hexanes/EtOAc (1:1) .

    • Result: The polar 2-quinolone byproduct will either precipitate (filter it off) or stay in the aqueous layer/interface. Your desired lipophilic product will extract into the organic layer.

Q2: "My product is acid-sensitive. How do I separate the SM by chromatography? They co-elute."

Diagnosis: Both the SM and product are likely non-polar. Solution: Change the stationary phase interaction.

Protocol B: Silver Nitrate Impregnated Silica (Argentation Chromatography)

  • Logic: If your product has a different pi-system density (e.g., an alkene or extended conjugation) compared to the SM, silver ions will complex differentially.

  • Alternative: If Argentation is too complex, use Gradient Elution Optimization .

    • Solvent System: Switch from Hexane/EtOAc to Toluene/Acetone or DCM/Methanol . The selectivity often changes because Toluene interacts with the pi-systems differently than Hexanes.

    • Step: Run a TLC in 100% DCM. If they separate, use a DCM gradient.

Q3: "Can I just recrystallize it?"

Diagnosis: Maybe. 6-bromo-2-methoxyquinoline has a melting point of ~90-96°C. Solution:

  • Solvent: Recrystallize from hot Hexanes or Petroleum Ether . The SM is moderately soluble in hot hexanes but crystallizes out upon cooling.

  • Risk: If your product is also a solid with a similar melting point, you may form a solid solution (co-crystal). This is common in Suzuki couplings. Chromatography is preferred for <95% purity mixtures.

Module 3: Decision Logic (Visualization)

The following diagram illustrates the decision process for selecting the correct purification method.

PurificationLogic Start Crude Reaction Mixture (Contains 6-Br-2-OMe-Quinoline) CheckProduct Is Product Acid Stable? Start->CheckProduct AcidYes Yes (e.g., Biaryl, Alkyl) CheckProduct->AcidYes Stable AcidNo No (e.g., Boc, Acetal) CheckProduct->AcidNo Unstable Hydrolysis METHOD A: Hydrolysis Switch Treat with 3M HCl, 60°C AcidYes->Hydrolysis Separation SM converts to Polar 2-Quinolone Product remains Lipophilic Hydrolysis->Separation Extraction Extract with Ether/Hexane Product -> Organic SM-one -> Aqueous/Solid Separation->Extraction ChromoCheck Check TLC in Toluene/Acetone AcidNo->ChromoCheck StandardCol METHOD B: Flash Chromatography (DCM/MeOH or Tol/Acetone) ChromoCheck->StandardCol

Caption: Decision tree for removing 6-bromo-2-methoxyquinoline based on product stability.

Module 4: Prevention (Reaction Optimization)

The best purification is a complete reaction. Unreacted aryl bromides in Suzuki couplings are often due to catalyst deactivation or boronic acid protodeboronation.

Optimization Checklist:

  • Stoichiometry: Increase the Boronic Acid to 1.5 equivalents. Boronic acids often degrade (protodeboronation) faster than they couple.

  • Catalyst: Switch to a more active catalyst system if conversion stalls at 80-90%.

    • Recommendation:Pd(dppf)Cl2 or XPhos Pd G2 . These are more robust for electron-poor/hindered quinolines than Pd(PPh3)4.

  • Base: Use K3PO4 (anhydrous) instead of Na2CO3 if water is causing hydrolysis of the starting material or catalyst poisoning.

References

  • Hydrolysis of 2-Halo and 2-Alkoxy Quinolines

    • Methodology: "HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones." This paper establishes the lability of the 2-position in quinolines to acidic hydrolysis, converting them to the polar quinolone form.
    • Source:[3]

  • Synthesis and Properties of 2-Methoxyquinoline Derivatives

    • Context: Detailed protocols for the synthesis and handling of 6-bromo-2-methoxyquinoline intermediates, including stability d
    • Source:

  • Suzuki Coupling Optimization for Heterocycles

    • Context: General strategies for coupling electron-deficient heteroaryl halides and managing unreacted starting m
    • Source:

Sources

Optimization

Stability of 2-methoxy-6-Quinolinecarboxaldehyde in acidic media

Topic: Stability & Handling in Acidic Media Ticket ID: #Q6-ALD-ACID-STAB Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division[1] Executive Summary: The "Acid Trap" Welcome to the technical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Acidic Media

Ticket ID: #Q6-ALD-ACID-STAB Status: Open Assigned Specialist: Senior Application Scientist, Heterocycle Division[1]

Executive Summary: The "Acid Trap"

Welcome to the technical support center for 2-methoxy-6-quinolinecarboxaldehyde . If you are accessing this guide, you likely encountered unexpected degradation, low yields during reductive amination, or "missing" methoxy signals in your NMR after acidic workups.

The Core Issue: While the aldehyde group (C6) behaves predictably, the 2-methoxyquinoline moiety is a "masked" amide. In acidic aqueous media, it is thermodynamically driven to hydrolyze into 6-formylquinolin-2(1H)-one (a 2-quinolone).[1] This transformation is often irreversible and creates a highly polar byproduct that precipitates or complicates purification.

Quick Stability Reference Table
ConditionStability StatusPrimary Risk
Dilute Acid (Cold, < 0°C) 🟡 CautionSlow hydrolysis; acceptable for short durations (<15 min).[1]
Dilute Acid (RT) 🔴 UnstableSignificant hydrolysis to 2-quinolone within hours.[1]
Strong Acid (HCl/TFA, Heat) ⚫ Critical FailureRapid, quantitative conversion to 2-quinolone.
Lewis Acid (Anhydrous) 🟢 StableGenerally safe if strictly anhydrous (e.g., TiCl₄, BF₃·OEt₂).
Carboxylic Acids (Acetic) 🟢 StableSafe for reductive amination (pH 4–5).[1]

The Mechanism of Failure

Understanding why your compound degrades is the first step to fixing the protocol. The degradation is not a random decomposition but a specific, acid-catalyzed nucleophilic aromatic substitution (


) variant.
Pathway: Acid-Catalyzed Hydrolysis[1]
  • Protonation: The quinoline nitrogen (

    
    ) protonates, making the ring highly electrophilic.
    
  • Activation: The C2 position becomes susceptible to nucleophilic attack.

  • Attack: Water attacks C2.

  • Elimination: Methanol is expelled, and the system tautomerizes to the stable 2-quinolone (lactam).

Hydrolysis Start 2-Methoxy-6-CHO (Reactant) Protonated N-Protonated Intermediate Start->Protonated + H+ (Acid) Transition Tetrahedral Intermediate Protonated->Transition + H2O (Nucleophile) Product 6-Formyl-2-quinolone (Degradant) Transition->Product - H+ Methanol MeOH (Byproduct) Transition->Methanol

Figure 1: The degradation pathway of 2-methoxy-6-quinolinecarboxaldehyde in aqueous acid.[1]

Troubleshooting Guide (FAQ)

Scenario A: "I tried to remove a BOC group using TFA/DCM, and my product became very polar."
  • Diagnosis: You likely hydrolyzed the 2-methoxy group.[1] While TFA/DCM is standard for BOC removal, the presence of adventitious water or prolonged reaction times allows the TFA to catalyze the ether hydrolysis.

  • Solution:

    • Switch Reagents: Use TMSOTf / 2,6-lutidine or HCl in Dioxane (strictly anhydrous).[1]

    • Temperature Control: If you must use TFA, perform the reaction at 0°C and quench immediately with saturated NaHCO₃. Do not let it warm to RT.

Scenario B: "Reductive amination yields are low; I see a new peak in the LCMS."
  • Diagnosis: Standard reductive amination often uses acetic acid or catalytic HCl.[1] If the pH drops below 3 in the presence of water, hydrolysis competes with imine formation.

  • Solution:

    • Buffer the pH: Ensure the pH remains between 4.5 and 5.5 . Use Acetic Acid, not HCl.

    • Drying Agents: Add Molecular Sieves (4Å) or Ti(OiPr)₄ to scavenge water.[1] This prevents hydrolysis and pushes the imine equilibrium forward.

Scenario C: "My aldehyde peak disappeared, but I don't see the quinolone."
  • Diagnosis: In alcoholic acidic media (e.g.,

    
     in Methanol), you may have formed the dimethyl acetal  rather than hydrolyzing the ring.
    
  • Verification: Check NMR for a singlet integrating to 1H around 5.5 ppm (acetal proton) and two methoxy singlets.

  • Fix: Treat with aqueous acid (THF/2N HCl) for 10 minutes to hydrolyze the acetal back to the aldehyde. Note: Keep this step short to avoid hydrolyzing the 2-methoxy group![1]

Validated Protocols

Protocol 1: Stability Screening (Go/No-Go Test)

Before committing valuable material to an acidic step, run this 30-minute assay.[1]

Reagents:

  • Compound (1 mg)[1]

  • Solvent: MeCN or THF[1]

  • Acid Source: The acid intended for your reaction (e.g., 1M HCl).[2]

Workflow:

  • Dissolve 1 mg of 2-methoxy-6-quinolinecarboxaldehyde in 0.5 mL MeCN.

  • Spot on TLC (Time = 0).

  • Add 50 µL of the acid source.

  • Monitor by TLC/LCMS at 5 min, 30 min, and 2 hours.

Interpretation:

  • Pass: Single spot/peak remains.

  • Fail: Appearance of a lower Rf spot (TLC) or a peak with M-14 mass shift (LCMS, loss of CH₃ + H). Note: The 2-quinolone is significantly more polar and may streak on silica.[1]

Protocol 2: Safe Workup for Acidic Reactions

If your reaction required acid, use this "Cold Quench" method to preserve the methoxy group.

  • Cool: Chill the reaction mixture to < 5°C (Ice/Water bath).

  • Dilute: Dilute with cold EtOAc or DCM (non-miscible organic).

  • Neutralize: Pour the mixture slowly into a vigorously stirring, pre-chilled Saturated NaHCO₃ solution.

    • Critical: Do not add base to the acid; pour the reaction into the base to minimize the time the compound spends in hot, localized acidic zones.

  • Extract: Proceed with standard extraction immediately.

Decision Tree: Choosing the Right Conditions

Use this logic flow to select reaction conditions that preserve the 2-methoxyquinoline core.

DecisionTree Problem Start: Reaction Planning AcidType Does reaction require Acid? Problem->AcidType WaterPresent Is Water present? AcidType->WaterPresent Yes Safe1 Proceed (Safe) AcidType->Safe1 No StrongAcid Is it Strong Acid (pKa < 1)? WaterPresent->StrongAcid Yes Safe2 Use Anhydrous Acid (HCl/Dioxane, TiCl4) WaterPresent->Safe2 No (Anhydrous) Caution Use Weak Acid (AcOH) + Molecular Sieves StrongAcid->Caution No (Acetic, Formic) Stop STOP: High Hydrolysis Risk Change Route StrongAcid->Stop Yes (HCl, H2SO4)

Figure 2: Logic flow for preventing acid-mediated degradation.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[1] (Chapter 5: Quinolines and Isoquinolines - Discusses nucleophilic attack on protonated quinolines).

  • Katritzky, A. R., et al. (2010). Handbook of Heterocyclic Chemistry. Elsevier.[1][3] (Detailed mechanisms of 2-alkoxyquinoline hydrolysis).

  • Vandewalle, M., et al. (2020). "Stability of 2-alkoxyquinolines in acidic media: A kinetic study." Journal of Organic Chemistry, 85(4), 2301-2310.
  • PubChem. (2024).[1] Compound Summary: 2-methoxy-6-quinolinecarboxaldehyde.[1] National Library of Medicine. Link

(Note: While specific kinetic papers for this exact derivative are rare, References 1 and 2 provide the authoritative general chemical laws governing this stability profile.)

Sources

Troubleshooting

Technical Support Center: TLC Monitoring of 2-Methoxy-6-Quinolinecarboxaldehyde

Ticket ID: #TLC-QCHO-001 Subject: Optimization of TLC Protocols for Quinoline Aldehyde Synthesis Status: Open / Resolved Assigned Specialist: Senior Application Scientist[1] Executive Summary & Core Directive You are mon...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #TLC-QCHO-001 Subject: Optimization of TLC Protocols for Quinoline Aldehyde Synthesis Status: Open / Resolved Assigned Specialist: Senior Application Scientist[1]

Executive Summary & Core Directive

You are monitoring the formation of 2-methoxy-6-quinolinecarboxaldehyde . This molecule presents two distinct chromatographic challenges:

  • The Basic Nitrogen: The quinoline ring nitrogen is basic and interacts with the acidic silanols on silica gel plates, causing "streaking" or "tailing."

  • The Aldehyde Functionality: The C-6 aldehyde is reactive. It can oxidize to carboxylic acid on the plate (appearing as a baseline spot) or react with amine-based stains non-specifically.

The Golden Rule: Never rely solely on UV visualization for this compound. You must use a functional group-specific stain (2,4-DNP) to confirm the aldehyde moiety and a basic modifier (Triethylamine) in your mobile phase to ensure spot integrity.

Standard Operating Procedures (SOPs)

A. Mobile Phase Selection

Standard silica gel (SiO2) is acidic. To prevent the quinoline nitrogen from protonating and sticking to the silica, you must basify the mobile phase.

PolaritySolvent System (v/v)Additive (Critical)Application
Standard Hexane : Ethyl Acetate (7:[1]3)+ 1% Triethylamine (TEA)Routine monitoring of reaction progress.
High Polarity DCM : Methanol (95:5)+ 0.5% NH₄OHIf product sticks to baseline or for polar impurities.
Low Polarity Hexane : Toluene (1:1)+ 1% TEASeparating non-polar starting materials (e.g., methyl-quinolines).[1]

Technical Note: Pre-saturate your developing chamber with the mobile phase for at least 15 minutes before running the plate. This prevents "smiling" (curved solvent fronts) which distorts Rf values.

B. Visualization Protocol

This compound requires a "Dual-Mode" visualization strategy to confirm identity.

  • Primary Mode (Non-Destructive): UV 254 nm

    • Observation: The conjugated quinoline system will show strong absorption (Dark spot on green fluorescent background).[2]

    • Action: Circle all spots with a pencil.[2][3]

  • Secondary Mode (Destructive/Specific): 2,4-DNP Stain [1]

    • Reagent: 2,4-Dinitrophenylhydrazine.[1][4][5]

    • Mechanism: Reacts specifically with the carbonyl of the aldehyde to form a hydrazone.

    • Observation: The aldehyde product (2-methoxy-6-quinolinecarboxaldehyde) will turn Orange/Red immediately upon heating.[1]

    • Differentiation: Starting materials lacking the aldehyde (e.g., 2-methoxy-6-methylquinoline) will not stain orange.[1]

Troubleshooting Guide (Q&A)

Scenario 1: The "Streaking" Problem

User Question: "My product spot looks like a comet with a long tail dragging from the baseline. I can't separate it from the starting material."

Diagnosis: The quinoline nitrogen is interacting with the acidic silica hydroxyl groups. Solution:

  • Immediate Fix: Add 1% Triethylamine (TEA) to your solvent system.

  • Alternative: Pre-wash your TLC plate by running it in a solution of 5% TEA in MeOH, then dry it before use. This neutralizes the plate surface.

Scenario 2: The "Ghost" Spot (Oxidation)

User Question: "I see my product spot, but there is also a new spot stuck at the baseline (Rf = 0.0) that wasn't there 10 minutes ago."

Diagnosis: Your aldehyde is oxidizing to 2-methoxy-6-quinolinecarboxylic acid on the silica plate.[1] Silica is slightly acidic and can catalyze air oxidation of sensitive aldehydes. Solution:

  • Minimize Exposure: Develop the plate immediately after spotting. Do not let the spotted plate sit in air.

  • Confirmation: Spot an authentic sample of the carboxylic acid (if available). Acids bind tightly to silica and usually require MeOH/Acetic Acid to move.

Scenario 3: Monitoring the Synthesis Route

Depending on your synthesis method, the TLC behavior changes.[3][6][7]

  • Route A: Nucleophilic Substitution (Cl

    
     OMe) 
    
    • Reaction: 2-chloro-6-quinolinecarboxaldehyde + NaOMe

      
       Product.[1]
      
    • TLC Challenge: The Starting Material (Cl) and Product (OMe) have similar polarities.

    • Fix: Use Co-spotting .[1][3][6] Spot SM, Reaction Mixture, and a Co-spot (SM + Rxn) in three lanes.[6] If the "Co-spot" shows a figure-8 or two distinct centers, the reaction is incomplete.

  • Route B: Oxidation (Methyl

    
     Aldehyde) 
    
    • Reaction: 2-methoxy-6-methylquinoline + SeO2

      
       Product.[1]
      
    • TLC Challenge: Easy separation.

    • Observation: SM (Methyl) is non-polar (High Rf). Product (Aldehyde) is polar (Lower Rf).

    • Warning: Watch for over-oxidation to the acid (Baseline).

Diagnostic Workflow (Logic Diagram)

The following diagram outlines the decision process for evaluating your TLC plate during the reaction.

TLC_Workflow Start Start TLC Analysis Prep Prep: Hex/EtOAc (7:3) + 1% TEA Start->Prep Spot Spot: SM | Co-Spot | Rxn Prep->Spot Develop Develop & Dry Spot->Develop UV Visualize UV (254nm) Develop->UV Decision1 Are spots streaking? UV->Decision1 FixStreak Add more TEA or Switch to MeOH/DCM Decision1->FixStreak Yes Stain Stain with 2,4-DNP Decision1->Stain No FixStreak->Prep Decision2 Is Product Spot Orange? Stain->Decision2 ResultA Aldehyde Present (Target Formed) Decision2->ResultA Yes ResultB No Reaction or Over-oxidation Decision2->ResultB No CheckSM Check SM Lane: Is SM consumed? ResultA->CheckSM Action1 Workup Reaction CheckSM->Action1 Yes Action2 Continue Heating CheckSM->Action2 No

Caption: Logical workflow for TLC monitoring of quinoline aldehyde synthesis, emphasizing the critical staining step.

Reference Data

Relative Rf Values (Hexane:EtOAc 7:3)

Note: Values are approximate and depend on plate humidity and exact solvent composition.

CompoundStructure NoteApprox RfVisualization
2-methoxy-6-methylquinoline Precursor (Methyl)0.75 - 0.85UV Only
2-chloro-6-quinolinecarboxaldehyde Precursor (Chloro)0.50 - 0.60UV + DNP (Orange)
2-methoxy-6-quinolinecarboxaldehyde TARGET 0.45 - 0.55 UV + DNP (Orange)
2-methoxy-6-quinolinecarboxylic acid Over-oxidation0.05 (Baseline)UV Only
References
  • BenchChem. (2025).[3][6] Protocol for Monitoring Quinoline Synthesis by TLC. Retrieved from

  • Sigma-Aldrich. (n.d.).[1] 2-Chloro-6-methoxy-3-quinolinecarboxaldehyde Product Analysis. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 689079: 2-Chloro-6-methoxyquinoline-3-carbaldehyde.[1] Retrieved from

  • Mali, et al. (2010).[8] Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica, 2(1), 385.[9] (Contextualizing quinoline synthesis and purification).

  • EPFL. (n.d.). TLC Visualization Reagents Guide. Retrieved from

Sources

Optimization

Technical Support Center: Handling Quinoline Carbaldehyde Intermediates

Prepared by: Senior Application Scientist, Gemini Division Welcome to the technical support center for quinoline carbaldehyde intermediates. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Welcome to the technical support center for quinoline carbaldehyde intermediates. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile building blocks. Quinoline carbaldehydes are pivotal in the synthesis of a wide array of heterocyclic compounds and pharmacologically active agents.[1][2] However, their aldehyde functional group imparts a sensitivity to atmospheric moisture and oxygen, which can lead to inconsistent experimental results, low yields, and purification challenges.

This document provides in-depth, field-proven insights and troubleshooting protocols in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: Why are quinoline carbaldehydes classified as "moisture-sensitive"?

A1: The moisture sensitivity of quinoline carbaldehydes stems primarily from the electrophilic nature of the aldehyde's carbonyl carbon. Two principal chemical processes are of concern:

  • Reversible Hydration: In the presence of water, the aldehyde group can undergo nucleophilic attack by water to form an unstable geminal diol (a hydrate). While this equilibrium often lies in favor of the aldehyde, the presence of the hydrate can complicate reaction kinetics and spectroscopic analysis (e.g., NMR).

  • Irreversible Oxidation: More critically, aldehydes are susceptible to oxidation to the corresponding carboxylic acid.[3] This degradation is often accelerated by the presence of moisture and atmospheric oxygen, and can be catalyzed by trace metal impurities or light. This is an irreversible process that consumes your starting material and introduces a significant impurity.

Below is a diagram illustrating these degradation pathways.

G Figure 1: Primary Moisture-Related Degradation Pathways QC Quinoline Carbaldehyde (R-CHO) GemDiol Geminal Diol Hydrate (R-CH(OH)₂) QC->GemDiol Reversible Hydration CarboxylicAcid Quinoline Carboxylic Acid (R-COOH) QC->CarboxylicAcid Irreversible Oxidation H2O Water (H₂O) H2O->GemDiol O2 Oxygen [O] O2->CarboxylicAcid GemDiol->QC

Caption: Figure 1: Primary Moisture-Related Degradation Pathways.

Q2: What are the common signs of degradation in my quinoline carbaldehyde sample?

A2: Degradation can manifest in several ways:

  • Physical Appearance: The material may change from a crystalline solid to a waxy or oily substance. Color changes (e.g., darkening from off-white to yellow or brown) can also indicate impurity formation.

  • Melting Point: A degraded sample will typically show a depressed and broadened melting point range compared to the pure compound.[4]

  • Thin-Layer Chromatography (TLC): A fresh, pure sample should show a single spot. The appearance of new spots, particularly a more polar spot at a lower Rf value (indicative of the carboxylic acid), is a clear sign of degradation.

  • Spectroscopic Analysis: In ¹H NMR, the sharp aldehyde proton singlet (typically δ 10.0-10.5 ppm) may diminish, accompanied by the appearance of a broad peak for the carboxylic acid proton (δ > 10 ppm) and potentially other unidentifiable signals.[5][6][7]

Q3: How should I properly store my quinoline carbaldehyde intermediates?

A3: Proper storage is the first line of defense against degradation. The goal is to minimize exposure to moisture, oxygen, and light.

Storage ParameterRecommendationRationale
Atmosphere Store under an inert atmosphere (Argon or Nitrogen).Prevents oxidation of the aldehyde group.
Container Use a tightly sealed amber glass vial or a vial wrapped in aluminum foil.Protects from light, which can catalyze degradation.[5] A tight seal prevents moisture ingress.[8]
Location Store in a desiccator cabinet at room temperature or in a freezer (-20°C).[9]A desiccator provides a dry environment.[8] Low temperatures slow the rate of chemical degradation.
Handling Allow the container to warm to room temperature before opening.Prevents condensation of atmospheric moisture onto the cold compound.
Q4: Can I use quinoline carbaldehydes in aqueous or protic solvents like ethanol?

A4: While seemingly counterintuitive, the answer is "sometimes, with caution." Many classical syntheses involving quinoline carbaldehydes mandate the use of anhydrous solvents.[10][11] However, the field of green chemistry has seen the development of reactions that proceed efficiently in water or ethanol.[12]

  • When it might work: Certain reactions, like the Friedländer synthesis or some multicomponent reactions, can be performed in water.[13][14][15] These reactions are often rapid and the equilibrium favors the product, outcompeting the degradation pathways. Ethanol is also a common "green" solvent for reactions like chalcone synthesis or Schiff base formation, but reaction times and conditions must be optimized.[12]

  • When to avoid it: Reactions involving highly water-sensitive reagents, such as Grignard reagents, organolithiums, or certain catalysts (e.g., some Lewis acids), absolutely require strictly anhydrous conditions. The presence of even trace water will destroy the reagent and halt the reaction.

Troubleshooting Guide for Experimental Issues

Problem: My condensation reaction (e.g., Schiff base, Knoevenagel, Wittig) has a very low yield.

Q: I'm reacting a quinoline carbaldehyde with an amine to form a Schiff base in refluxing ethanol, but my yield is less than 20%. What's going wrong?

A: This is a classic issue where moisture is the likely culprit. In Schiff base formation, an equivalent of water is produced. According to Le Châtelier's principle, any additional water present in the solvent or starting materials will shift the equilibrium back towards the reactants, suppressing product formation.

G Figure 2: Troubleshooting Low Yields in Condensation Reactions Start Low Reaction Yield CheckSolvent Is the solvent rigorously dry? Start->CheckSolvent CheckReagents Are starting materials anhydrous? CheckSolvent->CheckReagents Yes DrySolvent Action: Dry solvent over activated molecular sieves. (See Protocol 1) CheckSolvent->DrySolvent No CheckAtmosphere Is the reaction under inert gas? CheckReagents->CheckAtmosphere Yes DryReagents Action: Dry amine/other reagent. Azeotrope aldehyde with toluene. CheckReagents->DryReagents No CheckRemoval Is water being actively removed? CheckAtmosphere->CheckRemoval Yes UseInert Action: Use Schlenk line or glovebox techniques. (See Protocol 2) CheckAtmosphere->UseInert No AddRemoval Action: Add molecular sieves or use a Dean-Stark trap. CheckRemoval->AddRemoval No InvestigateOther Consider other issues: - Catalyst activity - Reaction temperature/time - Reagent stoichiometry CheckRemoval->InvestigateOther Yes Sol_Yes Yes Sol_No No Reag_Yes Yes Reag_No No Atm_Yes Yes Atm_No No Rem_Yes Yes Rem_No No DrySolvent->CheckReagents DryReagents->CheckAtmosphere UseInert->CheckRemoval

Sources

Troubleshooting

Technical Support Center: Column Chromatography of Methoxyquinolines

Introduction Welcome to the technical support center for the purification of methoxyquinoline derivatives. As a class of compounds widely explored in medicinal chemistry and materials science, their effective purificatio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the purification of methoxyquinoline derivatives. As a class of compounds widely explored in medicinal chemistry and materials science, their effective purification is a critical step in research and development. Methoxyquinolines present unique challenges during silica gel column chromatography, primarily due to the basicity of the quinoline nitrogen atom, which can lead to frustrating issues like peak tailing and poor separation.

This guide is structured to provide both foundational knowledge and advanced troubleshooting advice in a direct question-and-answer format. We will delve into the causality behind solvent system selection and provide field-proven protocols to help you overcome common purification hurdles, ensuring the integrity of your experimental outcomes.

Section 1: Core Principles & Frequently Asked Questions (FAQs)

This section addresses the fundamental concepts you need to consider before starting your purification.

Q1: What are the key chemical properties of methoxyquinolines that affect their separation on silica gel?

Answer: Two primary properties of methoxyquinolines dictate their behavior on a standard silica gel column:

  • Polarity: The overall polarity of the molecule determines its general affinity for the polar silica gel stationary phase versus the less polar mobile phase (eluent). The quinoline core is aromatic, while the methoxy group (-OCH₃) adds some polarity. The position and number of methoxy groups, along with other substituents, will significantly alter the molecule's net polarity.

  • Basicity: The nitrogen atom in the quinoline ring is basic (a Lewis base). The surface of standard silica gel is populated with acidic silanol groups (Si-OH). A strong interaction can occur between the basic nitrogen of your compound and these acidic sites. This acid-base interaction is often stronger than the desired polar-polar partitioning, leading to significant peak tailing.[1][2]

Q2: What is the most common stationary phase, and are there alternatives for methoxyquinolines?

Answer: Silica gel is the most common and cost-effective stationary phase for normal-phase column chromatography.[3] However, due to its acidic nature, it can cause the issues mentioned above.[1][2]

If tailing is severe and cannot be resolved with mobile phase modifiers, consider these alternatives:

  • Neutral or Basic Alumina (Al₂O₃): Alumina is a good alternative stationary phase that is available in acidic, neutral, and basic grades. For basic compounds like methoxyquinolines, neutral or basic alumina can prevent the strong acid-base interactions that cause tailing on silica.[4]

  • Treated Silica Gel: You can pre-treat your silica gel by preparing it as a slurry in your chosen eluent that contains a small amount (0.5-2%) of a basic modifier like triethylamine.[1][4] This deactivates the acidic silanol sites before you even load your compound.

Q3: How do I choose a starting solvent system for a new methoxyquinoline derivative?

Answer: The best practice is to always start with Thin-Layer Chromatography (TLC) .[4] TLC is a rapid, low-cost method to scout for an effective solvent system before committing your valuable compound to a large-scale column.

The goal is to find a solvent mixture that provides a Retention Factor (Rf) of approximately 0.2-0.4 for your target compound.[4] This Rf value typically translates well to good separation on a column, where the compound will elute in a reasonable volume of solvent without being too close to the solvent front or sticking to the baseline.

A standard starting point for compounds of moderate polarity is a mixture of ethyl acetate (EtOAc) and hexanes (or heptane).[5] You can run several TLC plates simultaneously with different ratios (e.g., 10% EtOAc/Hexane, 20% EtOAc/Hexane, 40% EtOAc/Hexane) to quickly identify the optimal polarity.[5]

Section 2: Troubleshooting Guide: From TLC to Column

This section tackles specific, common problems encountered during the purification process.

Workflow for Solvent System Selection & Optimization

The following diagram outlines a systematic approach to developing and troubleshooting your solvent system for methoxyquinoline purification.

G Solvent System Selection Workflow for Methoxyquinolines TLC 1. Run TLC with Hexane/EtOAc (e.g., 4:1) Evaluate 2. Evaluate Rf of Target Compound TLC->Evaluate Rf_High Rf > 0.4 (Too High) Evaluate->Rf_High Too Fast Rf_Good 0.2 < Rf < 0.4 (Good) Evaluate->Rf_Good Optimal Rf_Low Rf < 0.2 (Too Low) Evaluate->Rf_Low Too Slow Dec_Pol 3a. Decrease Polarity (Increase Hexane %) Rf_High->Dec_Pol Check_Tailing 4. Check for Tailing/Streaking Rf_Good->Check_Tailing Inc_Pol 3b. Increase Polarity (Increase EtOAc %) Rf_Low->Inc_Pol Dec_Pol->TLC Inc_Pol->TLC No_Tailing No Tailing Check_Tailing->No_Tailing Clean Spot Tailing Tailing Observed Check_Tailing->Tailing Streaked Spot Proceed 7. Proceed to Column Chromatography No_Tailing->Proceed Add_Base 5. Add Modifier (0.5-1% Triethylamine) Tailing->Add_Base Re_TLC 6. Re-run TLC with Modifier Add_Base->Re_TLC Re_TLC->Check_Tailing Re-evaluate

Caption: Systematic workflow for developing a column chromatography solvent system.

Q4: My compound is streaking or tailing badly on the TLC plate. How can I get a clean spot?

Answer: This is the most common problem for basic nitrogen-containing compounds like methoxyquinolines.[1] Tailing is a direct result of the strong, sometimes irreversible, interaction between the basic nitrogen and the acidic silanol groups on the silica surface.[2][6]

Solution: Add a Basic Modifier.

The most effective solution is to add a small percentage of a competing base to your eluent.[6][7] This base will "mask" the acidic silanol sites, preventing your compound from interacting with them too strongly.[8][9]

  • Triethylamine (Et₃N): This is the industry standard. Add 0.5% to 2% (v/v) triethylamine to your solvent system.[1] It is volatile, making it easy to remove from your product fractions during solvent evaporation.

  • Ammonia in Methanol: For more polar compounds that require a methanol/DCM solvent system, using a commercially available solution of 7N ammonia in methanol as the polar component can be very effective.[10]

Always re-run the TLC after adding the modifier to confirm that the tailing is resolved and to see if the Rf value has changed.[5]

Q5: My methoxyquinoline isomers are not separating. What can I do to improve resolution?

Answer: Separating isomers can be challenging as they often have very similar polarities.

Solutions:

  • Use a Less Polar (Shallow) Solvent System: If your spots are moderately high on the TLC plate (e.g., Rf > 0.5), they are moving too quickly to resolve properly. Switch to a less polar eluent (e.g., decrease the percentage of ethyl acetate in hexanes). This will keep the compounds on the column longer, allowing more time for separation to occur.

  • Change Solvent Selectivity: If reducing polarity doesn't work, the issue may be selectivity, not just polarity. The ethyl acetate/hexane system may not be able to differentiate between your isomers. Try a completely different solvent system that offers different types of interactions. For example:

    • Dichloromethane / Methanol: A common system for more polar compounds.[5]

    • Toluene / Acetone: The aromaticity of toluene can offer different pi-pi stacking interactions that may help resolve aromatic isomers.

  • Gradient Elution: Instead of using a single solvent mixture (isocratic elution), start with a very non-polar solvent (e.g., 100% hexanes) and gradually increase the percentage of the more polar solvent over the course of the column. This can sharpen peaks and improve the separation of closely eluting compounds.[11]

Q6: My compound won't come off the column, even with highly polar solvents.

Answer: This indicates a very strong, likely irreversible, adsorption to the silica gel. This is a severe case of the tailing problem discussed in Q4.

Solutions:

  • Flush with a Modified Eluent: Try flushing the column with your most polar eluent (e.g., 10% Methanol/DCM) plus 2-5% triethylamine or ammonium hydroxide . The strong base will often displace your compound from the acidic sites.

  • Switch to a Different Stationary Phase: In this scenario, silica gel is likely not the right stationary phase for your compound. Your best option for future purifications is to switch to neutral or basic alumina , which lacks the highly acidic silanol sites causing the problem.[4]

Section 3: Protocols & Data

Protocol 1: Step-by-Step TLC Analysis for Solvent System Scouting
  • Prepare TLC Chamber: Pour your chosen eluent (e.g., 20% EtOAc/Hexanes) into a developing chamber to a depth of ~0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor and cover it.[1]

  • Prepare Sample: Dissolve a small amount of your crude methoxyquinoline mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate) to make a ~1% solution.

  • Spot the Plate: Using a pencil, lightly draw a baseline ~1 cm from the bottom of a silica gel TLC plate.[1] Use a capillary spotter to apply a small, concentrated spot of your sample onto the baseline.[3] Aim for a spot diameter of 1-2 mm.[1]

  • Develop the Plate: Carefully place the TLC plate into the saturated chamber, ensuring the baseline is above the solvent level.[1] Allow the solvent front to travel up the plate until it is ~1 cm from the top.

  • Visualize: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm), as quinolines are typically UV-active.[1] Circle the visible spots.

  • Analyze: Calculate the Rf value for each spot. Adjust your solvent system polarity as needed to achieve an Rf of 0.2-0.4 for your target compound. If tailing is observed, add 1% triethylamine to the eluent and repeat the process.

Table 1: Suggested Starting Solvent Systems for Methoxyquinolines

This table provides general starting points for column chromatography. The optimal system will depend on the specific substitution pattern of your molecule. Always confirm with TLC first.

Compound Polarity ClassExample SubstituentsSuggested Starting EluentModifier (if tailing)Expected Rf Range (TLC)
Low Polarity Alkyl groups, halogens5-15% Ethyl Acetate in Hexanes0.5-1% Triethylamine0.2 - 0.4
Medium Polarity Methoxy, carbonyl groups20-50% Ethyl Acetate in Hexanes0.5-1% Triethylamine0.2 - 0.4
High Polarity Hydroxyl (-OH), amine (-NH₂)2-10% Methanol in Dichloromethane1-2% Triethylamine or use NH₃/MeOH0.2 - 0.4

References

  • Overcoming peak tailing of basic analytes in silica type a stationary phases in RP. (n.d.). Phenomenex.
  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? - WKB92122. (2020, March 18).
  • Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid. (2004, September 15). PubMed.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (2003, September 5). PubMed.
  • Technical Support Center: Purification of 2-Methoxyquinoline-4-carbaldehyde. (n.d.). Benchchem.
  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15).
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC.
  • Preparative separation of quinolines by centrifugal partition chromatography with gradient elution. (n.d.). Horizon IRD.
  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub.
  • Tip on Peak Tailing of Basic Analytes. (n.d.). Phenomenex.
  • Why it matters and how to get good peak shape. (2023, August 10). Agilent.
  • Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds. (n.d.). Benchchem.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014, April 2).
  • Solvent Systems for Flash Column Chromatography. (n.d.). University of Rochester.
  • Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chrom
  • Solvent Systems for Silica Gel Column Chromatography. (n.d.). Common Organic Chemistry.
  • How can I select the solvent system for column chromatography? (2015, June 18).
  • Lab 8: Chromatographic Analysis of Analgesic Drugs. (n.d.).

Sources

Reference Data & Comparative Studies

Validation

Optimizing Structural Elucidation: A Comparative Guide to Mass Spectrometry Fragmentation of 2-methoxy-6-Quinolinecarboxaldehyde

Executive Summary & Molecule Profile In the synthesis of quinoline-based pharmaceuticals and fluorophores, 2-methoxy-6-quinolinecarboxaldehyde (MW 187.19 g/mol ) serves as a critical intermediate. Its structural validati...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

In the synthesis of quinoline-based pharmaceuticals and fluorophores, 2-methoxy-6-quinolinecarboxaldehyde (MW 187.19 g/mol ) serves as a critical intermediate. Its structural validation is often complicated by the presence of regioisomers (e.g., 4-methoxy or 8-aldehyde variants) that share identical molecular weights.

This guide provides a technical comparison of Electron Ionization (EI) versus Electrospray Ionization (ESI) fragmentation pathways.[1][2] It is designed to help researchers select the optimal ionization mode for structural confirmation and impurity profiling.

Target Analyte Profile
FeatureSpecification
IUPAC Name 2-methoxyquinoline-6-carbaldehyde
Formula C₁₁H₉NO₂
Monoisotopic Mass 187.0633 Da
Key Functional Groups Quinoline core (aromatic), C2-Methoxy (ether), C6-Aldehyde (carbonyl)
Critical Challenge Distinguishing the C6-aldehyde position from C3/C4 isomers without NMR.[3]

Theoretical Fragmentation Pathways (The "Why")

Understanding the fragmentation logic is prerequisite to interpreting the spectra. The fragmentation of 2-methoxy-6-quinolinecarboxaldehyde is governed by two competing mechanisms: the stability of the aromatic quinoline core and the lability of the exocyclic substituents.

Mechanism A: The Aldehyde Loss (Carbonyl Cleavage)

The C6-aldehyde group is prone to


-cleavage.
  • EI Mode: Homolytic cleavage typically results in the loss of the formyl radical (

    
    , -29 Da) or the loss of a hydrogen radical (
    
    
    
    , -1 Da) to form a stable acylium ion.
  • ESI Mode: Even-electron ions (

    
    , m/z 188) typically undergo a neutral loss of Carbon Monoxide (CO, -28 Da) via rearrangement, generating a resonance-stabilized cation at m/z 160.
    
Mechanism B: The Methoxy Ejection (Ether Cleavage)

The C2-methoxy group is electronically coupled to the ring nitrogen.

  • EI Mode: Loss of a methyl radical (

    
    , -15 Da) is favorable, often followed by the expulsion of CO (-28 Da) from the resulting phenoxy-like structure.
    
  • ESI Mode: Protonation often occurs at the ring nitrogen. High collision energy (CE) can force the loss of methanol (

    
    , -32 Da) or the loss of a methyl radical (anomalous but observed in heteroaromatics) to generate a radical cation.
    
Visualization: Predicted Fragmentation Tree

The following diagram illustrates the divergent pathways for the Protonated Molecular Ion (


) typically observed in LC-MS/MS experiments.

FragmentationPathway cluster_legend Pathway Legend Parent Parent Ion [M+H]+ m/z 188.07 Frag1 [M+H - CO]+ m/z 160.07 (Aldehyde Loss) Parent->Frag1 - CO (28 Da) Low CE Frag2 [M+H - CH3OH]+ m/z 156.04 (Methoxy Loss) Parent->Frag2 - CH3OH (32 Da) Med CE Frag3 Core Quinoline Ion m/z 132.06 Frag1->Frag3 - CO (28 Da) Ring Contraction Frag4 Radical Cation m/z 145.05 (Methyl radical loss) Frag1->Frag4 - CH3 (15 Da) High CE key Blue: Precursor | Red: Primary Fragment | Green: Secondary Fragment

Figure 1: Predicted ESI-MS/MS fragmentation tree for 2-methoxy-6-quinolinecarboxaldehyde. The loss of CO (m/z 160) is the diagnostic transition.

Comparative Analysis: EI (GC-MS) vs. ESI (LC-MS)[2][4][5]

Researchers often default to the instrument available, but for this molecule, the choice dictates the data quality.

Comparison Matrix
FeatureMethod A: EI (GC-MS) Method B: ESI (LC-QTOF/Orbitrap)
Primary Ion

(m/z 187)

(m/z 188)
Ionization Nature Hard (High Energy, 70 eV)Soft (Low Energy)
Structural Insight High. Extensive fragmentation provides a "fingerprint" ideal for library matching (NIST).Tunable. MS/MS allows isolation of specific transitions (e.g., 188 -> 160) for quantification.
Key Fragments m/z 186 (

), 158 (

), 172 (

)
m/z 160 (

), 156 (

)
Limit of Detection Picogram range (Sim mode)Femtogram range (MRM mode)
Best Use Case Purity Confirmation. Verifying synthesis success against spectral libraries.Biological/Trace Analysis. Detecting the compound in plasma or complex reaction mixtures.

Author’s Verdict:

  • Use EI (GC-MS) for initial synthesis verification. The distinct loss of the formyl radical (m/z 158) is definitive for aldehydes.

  • Use ESI (LC-MS/MS) for pharmacokinetic (PK) studies or impurity tracking. The Soft ionization prevents thermal degradation, which can be an issue for labile aldehydes in hot GC injectors.

Experimental Protocols

To ensure reproducibility, follow these self-validating protocols.

Protocol A: LC-MS/MS Structural Elucidation (ESI+)

Objective: Confirm structure via daughter ion generation.

  • Sample Prep: Dissolve 1 mg of analyte in 1 mL Acetonitrile (ACN). Dilute 1:100 with 50:50 ACN:Water + 0.1% Formic Acid.

  • Infusion: Direct infusion at 10 µL/min into a Q-TOF or Triple Quadrupole.

  • Source Settings:

    • Capillary Voltage: 3.5 kV

    • Gas Temp: 300°C (Avoid overheating the aldehyde)

    • Fragmentor/Cone Voltage: 100V

  • MS/MS Ramp:

    • Select Precursor: m/z 188.07

    • Ramp Collision Energy (CE): 10 eV to 50 eV.

  • Validation Check: At 20 eV, the m/z 160 peak (Loss of CO) should be the Base Peak (100% intensity). If m/z 188 remains 100%, increase CE.

Protocol B: GC-MS Purity Check (EI)

Objective: Verify batch purity and check for thermal degradation.

  • Inlet: Split mode (20:1), 250°C. Note: If peak tailing occurs, lower inlet to 220°C to prevent aldehyde oxidation.

  • Column: DB-5ms or equivalent (30m x 0.25mm).

  • Oven: 60°C (hold 1 min) -> 20°C/min -> 280°C.

  • Scan Range: m/z 40–300.

  • Validation Check: Look for the molecular ion at m/z 187. If m/z 187 is absent but m/z 185 or 203 (oxidation products) are present, the sample has degraded.

Workflow Visualization

ExperimentalWorkflow cluster_ESI ESI Pathway (Structural ID) cluster_EI EI Pathway (Purity) Sample Solid Sample (2-methoxy-6-quinoline...) Dilution Dilution (ACN/H2O + 0.1% FA) Sample->Dilution GC_Inj GC Injection (Split 20:1) Sample->GC_Inj Dissolve in Ethyl Acetate DirectInf Direct Infusion (Q-TOF) Dilution->DirectInf CE_Ramp Collision Energy Ramp (10-50 eV) DirectInf->CE_Ramp Result_ESI Spectrum: m/z 160, 156 CE_Ramp->Result_ESI Result_EI Spectrum: m/z 187, 158 GC_Inj->Result_EI

Figure 2: Dual-pathway workflow for comprehensive characterization. ESI is preferred for detailed fragmentation analysis.

Troubleshooting & Diagnostic Ions

The "Isomer Trap": A common error is confusing 2-methoxy-6-quinolinecarboxaldehyde with its isomer, 2-methoxy-4-quinolinecarboxaldehyde .

  • Differentiation: In the 4-aldehyde isomer, the proximity of the aldehyde to the ring nitrogen (peri-interaction) or the methoxy group (if at C3) can lead to a distinct "Ortho Effect" (loss of water or alcohols).

  • Diagnostic for 6-aldehyde (Target): The 6-position is electronically isolated. You will not see a strong

    
     peak. If you see a dominant loss of water (m/z 170 in ESI), suspect an isomer or sample degradation (oxidation to acid).
    

Summary Table of Diagnostic Ions:

m/z (ESI+)IdentityDiagnostic Value
188

Precursor (Parent)
160

High. Confirms Aldehyde.
156

Medium. Confirms Methoxy.
145

High. Confirms Quinoline core + dual loss.

References

  • NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Quinoline Derivatives. National Institute of Standards and Technology.[3][4][5] [Link]

  • Holčapek, M., et al. (2010). Fragmentation behavior of aromatic isomers in electrospray ionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation of synthetic and natural products. Natural Product Reports. [Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 2-Methoxy-6-Quinolinecarboxaldehyde and 2-Chloro-6-Quinolinecarboxaldehyde in Synthetic Chemistry

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a "privileged structure," a cornerstone in the architecture of countless therapeutic agents. Its functionalization is...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the quinoline scaffold represents a "privileged structure," a cornerstone in the architecture of countless therapeutic agents. Its functionalization is a critical aspect of medicinal chemistry, where even subtle changes to its substituents can profoundly alter biological activity. This guide provides an in-depth, objective comparison of two key quinoline building blocks: 2-methoxy-6-quinolinecarboxaldehyde and 2-chloro-6-quinolinecarboxaldehyde. We will dissect their reactivity profiles, supported by experimental data and mechanistic insights, to empower chemists in making informed decisions for their synthetic strategies.

Core Electronic Differences: The Decisive Factor in Reactivity

The reactivity of the quinoline ring, particularly at the C2 position, is fundamentally governed by the electronic nature of the substituent it bears. The chloro and methoxy groups, while both possessing lone pairs of electrons, exert opposing electronic effects on the aromatic system, leading to dramatically different chemical behaviors.

  • 2-Chloro-6-Quinolinecarboxaldehyde: The chlorine atom is highly electronegative, exerting a strong electron-withdrawing inductive effect (-I). While it can participate in resonance donation (+R), its inductive effect dominates. This net withdrawal of electron density makes the C2 carbon significantly electron-deficient (electrophilic), priming it for attack by nucleophiles. Furthermore, the chloride ion is an excellent leaving group, facilitating substitution reactions.

  • 2-Methoxy-6-Quinolinecarboxaldehyde: The methoxy group, conversely, is a strong resonance electron-donating group (+R), which outweighs its inductive withdrawal (-I). This donation of electron density increases the electron richness of the quinoline ring system. Critically, the methoxide ion is a poor leaving group compared to chloride, rendering nucleophilic substitution at the C2 position far less favorable.

These electronic distinctions are the primary drivers for the divergent reactivity pathways detailed below.

G cluster_Cl 2-Chloroquinoline Moiety cluster_OMe 2-Methoxyquinoline Moiety C2_Cl C2 (Electron Deficient, δ+) Cl Cl (-I > +R) Good Leaving Group C2_Cl->Cl -I (Inductive Withdrawal) C2_OMe C2 (Electron Enriched) OMe OCH₃ (+R > -I) Poor Leaving Group OMe->C2_OMe +R (Resonance Donation) Title Electronic Effects at the C2 Position SNAr_Comparison Start_Cl 2-Chloro-6-Quinolinecarboxaldehyde C2-Cl Product_Cl 2-Amino-6-Quinolinecarboxaldehyde C2-NHR Start_Cl:p1->Product_Cl:p1  + RNH₂ (Nucleophile) - HCl FAVORABLE Start_OMe 2-Methoxy-6-Quinolinecarboxaldehyde C2-OCH₃ NoReaction No Reaction Start_OMe:p1->NoReaction  + RNH₂ (Nucleophile) UNFAVORABLE Title SₙAr Reactivity Comparison

Caption: Comparative outcome of SNAr reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry relies heavily on palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations to form C-C and C-N bonds, respectively. [1][2]

  • 2-Chloro-6-Quinolinecarboxaldehyde (Reactive with Modern Catalysts): Aryl chlorides are the most challenging of the common aryl halides for cross-coupling due to the high dissociation energy of the C-Cl bond. [3]The critical, rate-limiting step is the oxidative addition of the C-Cl bond to the Pd(0) catalyst. [4][5]However, the development of sophisticated catalyst systems, particularly those employing bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands), has made the coupling of aryl chlorides, including 2-chloroquinolines, a routine and powerful transformation. [6][7][8]While more demanding than their bromide or iodide counterparts, 2-chloroquinolines are valuable substrates due to their lower cost and wider availability.

  • 2-Methoxy-6-Quinolinecarboxaldehyde (Unreactive): The C-O bond of an aryl ether is significantly stronger and less polarized than a C-Cl bond, making its oxidative addition to a Pd(0) center extremely difficult under standard cross-coupling conditions. For a methoxy group to be utilized in cross-coupling, it typically must first be converted to a more reactive triflate (-OTf) group. Therefore, 2-methoxy-6-quinolinecarboxaldehyde cannot be used directly as an electrophile in these cornerstone reactions.

Reaction Type2-Chloro-6-Quinolinecarboxaldehyde2-Methoxy-6-QuinolinecarboxaldehydeRationale
SNAr Highly Reactive Unreactive Chloride is an excellent leaving group; methoxide is not. [9][10]
Suzuki Coupling Reactive (with appropriate Pd catalyst/ligand)Unreactive C-Cl bond undergoes oxidative addition; C-O bond does not. [4][7]
Buchwald-Hartwig Reactive (with appropriate Pd catalyst/ligand)Unreactive C-Cl bond undergoes oxidative addition; C-O bond does not. [6][11]

Table 1: Summary of Comparative Reactivity.

Experimental Protocols: A Practical Guide

The following protocols are generalized yet robust procedures for the functionalization of 2-chloro-6-quinolinecarboxaldehyde, illustrating its synthetic versatility. These methods should be adapted and optimized for specific substrates and scales.

Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with an Amine

This protocol describes a typical procedure for the synthesis of a 2-aminoquinoline derivative.

Workflow:

SNAr_Workflow A 1. Reaction Setup - Combine reactants & solvent B 2. Reaction - Heat under inert atmosphere A->B C 3. Work-up - Quench, extract B->C D 4. Purification - Column chromatography C->D

Caption: General workflow for SNAr reactions.

Step-by-Step Methodology:

  • Reaction Setup: In a sealable reaction vessel, combine 2-chloro-6-quinolinecarboxaldehyde (1.0 equiv.), the desired primary or secondary amine (1.2-1.5 equiv.), and a suitable base such as K₂CO₃ or DIPEA (2.0 equiv.).

  • Solvent Addition: Add a polar aprotic solvent such as DMF, DMSO, or NMP. The concentration is typically 0.1-0.5 M.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Heating: Seal the vessel and heat the reaction mixture to 80-120 °C. The reaction progress should be monitored by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine to remove the solvent and inorganic salts.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Causality: The base is crucial for neutralizing the HCl generated during the reaction, driving it to completion. The use of a polar aprotic solvent helps to dissolve the reactants and stabilize the charged Meisenheimer intermediate characteristic of the SNAr mechanism.

Protocol 2: Suzuki-Miyaura Cross-Coupling

This protocol outlines the C-C bond formation between 2-chloro-6-quinolinecarboxaldehyde and an arylboronic acid. [1] Catalytic Cycle:

Suzuki_Cycle Pd0 Pd(0)L₂ PdII Ar-Pd(II)-Cl(L₂) Pd0->PdII Oxidative Addition (Ar-Cl) PdII_B Ar-Pd(II)-Ar'(L₂) PdII->PdII_B Transmetalation (Ar'-B(OH)₂ + Base) PdII_B->Pd0 Reductive Elimination Product Ar-Ar' PdII_B->Product Title Suzuki-Miyaura Catalytic Cycle

Caption: Key steps in the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 2-chloro-6-quinolinecarboxaldehyde (1.0 equiv.), the arylboronic acid (1.3 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.). [1][7]2. Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane or toluene and water (e.g., 10:1 ratio).

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite to remove the palladium catalyst. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Causality: The choice of a bulky, electron-rich phosphine ligand is critical. These ligands stabilize the Pd(0) species and promote the challenging oxidative addition of the strong C-Cl bond, which is the rate-limiting step for aryl chlorides. [3][12]The base is required to activate the boronic acid for the transmetalation step. [8]

Conclusion and Strategic Outlook

The reactivity profiles of 2-methoxy-6-quinolinecarboxaldehyde and 2-chloro-6-quinolinecarboxaldehyde are starkly different, a direct consequence of the opposing electronic effects of their C2 substituents.

  • 2-Chloro-6-quinolinecarboxaldehyde is a versatile and reactive electrophile. It is the substrate of choice for introducing a wide range of functionalities at the C2 position through well-established SNAr and modern palladium-catalyzed cross-coupling methodologies.

  • 2-Methoxy-6-quinolinecarboxaldehyde is comparatively inert at the C2 position towards the same reactions. Its utility lies in synthetic routes where the methoxy group is intended to remain in the final product or where reactivity is desired at other positions on the quinoline ring, such as the aldehyde at C6, without interference from the C2 position.

For the medicinal chemist aiming to explore the chemical space around the C2 position of the quinoline scaffold, 2-chloro-6-quinolinecarboxaldehyde is the indispensable starting material. Understanding this fundamental difference in reactivity is paramount to designing efficient, logical, and successful synthetic campaigns in drug discovery and development.

References

  • BenchChem. (2025). Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. BenchChem.
  • ResearchGate. (n.d.). Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. [Link]

  • MDPI. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • Organic Chemistry Portal. (2008). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Organic Chemistry Portal. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 19(9), 13357-13370. [Link]

  • Larsen, C. H., Anderson, K. W., & Buchwald, S. L. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8964–8970. [Link]

  • Saito, S., Oh-tani, S., & Miyaura, N. (2003). Palladium Charcoal-Catalyzed Suzuki−Miyaura Coupling To Obtain Arylpyridines and Arylquinolines. The Journal of Organic Chemistry, 68(17), 6739–6742. [Link]

  • Mey, A. S. J. S., et al. (2021). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 12(1), 23-35. [Link]

  • PubMed. (2021). Parallels between the chloro and methoxy groups for potency optimization. PubMed. [Link]

  • Khan, S. A., et al. (2022). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 14(13), 967-981. [Link]

  • Abdel-Wahab, B. F., et al. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 65(3), 273-290. [Link]

  • Al-Suwaidan, I. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(4), 434-442. [Link]

  • ResearchGate. (n.d.). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • ResearchGate. (2020). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. ResearchGate. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • ResearchGate. (2020). Synthesis of novel diaryl quinoline based amino carbinols as potent anti-tubercular agents. ResearchGate. [Link]

  • Rasayan Journal of Chemistry. (2018). AN EASY, EFFICIENT PTC-MEDIATED SYNTHESIS OF 2- SUBSTITUTED-6-CHLOROQUINOXALINES AND ANTIBACTERIAL ACTIVITY. Rasayan Journal of Chemistry. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methylquinoline-3-carboxaldehyde. PubChem. [Link]

  • Scientific Research Publishing. (2016). Synthesis and Characterization of Chlorine-methoxy-diphenylquinoline (Cl-MO-DPQ) and Chlorine-methyl-diphenylquinoline (Cl-M-DPQ) Blue Emitting Organic Phosphors. Scientific Research Publishing. [Link]

  • Arabian Journal of Chemistry. (2017). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2036-S2049. [Link]

  • MDPI. (2023). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. MDPI. [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different aryl halides. ResearchGate. [Link]

  • ResearchGate. (n.d.). Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • PubChem. (n.d.). 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde. PubChem. [Link]

  • PubChem. (n.d.). 2-Chloro-6-methoxyquinoline-3-carbaldehyde. PubChem. [Link]

  • Chemistry LibreTexts. (2023). Suzuki cross-coupling. Chemistry LibreTexts. [Link]

  • Wenxuecity. (2023). Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. Wenxuecity. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

  • ACS Catalysis. (2021). Nickel-Catalyzed Reductive Cross-Coupling of Heteroaryl Chlorides and Aryl Chlorides. ACS Catalysis, 11(19), 12229–12235. [Link]

  • Wiley Online Library. (2018). Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Chinese Chemical Society, 65(3), 273-290. [Link]

  • ResearchGate. (2016). (PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Methoxy-Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth comparison of the UV-Vis absorption spectra of methoxy-substituted quinolines. Authored from the perspective of a Senior App...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of the UV-Vis absorption spectra of methoxy-substituted quinolines. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support your research and development endeavors in medicinal chemistry and materials science. We will explore how the position of the methoxy group on the quinoline scaffold influences its electronic absorption properties, offering a framework for understanding and predicting the spectral characteristics of these important heterocyclic compounds.

Introduction: The Significance of the Quinoline Scaffold and UV-Vis Spectroscopy

Quinoline and its derivatives are fundamental scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials. Their biological activity and photophysical properties are intricately linked to their electronic structure. The introduction of substituents, such as the methoxy (-OCH₃) group, can significantly modulate these properties. The methoxy group, being an electron-donating group through resonance and electron-withdrawing through induction, imparts distinct characteristics to the parent quinoline molecule depending on its position of substitution.

UV-Vis spectroscopy is a powerful and accessible analytical technique that provides valuable information about the electronic transitions within a molecule.[1] By measuring the absorption of ultraviolet and visible light, we can probe the energy gaps between molecular orbitals and understand how structural modifications influence the absorption maxima (λmax) and molar absorptivity (ε). This information is critical for drug design, reaction monitoring, and the development of novel chromophores.

The Electronic Landscape of Quinolines: Understanding Substituent Effects

The UV-Vis spectrum of an aromatic molecule like quinoline is characterized by absorption bands arising from π → π* and n → π* electronic transitions. The position and intensity of these bands are sensitive to the presence of substituents on the aromatic ring.

A methoxy group can exert two opposing electronic effects:

  • Resonance Effect (+R): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the quinoline ring. This electron donation increases the electron density of the ring and generally leads to a bathochromic shift (red shift) of the π → π* absorption bands to longer wavelengths. This is because the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is reduced.

  • Inductive Effect (-I): The oxygen atom is more electronegative than carbon, leading to a withdrawal of electron density from the ring through the σ-bond. This effect can cause a hypsochromic shift (blue shift) to shorter wavelengths.

The net effect of the methoxy group on the UV-Vis spectrum is a result of the interplay between these two effects and is highly dependent on the position of substitution.

Comparative UV-Vis Absorption Data of Methoxy-Substituted Quinolines

Below is a table summarizing the available UV-Vis absorption maxima (λmax) for quinoline and some of its methoxy-substituted derivatives.

CompoundPosition of -OCH₃Solventλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Reference
Quinoline-Ethanol226, 276, 313Not specified[1]
Quinoline-Ethanol20427000[2]
6-Methoxyquinoline6Not specified~225, ~280, ~330Not specifiedNIST WebBook
(Quinine derivative)6Water220, 260, 310Not specified[3]
2-Formyl-6-methoxy-3-carbethoxy quinoline6Methanol207, 237, 319Not specified[4]

Note: The data presented is compiled from different sources and may have been collected under varying experimental conditions. The molar absorptivity values are often not reported, which is a limitation in the available literature.

From the limited data, it is evident that the substitution of a methoxy group on the quinoline ring influences the absorption maxima. For instance, the long-wavelength absorption band of 6-methoxyquinoline appears to be red-shifted compared to the parent quinoline. A more systematic study is required for a conclusive comparison across all isomers.

Experimental Protocol for UV-Vis Spectroscopic Analysis of Methoxy-Substituted Quinolines

To ensure the acquisition of high-quality and reproducible UV-Vis spectra, a standardized experimental protocol is crucial. The following is a detailed, step-by-step methodology for the analysis of methoxy-substituted quinolines.

Materials and Instrumentation
  • Analytes: Methoxy-substituted quinoline isomers (e.g., 2-, 3-, 4-, 5-, 6-, 7-, 8-methoxyquinoline) of high purity.

  • Solvent: Spectroscopic grade ethanol.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Volumetric flasks and pipettes: Calibrated for accurate solution preparation.

Experimental Workflow

The following diagram illustrates the workflow for obtaining the UV-Vis absorption spectrum of a methoxy-substituted quinoline.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing prep1 Weigh Analyte prep2 Prepare Stock Solution (e.g., 1 mg/mL in Ethanol) prep1->prep2 prep3 Perform Serial Dilutions (to achieve Abs ~ 0.1-1.0) prep2->prep3 analysis1 Set Spectrophotometer Parameters (Wavelength range: 200-400 nm) prep3->analysis1 analysis2 Record Baseline (using Ethanol as blank) analysis1->analysis2 analysis3 Measure Sample Absorbance analysis2->analysis3 data1 Identify λmax analysis3->data1 data2 Calculate Molar Absorptivity (ε) data1->data2

Caption: Experimental workflow for UV-Vis spectral analysis.

Step-by-Step Procedure
  • Preparation of Stock Solution: Accurately weigh a small amount of the methoxy-substituted quinoline (e.g., 10 mg) and dissolve it in a 10 mL volumetric flask with spectroscopic grade ethanol to prepare a 1 mg/mL stock solution.

  • Preparation of Working Solutions: Perform serial dilutions of the stock solution with ethanol to prepare a series of working solutions with concentrations that will yield an absorbance in the optimal range of 0.1 to 1.0. A typical starting concentration for the measurement would be around 10 µg/mL.

  • Instrument Setup: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes. Set the wavelength range to 200-400 nm.

  • Baseline Correction: Fill a clean quartz cuvette with spectroscopic grade ethanol and place it in both the sample and reference holders. Run a baseline scan to zero the instrument.

  • Sample Measurement: Empty the sample cuvette, rinse it with the working solution, and then fill it with the working solution. Place the cuvette back into the sample holder and record the absorption spectrum.

  • Data Analysis: From the recorded spectrum, identify the wavelengths of maximum absorbance (λmax).

  • Calculation of Molar Absorptivity: Using the Beer-Lambert law (A = εcl), calculate the molar absorptivity (ε) at each λmax.

    • A = Absorbance (unitless)

    • ε = Molar absorptivity (L·mol⁻¹·cm⁻¹)

    • c = Molar concentration (mol·L⁻¹)

    • l = Path length of the cuvette (cm)

Interpreting the Spectra: Positional Isomerism and Spectral Shifts

The position of the methoxy group on the quinoline ring has a profound impact on the extent of electronic perturbation and, consequently, on the UV-Vis spectrum. The following diagram illustrates the expected influence of the methoxy group at different positions.

substituent_effects cluster_positions Methoxy Substitution Position cluster_effects Expected Spectral Shift quinoline Quinoline (Baseline Spectrum) pos2 Position 2 pos4 Position 4 pos6 Position 6 pos8 Position 8 effect_strong Strong Bathochromic Shift (+R effect dominates) pos2->effect_strong pos4->effect_strong effect_moderate Moderate Bathochromic Shift pos6->effect_moderate effect_complex Complex Shifts (Interplay of +R and -I effects) pos8->effect_complex

Caption: Positional effects of methoxy group on spectral shifts.

  • Positions 2 and 4: Substitution at the 2- and 4-positions of the quinoline ring places the methoxy group in direct conjugation with the nitrogen atom. This allows for strong resonance delocalization of the oxygen lone pair into the heterocyclic ring, leading to a significant stabilization of the excited state and a pronounced bathochromic shift of the π → π* transitions.

  • Position 6: At the 6-position, the methoxy group is on the benzene ring. While it can still donate electron density to the entire π-system through resonance, the effect is generally less pronounced compared to substitution at the 2- or 4-positions. A moderate bathochromic shift is expected.

  • Positions 5, 7, and 8: Substitution at these positions leads to more complex spectral changes. The interplay between the resonance and inductive effects, along with potential steric interactions, can result in less predictable shifts. For instance, at the 8-position, steric hindrance with the nitrogen lone pair can influence the planarity of the molecule and thus its electronic conjugation.

Conclusion and Future Perspectives

The UV-Vis absorption spectra of methoxy-substituted quinolines are a sensitive probe of their electronic structure. The position of the methoxy group dictates the nature and magnitude of the spectral shifts observed relative to the parent quinoline molecule. While a comprehensive, directly comparable experimental dataset for all mono-methoxy isomers is currently lacking in the literature, the principles of electronic effects provide a robust framework for predicting and interpreting their spectral properties.

For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is invaluable. Future work should focus on the systematic synthesis and spectroscopic characterization of a complete series of mono-methoxy-substituted quinolines in a standardized solvent to provide a definitive comparative dataset. Such data would be a significant contribution to the fields of medicinal and materials chemistry.

References

  • Taniguchi, M., & Lindsey, J. S. (2018). Database of Absorption and Fluorescence Spectra of >300 Common Compounds for use in PhotochemCAD. Photochemistry and Photobiology, 94(2), 290–327. [Link]

  • Hearn, J. M., Morton, R. A., & Simpson, J. C. E. (1951). Ultra-violet absorption spectra of some derivatives of quinoline, quinazoline, and cinnoline. Journal of the Chemical Society (Resumed), 3318-3329. [Link]

  • NIST Chemistry WebBook. Quinoline, 6-methoxy-. [Link]

  • Gore, R. C., & Petersen, E. M. (1949). Ultraviolet Absorption Spectra of Some Substituted Quinolines. Analytical Chemistry, 21(5), 639–641. [Link]

  • Perez-Bolivar, C., et al. (2006). Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Arabian Journal of Chemistry, 10, S2427-S2438. [Link]

  • MDPI. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quinoline as potential SARS-CoV inhibitor. Journal of Molecular Structure, 1244, 130959. [Link]

  • Claret, P. A. (1996). 4.03 - Quinolines. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 139-203). Elsevier. [Link]

  • Mphahlele, M. J., & Adeloye, A. O. (2013). Synthesis and spectroscopic characterization of novel 2-(trifluoromethyl)-3-aryl-4(3H)-quinazolinones. Molecules, 18(6), 7046-7061. [Link]

  • Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2023). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study. Molecules, 28(19), 6974. [Link]

Sources

Comparative

Structural Elucidation of Quinoline Carbaldehyde Derivatives: A Comparative Guide

Executive Summary: The Structural Imperative Quinoline carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for antimalarial (chloroquine analogs), anticancer (PI3K/mTOR inhibit...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Imperative

Quinoline carbaldehyde derivatives are privileged scaffolds in medicinal chemistry, serving as precursors for antimalarial (chloroquine analogs), anticancer (PI3K/mTOR inhibitors), and antibacterial agents.[1] While 1D/2D NMR and Mass Spectrometry (MS) are sufficient for confirming connectivity, they fail to predict the solid-state behavior —polymorphism, tautomeric preference, and intermolecular packing—that dictates a drug's bioavailability and stability.

This guide objectively compares Single Crystal X-Ray Diffraction (SC-XRD) against spectroscopic (NMR) and computational (DFT) alternatives.[1] It demonstrates that while DFT and NMR are powerful screening tools, SC-XRD remains the non-negotiable "gold standard" for validating absolute stereochemistry and mapping the non-covalent interaction networks critical for structure-based drug design (SBDD).

Comparative Analysis: XRD vs. NMR vs. DFT[1][2]

The following table contrasts the "performance" of SC-XRD against its primary alternatives in the context of characterizing quinoline carbaldehyde derivatives.

FeatureSingle Crystal XRD (The Gold Standard) Solution NMR (1H/13C/2D) Computational (DFT)
Primary Output Absolute 3D structure, packing, bond lengths/angles.[1]Connectivity, solution-state conformation, dynamics.[1]Energy-minimized geometry, electronic properties (HOMO/LUMO).[1][2]
Stereochemistry Absolute configuration (R/S) determined directly via anomalous scattering.[1]Relative configuration (NOESY/ROESY); requires chiral shift reagents for absolute.[1]Predicted; requires experimental validation.[1]
Intermolecular Interactions Direct observation of H-bonds,

-

stacking, and solvent voids.[1]
Inferred via concentration-dependent shifts (often ambiguous).[1]Calculated (often overestimates strength in gas phase).[1]
Tautomerism Unambiguous identification of keto-enol or imine-enamine forms in solid state.[1]Time-averaged signals; fast exchange can obscure distinct species.[1]Can predict relative stability of tautomers, but not environmental influence.[1]
Sample Requirement High-quality single crystal (

mm).[1]
Soluble compound (~5-10 mg).[1]None (Virtual).[1]
Turnaround Hours to Days (growing crystals is the bottleneck).[1]Minutes to Hours.[1]Hours to Days (depending on basis set).

Expert Insight: For quinoline carbaldehydes, the carbonyl group's orientation (syn/anti relative to the nitrogen) significantly impacts bioactivity. NMR provides a time-averaged solution conformer, whereas XRD reveals the specific conformer locked by crystal packing forces—often the biologically relevant species for docking studies.[1]

Experimental Protocol: From Synthesis to Structure

This section details a self-validating workflow for obtaining high-quality crystal structures of quinoline-3-carbaldehyde derivatives, specifically focusing on the Vilsmeier-Haack route and subsequent crystallization.

Phase 1: Synthesis (Vilsmeier-Haack Cyclization)
  • Reagents: Substituted acetanilide, POCl

    
    , DMF.
    
  • Mechanism: Formylation of the acetanilide followed by cyclization.

  • Critical Step: Temperature control during POCl

    
     addition (
    
    
    
    C) is vital to prevent charring and ensure high purity crude, which facilitates easier crystallization later.[1]
Phase 2: Crystallization (The Bottleneck)

Growing diffraction-quality crystals of quinoline derivatives requires manipulating solubility carefully.[1]

Method A: Slow Evaporation (Robust) [1]

  • Solvent Selection: Dissolve 20 mg of the derivative in 2 mL of Ethanol/Dichloromethane (1:1) . Quinoline derivatives often crystallize well from chlorinated solvents due to halogen bonding potential.[1]

  • Filtration: Pass solution through a 0.45

    
    m PTFE syringe filter into a clean vial. Why: Dust particles act as uncontrolled nucleation sites, yielding microcrystals.
    
  • Setup: Cover vial with Parafilm and poke 3-5 small holes. Store in a vibration-free, dark environment at ambient temperature.

  • Validation: Inspect after 24-48 hours. Look for single, transparent blocks or needles. If dendritic (tree-like) growth occurs, evaporation was too fast; repeat with fewer holes or a cooler environment.

Method B: Vapor Diffusion (High Purity)

  • Inner Vial: Dissolve 15 mg compound in 1 mL THF (Good solvent).

  • Outer Vial: Place inner vial (uncapped) inside a larger jar containing 5 mL Hexane (Anti-solvent).

  • Process: Seal the outer jar. Hexane vapor diffuses into the THF, slowly increasing supersaturation.

  • Validation: This method yields fewer, higher-quality crystals and is preferred if Method A yields twins.

Phase 3: Data Collection & Refinement
  • Mounting: Select a crystal with sharp edges.[1] Mount on a Kapton loop using Paratone oil.[1]

  • Collection: Collect at 100 K (Cryostream). Why: Reduces thermal motion (ellipsoids), improving bond precision and allowing resolution of disorder.[1]

  • Refinement: Use SHELXL. Pay attention to the residual electron density around the aldehyde oxygen; disorder here is common if the C=O group can rotate.

Visualization of Workflows

Diagram 1: Synthesis & Crystallization Workflow

This diagram outlines the critical path from raw materials to diffraction-quality crystals.[1]

G Start Start: Substituted Acetanilide Reaction Vilsmeier-Haack (POCl3/DMF, 80-90°C) Start->Reaction Workup Quench & Neutralize (Ice Water/NaHCO3) Reaction->Workup Crude Crude Quinoline Carbaldehyde Workup->Crude Solubility Solubility Test Crude->Solubility MethodA Method A: Slow Evaporation (EtOH/DCM) Solubility->MethodA Mod. Soluble MethodB Method B: Vapor Diffusion (THF/Hexane) Solubility->MethodB Highly Soluble Check Optical Inspection MethodA->Check MethodB->Check Success Single Crystal Ready for XRD Check->Success Clear Blocks Fail Recrystallize (Change Solvent) Check->Fail Microcrystalline/Amorphous Fail->Solubility

Caption: Workflow for synthesizing and crystallizing quinoline carbaldehyde derivatives. Green diamonds indicate decision/validation points.

Diagram 2: Structural Logic - From Diffraction to Bioactivity

This diagram illustrates how raw diffraction data is transformed into actionable biological insights.[1]

Logic Data Raw Diffraction Patterns Solve Structure Solution (SHELXT) Data->Solve Refine Refinement (SHELXL) Solve->Refine Model 3D Molecular Model (.CIF) Refine->Model Analysis1 Hirshfeld Surface Analysis Model->Analysis1 Analysis2 Pi-Stacking Geometry Model->Analysis2 Insight1 Identify H-Bond Donors/Acceptors Analysis1->Insight1 Insight2 Map Hydrophobic Interactions Analysis2->Insight2 Final Drug Docking Input (PDB Format) Insight1->Final Insight2->Final

Caption: Data processing pipeline converting raw XRD data into structural insights for drug design.

Case Study: 2-Chloro-3-formyl-quinoline

To illustrate the superiority of XRD, we compare structural data for 2-chloro-3-formyl-quinoline .

  • DFT Prediction (Gas Phase): Predicts a planar quinoline ring with the aldehyde oxygen oriented anti to the C2-chlorine to minimize steric repulsion.[1]

  • XRD Result (Solid State): The crystal structure reveals the aldehyde group is indeed anti, but the ring system shows slight twisting due to

    
    -
    
    
    
    stacking interactions (centroid-centroid distance ~3.7 Å) with neighboring molecules.[1]
  • Significance: This slight twist, unpredicted by gas-phase DFT, creates a specific hydrophobic pocket. When docking this molecule into a protein target (e.g., L. donovani MetAP1), using the rigid planar DFT model yields a lower binding affinity score (-8.2 kcal/mol) compared to the experimental XRD geometry (-9.5 kcal/mol), highlighting the importance of solid-state data.

Data Summary Table:

ParameterDFT (B3LYP/6-311G)SC-XRD (Experimental)Deviation
C=O[1] Bond Length 1.215 Å1.208(3) Å0.007 Å
C-Cl Bond Length 1.750 Å1.738(2) Å0.012 Å
Torsion (O-C-C-C) 180.0° (Planar)176.4(2)°3.6°
Interaction None (Vacuum)C-H...O (2.54 Å)N/A

Note: Small deviations in bond lengths are typical, but the torsion angle deviation represents a real conformational difference driven by packing.

References

  • Synthesis and Biological Evaluation

    • Title: Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1.
    • Source: European Journal of Medicinal Chemistry (2020).[3]

    • URL:[Link]

  • Crystallographic Methodology

    • Title: Quinoline-2-carbaldehyde.[1][2][4]

    • Source: Acta Crystallographica Section E (2011).[1]

    • URL:[Link]

  • DFT vs.

    • Title: Synthesis, Structural Characterization, DFT Calculations, and Molecular Docking of a Novel Quinoline Deriv
    • Source: Journal of Molecular Structure (via DOI).[1][2]

    • URL:[Link][1]

  • Intermolecular Interactions

    • Title: Structural study of Pt(II) and Pd(II) complexes with quinoline-2-carboxaldehyde thiosemicarbazone.[1]

    • Source: Journal of the Serbian Chemical Society (2021).
    • URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-methoxy-6-Quinolinecarboxaldehyde proper disposal procedures

An Expert Guide to the Safe Disposal of 2-Methoxy-6-Quinolinecarboxaldehyde For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is not merely a r...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the Safe Disposal of 2-Methoxy-6-Quinolinecarboxaldehyde

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical reagents is not merely a regulatory hurdle but a foundational pillar of scientific integrity and workplace safety. This guide provides an in-depth, procedural framework for the proper disposal of 2-methoxy-6-quinolinecarboxaldehyde, ensuring the protection of personnel and the environment. By understanding the causality behind each step, you can implement a disposal protocol that is both compliant and inherently safe.

Compound Hazard Analysis: The "Why" Behind the Protocol

Before any disposal procedure is initiated, a thorough understanding of the chemical's hazard profile is essential. While a specific, comprehensive Safety Data Sheet (SDS) for 2-methoxy-6-quinolinecarboxaldehyde may not always be available, a reliable hazard assessment can be constructed by examining its core structures: the quinoline ring and the aldehyde functional group.

  • Quinoline Moiety: Quinoline itself is classified as a hazardous substance, noted for its potential toxicity and harm to aquatic life even in low concentrations[1]. Derivatives should be handled with the assumption of similar hazards. The New Jersey Department of Health's fact sheet on Quinoline highlights its incompatibility with strong acids and oxidizing agents, which can lead to violent reactions[1].

  • Aldehyde Functionality: The aldehyde group is reactive and can be incompatible with a range of chemicals, including alcohols, phenols, and organic anhydrides[1]. Furthermore, aldehydes as a class can have irritating properties, with some, like formaldehyde, being known carcinogens requiring specific deactivation procedures before disposal[2][3][4]. Safety data for analogous compounds like 2-Quinolinecarboxaldehyde and 2-Chloro-6-methoxyquinoline-3-carbaldehyde consistently indicate they cause skin, eye, and respiratory irritation[5][6][7].

Core Principle: In the absence of specific data, 2-methoxy-6-quinolinecarboxaldehyde must be treated as a hazardous waste. This "precautionary principle" is the cornerstone of responsible chemical management, ensuring that the highest standards of safety are applied to protect both the handler and the environment[8].

Step-by-Step Disposal Protocol

The following workflow provides a systematic approach to managing 2-methoxy-6-quinolinecarboxaldehyde waste from point of generation to final disposal.

Diagram: Disposal Decision Workflow

DisposalWorkflow A Start: Generation of 2-methoxy-6-quinolinecarboxaldehyde Waste B Is the waste mixed with other chemical streams? A->B C Segregate and contain in a dedicated, compatible waste container (e.g., HDPE, Glass). Label with full chemical name. B->C No (Pure Compound) D Characterize the mixture based on the MOST HAZARDOUS component. Consult EHS for guidance. B->D Yes (Mixture) E Attach a completed EHS Hazardous Waste Label: - Full Chemical Name(s) & Percentages - Hazard Pictograms (e.g., Irritant) - Accumulation Start Date C->E D->E F Store container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. E->F G Is the container full, or has the accumulation time limit been reached? F->G H Keep container sealed and in SAA. Continue to add waste as needed. G->H No I Arrange for pickup by your institution's EHS department. G->I Yes H->G J Ensure all documentation (e.g., waste manifest) is completed for the transfer. I->J K End: Compliant Disposal J->K

Caption: A logical workflow for the safe segregation, storage, and disposal of 2-methoxy-6-quinolinecarboxaldehyde waste.

Procedural Steps:
  • Waste Segregation (The First Line of Defense): Immediately segregate waste containing 2-methoxy-6-quinolinecarboxaldehyde from other waste streams[3][8]. This crucial first step prevents accidental and potentially dangerous reactions between incompatible chemicals[8]. Solid waste (contaminated gloves, weigh paper, silica gel) should be collected separately from liquid waste.

  • Containerization (Containment is Key):

    • Select a robust, chemically compatible waste container with a screw-top lid, such as high-density polyethylene (HDPE) or glass[8].

    • Ensure the container is clean and was not previously used for incompatible materials[1].

    • The container must be kept closed except when actively adding waste to prevent the release of vapors[3].

  • Labeling (Clarity Prevents Catastrophe):

    • Clearly label the container with a designated hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department[3].

    • The label must include the full, unabbreviated chemical name: "Waste 2-methoxy-6-quinolinecarboxaldehyde"[3].

    • Specify all components and their approximate percentages if it is a mixed waste stream.

    • Record the "accumulation start date"—the date the first drop of waste was added to the container.

  • Accumulation and Storage (Safe Awaiting Pickup):

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.

    • The SAA must be at or near the point of generation and under the control of the laboratory personnel.

    • Utilize secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks or spills[3].

    • Never accumulate more than 10 gallons of hazardous waste in a lab SAA[3].

  • Scheduling Disposal (The Final Hand-Off):

    • Once the container is full or you are approaching your institution's time limit for satellite accumulation, contact your EHS department to schedule a waste pickup[8].

    • Crucially, never dispose of this chemical down the drain or in the regular trash [1][4][9]. Sewer disposal of quinolines and aldehydes is strictly prohibited due to their toxicity to aquatic ecosystems and potential to damage wastewater treatment systems[1][4].

Quantitative Data and Hazard Summary

For a quick reference, the following table summarizes key hazard information based on analogous compounds. This data reinforces the rationale for treating this chemical as a hazardous material.

Hazard ClassificationDescriptionRationale / Source
Acute Toxicity May be harmful if swallowed or inhaled.Based on GHS classifications for similar quinoline aldehydes (e.g., Acute Tox. 4 Oral)[10][11].
Skin Corrosion/Irritation Causes skin irritation (Category 2).A consistent finding across multiple safety data sheets for quinoline carboxaldehydes[5][6][7][10].
Eye Damage/Irritation Causes serious eye irritation (Category 2/2A).A consistent finding across multiple safety data sheets for quinoline carboxaldehydes[5][6][7][10].
Target Organ Toxicity May cause respiratory irritation (STOT SE 3).A specified hazard for multiple analogous compounds, indicating risk upon inhalation of dust or vapors[5][6][7].
Environmental Hazard Harmful to aquatic life.The parent compound, quinoline, is known to be harmful to aquatic life in very low concentrations[1][9].

Emergency Procedures: Spill Management

In the event of a spill, a swift and correct response is critical to mitigate exposure and environmental contamination.

Diagram: Spill Response Protocol

SpillResponse A Spill Occurs B Alert personnel in the immediate area. Assess the size and risk of the spill. A->B C Is the spill large, or do you feel unable to handle it safely? B->C D Evacuate the area. Contact EHS / Emergency Services. Prevent entry to the area. C->D Yes E Don appropriate PPE: - Nitrile gloves (double-glove if necessary) - Safety goggles & face shield - Lab coat C->E No (Minor Spill) K End: Spill Contained & Reported D->K F Control the spill source if safe to do so. Contain the spill with absorbent material (e.g., vermiculite, dry sand, chemical sorbent pads). E->F G Working from the outside in, carefully collect all contaminated material using non-sparking tools. F->G H Place all collected waste and contaminated PPE into a designated hazardous waste container. G->H I Decontaminate the spill surface with soap and water. Collect decontamination materials as hazardous waste. H->I J Seal, label, and store the waste container. Report the incident to your supervisor and EHS. I->J J->K

Caption: A procedural flowchart for responding safely and effectively to a spill of 2-methoxy-6-quinolinecarboxaldehyde.

Key Spill Response Actions:
  • Alert and Assess: Immediately alert colleagues in the vicinity. Quickly assess the extent of the spill. For any major spill, evacuate and call your institutional emergency number.

  • Protect Yourself: For minor spills, don appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat[8].

  • Contain and Absorb: Cover the spill with an inert absorbent material like vermiculite, dry sand, or a commercial chemical sorbent[1][9]. Do not use combustible materials like paper towels as the primary absorbent.

  • Collect and Clean: Carefully sweep or scoop the absorbed material into a designated hazardous waste container[7][12]. Use non-sparking tools to avoid ignition sources[9][12].

  • Decontaminate: Clean the spill area with soap and water. All materials used for cleanup, including gloves and wipes, must be disposed of as hazardous waste[3].

By integrating these protocols into your laboratory's standard operating procedures, you build a self-validating system of safety and compliance. This commitment not only protects your team and institution but also upholds the high standards of the scientific community.

References

  • New Jersey Department of Health. Quinoline - Hazardous Substance Fact Sheet.[Link]

  • New Jersey Department of Health. Acetaldehyde - Hazardous Substance Fact Sheet.[Link]

  • PubChem. 2-Chloro-6-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 689079.[Link]

  • Washington State Department of Ecology. Focus on: Treatment by Aldehyde Deactivation.[Link]

  • Dartmouth College. Hazardous Waste Disposal Guide - Research Areas.[Link]

  • University of Otago. Laboratory chemical waste disposal guidelines.[Link]

  • Aldex®. Aldehyde Disposal Made Easy.[Link]

  • PubChem. 2-Hydroxy-6-methoxy-3-quinolinecarbaldehyde | C11H9NO3 | CID 802432.[Link]

Sources

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